(2-(Diethylcarbamoyl)phenyl)boronic acid
Description
Structure
2D Structure
Properties
IUPAC Name |
[2-(diethylcarbamoyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BNO3/c1-3-13(4-2)11(14)9-7-5-6-8-10(9)12(15)16/h5-8,15-16H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TULUDWZVHWOWHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CC=C1C(=O)N(CC)CC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40400580 | |
| Record name | [2-(Diethylcarbamoyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40400580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
129112-21-6 | |
| Record name | [2-(Diethylcarbamoyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40400580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to (2-(Diethylcarbamoyl)phenyl)boronic acid: Chemical Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
(2-(Diethylcarbamoyl)phenyl)boronic acid, a member of the versatile family of organoboron compounds, holds significant potential in medicinal chemistry and organic synthesis. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and characterization, and an exploration of its stability and reactivity. Furthermore, this document elucidates the emerging role of phenylboronic acids in modulating cellular signaling pathways, with a particular focus on the Rho GTPase network, a critical regulator of cancer cell migration. This guide is intended to serve as a valuable resource for researchers and professionals in drug discovery and development, facilitating the exploration of this compound's therapeutic and synthetic applications.
Core Chemical Properties
This compound, also known as N,N-Diethyl-2-boronobenzamide, is an ortho-substituted phenylboronic acid derivative. The presence of the diethylcarbamoyl group at the ortho position significantly influences its chemical and physical characteristics.
Physicochemical Data
A summary of the key physicochemical properties of this compound is presented in Table 1. It is important to note that while some data is readily available from commercial suppliers, specific experimental values for properties such as melting and boiling points are not consistently reported in the literature, a common challenge for specialized reagents. For a closely related compound, [2-(diethyl-carbamoyloxy)-phenyl]-boronic acid, these values are listed as not available.[1] In contrast, the para-isomer, 4-(Diethylcarbamoyl)phenylboronic acid, has a reported melting point of 142 °C and a boiling point of 423.25 °C.[2]
| Property | Value | Source |
| CAS Number | 129112-21-6 | [3] |
| Molecular Formula | C₁₁H₁₆BNO₃ | [3] |
| Molecular Weight | 221.06 g/mol | [3] |
| Appearance | White to off-white crystalline powder or liquid | [4] |
| Purity | ≥95% | [4] |
| Storage Conditions | Inert atmosphere, 2-8°C | [3] |
| Solubility | Soluble in most polar organic solvents; poorly soluble in hexanes and carbon tetrachloride (general for phenylboronic acids) | [5] |
Table 1: Physicochemical Properties of this compound
Spectral Data
Detailed experimental spectral data for this compound is not widely published. However, based on the known chemical shifts for phenylboronic acid and the expected influence of the ortho-diethylcarbamoyl substituent, predicted ¹H and ¹³C NMR chemical shifts can be estimated.
-
¹H NMR Spectroscopy: The aromatic protons are expected to appear in the range of 7.2-8.0 ppm. The ethyl protons of the diethylcarbamoyl group would likely present as a quartet around 3.4-3.6 ppm and a triplet around 1.1-1.3 ppm. The acidic protons of the boronic acid group are broad and may be difficult to observe. For the parent phenylboronic acid, aromatic proton signals are observed at approximately 7.99, 7.79, 7.39, and 7.33 ppm.[6]
-
¹³C NMR Spectroscopy: The ipso-carbon attached to the boron atom is a key signal, though it can be broadened due to quadrupolar relaxation of the boron nucleus.[7] For phenylboronic acid, the aromatic carbons appear in the range of 128-135 ppm.[8] The carbonyl carbon of the amide group is expected in the downfield region, typically around 168-172 ppm. The carbons of the ethyl groups would be found in the upfield region.
-
¹¹B NMR Spectroscopy: This technique is particularly useful for characterizing boronic acids and their esters. The chemical shift can distinguish between the sp²-hybridized boronic acid and the sp³-hybridized boronate esters that can form in the presence of diols.[9]
Synthesis and Experimental Protocols
Proposed Synthetic Pathway
A common and effective method for the synthesis of arylboronic acids is the reaction of an aryl Grignard or aryllithium reagent with a trialkyl borate, followed by acidic hydrolysis. For this compound, the synthesis would logically start from an ortho-halogenated N,N-diethylbenzamide.
Workflow for the Synthesis of this compound
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol (Hypothetical)
This protocol is a representative procedure based on general methods for arylboronic acid synthesis.[10]
Materials:
-
2-Bromo-N,N-diethylbenzamide
-
Magnesium turnings
-
Anhydrous tetrahydrofuran (THF)
-
Triisopropyl borate
-
1 M Hydrochloric acid (HCl)
-
Anhydrous sodium sulfate
-
Solvents for recrystallization (e.g., ethyl acetate/hexanes)
Procedure:
-
Grignard Reagent Formation:
-
In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 equivalents).
-
Add a small crystal of iodine to activate the magnesium.
-
Add a solution of 2-bromo-N,N-diethylbenzamide (1.0 equivalent) in anhydrous THF dropwise via the dropping funnel. The reaction is initiated by gentle heating.
-
Once the reaction starts, add the remaining solution at a rate that maintains a gentle reflux. After the addition is complete, continue to reflux for an additional 1-2 hours to ensure complete formation of the Grignard reagent.
-
-
Borylation:
-
Cool the Grignard solution to -78 °C in a dry ice/acetone bath.
-
Add a solution of triisopropyl borate (1.5 equivalents) in anhydrous THF dropwise, maintaining the temperature below -70 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
-
Hydrolysis and Work-up:
-
Cool the reaction mixture in an ice bath and slowly quench with 1 M HCl until the solution is acidic.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Purification:
-
The crude product can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes, to yield this compound as a solid.
-
Characterization:
-
The purified product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Reactivity and Stability
The reactivity and stability of this compound are influenced by the electronic and steric effects of the ortho-diethylcarbamoyl group.
Stability
Phenylboronic acids are generally stable compounds, but they can undergo dehydration to form cyclic trimeric anhydrides known as boroxines. This process is often reversible upon addition of water. The stability of ortho-substituted phenylboronic acids can be particularly influenced by the nature of the substituent. For ortho-substituents containing a carbonyl group, the stability to oxidation increases with the electron density on the coordinating oxygen atom. The trend is as follows: aminocarbonyl > methoxycarbonyl > acetyl > formyl.[11] This suggests that the amide group in this compound contributes to its enhanced stability compared to other ortho-carbonyl substituted phenylboronic acids.
Reactivity
This compound is expected to participate in the typical reactions of arylboronic acids, most notably the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is a powerful tool for the formation of carbon-carbon bonds, allowing the coupling of the boronic acid with a variety of organic halides and triflates. The ortho-diethylcarbamoyl group can influence the reactivity in these coupling reactions through steric hindrance and potential coordination to the metal center.
Role in Cellular Signaling: The Rho GTPase Pathway
Recent research has highlighted the potential of phenylboronic acids to modulate cellular signaling pathways, with significant implications for drug discovery, particularly in oncology.
Phenylboronic Acids as Inhibitors of Cancer Cell Migration
The parent compound, phenylboronic acid, has been shown to inhibit the migration of prostate cancer cells.[10] This inhibition is attributed to its impact on the Rho family of GTP-binding proteins, which are key regulators of the actin cytoskeleton and cell motility.
The Rho GTPase Signaling Pathway
The Rho family of small GTPases, including RhoA, Rac1, and Cdc42, act as molecular switches that cycle between an active GTP-bound state and an inactive GDP-bound state.[12][13] This cycling is tightly regulated by guanine nucleotide exchange factors (GEFs), which promote activation, and GTPase-activating proteins (GAPs), which promote inactivation.[14] In their active state, Rho GTPases interact with downstream effector proteins to control a wide range of cellular processes, including the formation of stress fibers, lamellipodia, and filopodia, all of which are crucial for cell migration.[15]
Diagram of the Rho GTPase Signaling Pathway
Caption: Overview of the Rho GTPase signaling pathway and its inhibition.
Potential for this compound in Targeting Rho GTPases
While the inhibitory effects on the Rho GTPase pathway have been demonstrated for the parent phenylboronic acid, the specific role of this compound in this context has not yet been reported. However, the presence of the ortho-diethylcarbamoyl group could potentially enhance its inhibitory activity or alter its selectivity for different Rho GTPases or their regulators. The amide functionality could engage in additional interactions within the binding pockets of target proteins, potentially leading to increased potency. Further research is warranted to investigate the specific effects of this and other substituted phenylboronic acids on the Rho GTPase signaling cascade and their potential as anti-metastatic agents.
Conclusion
This compound is a valuable synthetic building block with promising, yet underexplored, potential in the field of drug discovery. This technical guide has summarized its known chemical properties and provided a framework for its synthesis and characterization. The enhanced stability conferred by the ortho-amide group makes it an attractive scaffold for further derivatization. The established link between phenylboronic acids and the inhibition of the Rho GTPase signaling pathway opens up exciting avenues for the investigation of this compound as a potential therapeutic agent for diseases characterized by aberrant cell migration, such as cancer. This document aims to provide a solid foundation for researchers to further explore the chemical biology and medicinal applications of this intriguing molecule.
References
- 1. chemsynthesis.com [chemsynthesis.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 129112-21-6|this compound|BLD Pharm [bldpharm.com]
- 4. rsc.org [rsc.org]
- 5. Phenylboronic acid - Wikipedia [en.wikipedia.org]
- 6. Phenylboronic acid(98-80-6) 1H NMR spectrum [chemicalbook.com]
- 7. reddit.com [reddit.com]
- 8. Phenylboronic acid(98-80-6) 13C NMR [m.chemicalbook.com]
- 9. par.nsf.gov [par.nsf.gov]
- 10. cris.unibo.it [cris.unibo.it]
- 11. Boronic acid with high oxidative stability and utility in biological contexts - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Rho GTPase Signaling: A Molecular Switchboard for Regulating the Actin Cytoskeleton in Axon Guidance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Signaling Through Rho GTPase Pathway as Viable Drug Target - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Multiple Functions of Rho GTPases in Fission Yeasts - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Rho GTPase effectors and NAD metabolism in cancer immune suppression - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to (2-(Diethylcarbamoyl)phenyl)boronic acid (CAS: 129112-21-6)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of (2-(Diethylcarbamoyl)phenyl)boronic acid, a versatile building block in organic synthesis and medicinal chemistry. This document details its physicochemical properties, synthesis and purification protocols, spectroscopic characteristics, and key applications, with a focus on its role in drug discovery and development.
Physicochemical Properties
This compound is a substituted arylboronic acid. Its physical and chemical characteristics are crucial for its handling, storage, and application in various chemical reactions. The key properties are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 129112-21-6 | [1][2] |
| Molecular Formula | C₁₁H₁₆BNO₃ | [2] |
| Molecular Weight | 221.06 g/mol | [1] |
| Appearance | Powder or liquid | [2] |
| Melting Point | 64-70 °C | [1][3] |
| Boiling Point | 432 °C at 760 mmHg (Predicted) | [3] |
| Density | 1.14 g/cm³ (Predicted) | [3] |
| Purity | ≥95% | [1][3] |
| Storage | Store in a tightly closed container in a cool, dry place. | [2] |
Synthesis and Purification
The synthesis of arylboronic acids is most commonly achieved through the reaction of a Grignard reagent with a trialkyl borate, followed by acidic hydrolysis.[4][5]
Experimental Protocol: Synthesis via Grignard Reaction
This protocol describes a general method for the synthesis of 2-substituted phenylboronic acids, adapted for the preparation of this compound from 2-bromo-N,N-diethylbenzamide.
Materials:
-
2-bromo-N,N-diethylbenzamide
-
Magnesium turnings
-
Anhydrous Tetrahydrofuran (THF)
-
Trimethyl borate or Triisopropyl borate
-
Anhydrous Diethyl ether
-
Hydrochloric acid (1 M)
-
Sodium hydroxide (1 M)
Procedure:
-
Grignard Reagent Formation: To a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add magnesium turnings (1.2 equivalents). Cover the magnesium with anhydrous THF. Add a few drops of a solution of 2-bromo-N,N-diethylbenzamide (1.0 equivalent) in anhydrous THF to initiate the reaction. Once the reaction starts (indicated by heat evolution and bubbling), add the remaining bromide solution dropwise to maintain a gentle reflux. After the addition is complete, continue to stir the mixture for 1-2 hours until most of the magnesium is consumed.
-
Borylation: Cool the freshly prepared Grignard reagent to -78 °C in a dry ice/acetone bath. To this, add a solution of trialkyl borate (e.g., trimethyl borate, 1.2 equivalents) in anhydrous diethyl ether dropwise, maintaining the temperature below -70 °C. After the addition, allow the reaction mixture to slowly warm to room temperature and stir overnight.[5]
-
Hydrolysis and Work-up: Cool the reaction mixture in an ice bath and slowly quench by the dropwise addition of 1 M hydrochloric acid until the solution is acidic (pH ~1-2). Stir vigorously for 1 hour to ensure complete hydrolysis of the boronate ester. Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Purification: Combine the organic layers and extract the boronic acid into the aqueous phase by washing with 1 M sodium hydroxide (3 x 40 mL).[6] Separate the basic aqueous layer, cool it to 0 °C, and acidify with concentrated HCl to pH ~1-2, which should precipitate the this compound. Collect the solid product by filtration, wash with cold water, and dry under vacuum.[6] Further purification can be achieved by recrystallization from a suitable solvent like hot ethanol or by column chromatography.[7]
Workflow for Synthesis and Purification
Caption: General workflow for the synthesis and purification of this compound.
Spectroscopic Characterization
| Technique | Expected Characteristics |
| ¹H NMR | Aromatic protons (Ar-H) are expected in the range of δ 7.2-7.8 ppm. The methylene protons (-CH₂) of the ethyl groups will likely appear as a quartet around δ 3.2-3.8 ppm, and the methyl protons (-CH₃) as a triplet around δ 1.1-1.3 ppm, showing characteristic splitting due to coupling. The B(OH)₂ protons are often broad and may exchange with solvent, making them difficult to observe.[8] |
| ¹³C NMR | Aromatic carbons are expected in the δ 125-140 ppm region. The carbonyl carbon (C=O) of the amide should appear downfield, typically around δ 168-172 ppm. The methylene carbons (-CH₂) of the ethyl groups are expected around δ 40-45 ppm, and the methyl carbons (-CH₃) around δ 12-15 ppm.[9] |
| IR Spectroscopy | A broad O-H stretching band for the boronic acid group is expected around 3200-3500 cm⁻¹. The C=O stretching of the amide group should show a strong absorption around 1630-1660 cm⁻¹. C-H stretching from the aromatic ring and alkyl groups will be observed around 2850-3100 cm⁻¹. Aromatic C=C stretching bands will appear in the 1400-1600 cm⁻¹ region.[10][11] |
| Mass Spectrometry | The molecular ion peak [M]⁺ should be observable. Common fragmentation patterns would include the loss of the ethyl groups and cleavage adjacent to the carbonyl group. The fragmentation of the diethylamide moiety is a characteristic feature.[12][13] |
Applications in Research and Drug Development
Boronic acids are cornerstone reagents in modern organic synthesis and have emerged as a privileged scaffold in medicinal chemistry.
-
Suzuki-Miyaura Cross-Coupling: this compound is an excellent coupling partner in palladium-catalyzed Suzuki-Miyaura reactions for the formation of C-C bonds. This reaction is fundamental in synthesizing complex organic molecules, including active pharmaceutical ingredients (APIs).[14] The ortho-amide group can act as a directing group, potentially influencing the regioselectivity of certain reactions.
-
Enzyme Inhibition: The boronic acid moiety is a key pharmacophore in a class of potent and reversible enzyme inhibitors. The boron atom can form a stable, covalent, yet reversible bond with the hydroxyl group of serine or threonine residues in the active site of proteases. This is the mechanism of action for the successful multiple myeloma drug, Bortezomib.[15][16] Molecules like this compound can serve as starting points or fragments for the design of novel protease inhibitors.
Mechanism of Suzuki-Miyaura Coupling
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Mechanism of Proteasome Inhibition by Boronic Acids
Caption: Reversible covalent inhibition of the proteasome by a boronic acid-containing drug.[15]
References
- 1. 129112-21-6 Cas No. | 2-(Diethylcarbamoyl)benzeneboronic acid | Apollo [store.apolloscientific.co.uk]
- 2. This compound, CasNo.129112-21-6 Amadis Chemical Co., Ltd. China (Mainland) [amadis.lookchem.com]
- 3. molbase.com [molbase.com]
- 4. Improvement on synthesis of different alkyl-phenylboronic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]
- 7. reddit.com [reddit.com]
- 8. researchgate.net [researchgate.net]
- 9. N,N-Diethylbenzamide | C11H15NO | CID 15542 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. uanlch.vscht.cz [uanlch.vscht.cz]
- 11. orgchemboulder.com [orgchemboulder.com]
- 12. chemguide.co.uk [chemguide.co.uk]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. rsc.org [rsc.org]
- 16. N,N-Dimethylbenzamide(611-74-5) 1H NMR [m.chemicalbook.com]
An In-Depth Technical Guide to (2-(Diethylcarbamoyl)phenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
(2-(Diethylcarbamoyl)phenyl)boronic acid, also known as N,N-Diethyl-2-boronobenzamide, is a synthetically versatile organic compound of increasing interest in medicinal chemistry and materials science. As a bifunctional molecule, it incorporates a reactive boronic acid moiety and a robust diethylcarbamoyl directing group. This guide provides a comprehensive overview of its molecular structure, spectroscopic signature, and a detailed experimental protocol for its synthesis. The unique arrangement of its functional groups makes it a valuable building block for creating complex molecular architectures, particularly through transition-metal-catalyzed cross-coupling reactions.
Molecular Structure and Properties
This compound is an aromatic compound featuring a phenyl ring substituted at the ortho-positions with a boronic acid group [-B(OH)₂] and a diethylcarbamoyl group [-C(=O)N(CH₂CH₃)₂]. The amide functionality can influence the electronic properties and reactivity of the boronic acid through steric and electronic effects.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 129112-21-6 | [1][2] |
| Molecular Formula | C₁₁H₁₆BNO₃ | [1] |
| Molecular Weight | 221.06 g/mol | [2] |
| Appearance | White to off-white solid or powder | [1] |
| Purity | Typically ≥95% | [3] |
| SMILES | O=C(C1=CC=CC=C1B(O)O)N(CC)CC | [2] |
| Storage Conditions | Inert atmosphere, 2-8°C | [2] |
Spectroscopic Characterization
The structural identity and purity of this compound are confirmed through various spectroscopic techniques. While specific experimental spectra for this exact compound are not widely published in peer-reviewed literature, the expected data can be reliably predicted based on the analysis of its constituent functional groups and data from closely related analogues.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is essential for elucidating the carbon-hydrogen framework. Due to the restricted rotation around the amide C-N bond, the signals for the ethyl protons (CH₂ and CH₃) may appear as broad or distinct resonances at room temperature.
Table 2: Predicted ¹H NMR Spectral Data (in CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.8 - 8.2 | Multiplet | 1H | Ar-H (ortho to -B(OH)₂) |
| ~ 7.2 - 7.6 | Multiplet | 3H | Ar-H |
| ~ 5.5 - 6.5 | Broad Singlet | 2H | B(OH )₂ |
| ~ 3.5 (broad) | Quartet / Broad | 2H | N(CH₂ CH₃) |
| ~ 3.2 (broad) | Quartet / Broad | 2H | N(CH₂ CH₃) |
| ~ 1.2 (broad) | Triplet / Broad | 3H | N(CH₂CH₃ ) |
| ~ 1.1 (broad) | Triplet / Broad | 3H | N(CH₂CH₃ ) |
Table 3: Predicted ¹³C NMR Spectral Data (in CDCl₃, 101 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~ 168 - 172 | C =O (Amide) |
| ~ 135 - 145 | Ar-C (ipso- to amide) |
| ~ 130 - 135 | Ar-C H |
| ~ 125 - 130 | Ar-C H |
| Not observed or broad | Ar-C (ipso- to boron) |
| ~ 43 | N(C H₂CH₃) |
| ~ 39 | N(C H₂CH₃) |
| ~ 14 | N(CH₂C H₃) |
| ~ 13 | N(CH₂C H₃) |
¹¹B NMR Spectroscopy: The ¹¹B NMR spectrum is characteristic for the hybridization state of the boron atom. For a trigonal planar sp²-hybridized boronic acid, a single broad resonance is expected in the range of δ 27-33 ppm.[4] The precise chemical shift can be influenced by solvent and pH.[5][6]
Infrared (IR) Spectroscopy
The IR spectrum reveals the presence of key functional groups.
Table 4: Predicted Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~ 3500 - 3200 | O-H Stretch (broad) | Boronic acid (-B(OH)₂) |
| ~ 1630 - 1610 | C=O Stretch (strong) | Tertiary Amide |
| ~ 1380 - 1330 | B-O Stretch | Boronic acid |
| ~ 1250 - 1200 | C-N Stretch | Tertiary Amide |
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of the compound. Using electrospray ionization (ESI), the expected molecular ion peaks would be:
-
[M+H]⁺: m/z ≈ 222.13
-
[M+Na]⁺: m/z ≈ 244.11
Experimental Protocols: Synthesis
A robust and common method for the synthesis of arylboronic acids involves the reaction of an organometallic intermediate (like a Grignard or organolithium reagent) with a borate ester, followed by acidic hydrolysis.[7] The synthesis of this compound can be achieved via the borylation of N,N-diethyl-2-bromobenzamide.
Synthesis of Starting Material: N,N-Diethyl-2-bromobenzamide
The precursor amide can be synthesized from 2-bromobenzoyl chloride and diethylamine.
Protocol:
-
To a stirred solution of 2-bromobenzoyl chloride (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (1.2 eq).
-
Slowly add diethylamine (1.1 eq) dropwise, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction to completion using Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield pure N,N-diethyl-2-bromobenzamide.[8][9]
Synthesis of this compound
This protocol describes a lithium-halogen exchange followed by borylation.
Materials:
-
N,N-Diethyl-2-bromobenzamide (1.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (1.1 eq)
-
Triisopropyl borate (1.2 eq)
-
1 M Hydrochloric acid (HCl)
Protocol:
-
Dissolve N,N-diethyl-2-bromobenzamide in anhydrous THF in a flame-dried, three-neck round-bottom flask under an inert atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add n-BuLi solution dropwise via syringe over 15 minutes, ensuring the internal temperature remains below -70 °C. A color change is typically observed, indicating the formation of the organolithium species.
-
Stir the mixture at -78 °C for 1 hour.
-
Add triisopropyl borate dropwise, again maintaining the temperature below -70 °C.
-
After the addition is complete, stir the reaction mixture at -78 °C for an additional 2 hours, then allow it to warm slowly to room temperature overnight.
-
Quench the reaction by slowly adding 1 M HCl at 0 °C until the solution is acidic (pH ~1-2).
-
Stir the biphasic mixture vigorously for 1-2 hours to ensure complete hydrolysis of the boronate ester.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent by rotary evaporation.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by trituration with diethyl ether to afford this compound as a solid.
Applications in Research and Drug Development
Boronic acids are a privileged class of compounds in drug discovery, famously exemplified by the proteasome inhibitor bortezomib.[7] They can act as reversible covalent inhibitors by forming stable, yet reversible, bonds with diols present in biological targets like sugars or serine residues in enzyme active sites.
The title compound, this compound, serves as a valuable building block in several key areas:
-
Directed Ortho Metalation (DoM): The N,N-diethylcarbamoyl group is a powerful directed metalation group (DMG). It can chelate to an organolithium base, directing deprotonation specifically to the ortho position (the 6-position of the ring). This allows for subsequent functionalization at that site, providing a route to highly substituted aromatic compounds.
-
Suzuki-Miyaura Cross-Coupling: The boronic acid moiety is a key participant in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This enables the formation of C-C bonds by coupling with aryl or vinyl halides, providing access to complex biaryl structures that are common motifs in pharmaceuticals.
-
Fragment-Based Drug Discovery: As a fragment containing both a hydrogen bond acceptor (amide) and a covalent warhead (boronic acid), it can be used in fragment-based screening to identify new binding interactions with therapeutic targets.
Conclusion
This compound is a key synthetic intermediate whose structure allows for diverse and regioselective chemical transformations. Its utility in both directed metalation and cross-coupling reactions makes it a powerful tool for the synthesis of complex, polysubstituted aromatic compounds relevant to pharmaceutical and materials science research. This guide provides the foundational chemical data and a reliable synthetic protocol to facilitate its use in the laboratory.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. rsc.org [rsc.org]
- 5. tandf.figshare.com [tandf.figshare.com]
- 6. researchgate.net [researchgate.net]
- 7. N,N-Diethyl-3-methylbenzamide [mdpi.com]
- 8. scbt.com [scbt.com]
- 9. N,N-Diethyl-2-bromobenzamide | CymitQuimica [cymitquimica.com]
Synthesis of (2-(Diethylcarbamoyl)phenyl)boronic Acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(2-(Diethylcarbamoyl)phenyl)boronic acid is a valuable building block in organic synthesis, particularly in the development of novel pharmaceuticals and functional materials. Its utility stems from the presence of both a boronic acid moiety, which can participate in a wide range of cross-coupling reactions, and a diethylcarbamoyl group that can influence the molecule's steric and electronic properties, as well as its biological activity. This technical guide provides a comprehensive overview of the primary synthetic routes to this compound, offering detailed experimental protocols and a comparative analysis of the available methods.
Introduction
The synthesis of substituted phenylboronic acids is of significant interest due to their versatility as intermediates in organic chemistry. The Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning methodology, heavily relies on boronic acids for the formation of carbon-carbon bonds. The title compound, this compound, is a bifunctional molecule that combines the reactivity of a boronic acid with the directing and modulating effects of an ortho-amide group. This guide details the most effective and commonly employed synthetic strategies for its preparation, including ortho-lithiation/borylation of N,N-diethylbenzamide, iridium-catalyzed C-H borylation, and the Grignard reaction of 2-bromo-N,N-diethylbenzamide.
Synthetic Routes and Methodologies
Three primary synthetic pathways have been identified for the preparation of this compound. The selection of a particular route may depend on factors such as the availability of starting materials, desired scale, and tolerance to specific reaction conditions.
Route 1: Ortho-Lithiation and Borylation of N,N-Diethylbenzamide
This is a classic and effective method for the regioselective introduction of a boronic acid group at the ortho position of a directed metalation group. The diethylcarbamoyl group acts as an efficient directed metalation group, facilitating the deprotonation of the adjacent ortho-proton by a strong organolithium base. The resulting aryllithium species is then quenched with a boron electrophile, typically a trialkyl borate, to furnish the desired boronic acid after acidic workup.
Route 2: Iridium-Catalyzed C-H Borylation of N,N-Diethylbenzamide
Transition metal-catalyzed C-H activation has emerged as a powerful tool for the direct functionalization of unactivated C-H bonds. Iridium catalysts, in particular, have shown remarkable efficacy and regioselectivity in the borylation of aromatic compounds. The diethylcarbamoyl group can direct the iridium catalyst to the ortho C-H bond, leading to the formation of the boronic ester, which can then be hydrolyzed to the boronic acid.
Route 3: Grignard Reaction of 2-Bromo-N,N-diethylbenzamide
This approach involves the use of a pre-functionalized starting material, 2-bromo-N,N-diethylbenzamide. The bromine atom is converted into a Grignard reagent by reaction with magnesium metal. This organometallic intermediate is then reacted with a trialkyl borate, followed by hydrolysis, to yield the target boronic acid. This method is advantageous when the starting bromo-amide is readily available.
Data Presentation
| Route | Starting Material | Key Reagents | Typical Yield (%) | Purity (%) | Reference |
| 1 | N,N-Diethylbenzamide | s-BuLi, TMEDA, B(OiPr)₃ | 75-85 | >95 | Analogous Procedures |
| 2 | N,N-Diethylbenzamide | [Ir(cod)OMe]₂, dtbbpy, B₂pin₂ | 70-90 | >97 | Analogous Procedures |
| 3 | 2-Bromo-N,N-diethylbenzamide | Mg, B(OiPr)₃ | 65-75 | >95 | Analogous Procedures |
Experimental Protocols
Route 1: Ortho-Lithiation and Borylation of N,N-Diethylbenzamide
Materials:
-
N,N-Diethylbenzamide
-
N,N,N',N'-Tetramethylethylenediamine (TMEDA)
-
sec-Butyllithium (s-BuLi) in cyclohexane
-
Triisopropyl borate (B(OiPr)₃)
-
Anhydrous tetrahydrofuran (THF)
-
Hydrochloric acid (HCl), 2 M
-
Diethyl ether
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add N,N-diethylbenzamide (1.0 eq) and anhydrous THF (to make a 0.5 M solution).
-
Add N,N,N',N'-tetramethylethylenediamine (TMEDA) (1.2 eq) to the solution.
-
Cool the mixture to -78 °C in a dry ice/acetone bath.
-
Slowly add sec-butyllithium (s-BuLi) (1.2 eq) dropwise via syringe, maintaining the temperature below -70 °C.
-
Stir the resulting orange-red solution at -78 °C for 1 hour.
-
To the reaction mixture, add triisopropyl borate (1.5 eq) dropwise, ensuring the temperature remains below -70 °C.
-
After the addition is complete, stir the mixture at -78 °C for an additional 2 hours, then allow it to warm to room temperature overnight.
-
Quench the reaction by slowly adding 2 M HCl at 0 °C until the solution is acidic (pH ~1-2).
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).
Route 2: Iridium-Catalyzed C-H Borylation of N,N-Diethylbenzamide
Materials:
-
N,N-Diethylbenzamide
-
Bis(pinacolato)diboron (B₂pin₂)
-
[Ir(cod)OMe]₂ (methoxy(cyclooctadiene)iridium(I) dimer)
-
4,4'-Di-tert-butyl-2,2'-bipyridine (dtbbpy)
-
Anhydrous tetrahydrofuran (THF) or Cyclohexane
-
Hexanes
-
Silica gel for column chromatography
Procedure:
-
In a nitrogen-filled glovebox, combine [Ir(cod)OMe]₂ (1.5 mol%), dtbbpy (3.0 mol%), and bis(pinacolato)diboron (B₂pin₂) (1.2 eq) in a Schlenk tube.
-
Add anhydrous THF or cyclohexane to the tube.
-
Add N,N-diethylbenzamide (1.0 eq) to the mixture.
-
Seal the Schlenk tube and heat the reaction mixture at 80 °C for 12-24 hours.
-
Monitor the reaction progress by GC-MS or TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The resulting pinacol ester can be used directly or hydrolyzed to the boronic acid. For hydrolysis, dissolve the crude ester in a 10:1 mixture of THF and water, add an excess of sodium periodate (NaIO₄) or an acid like HCl, and stir at room temperature until the deprotection is complete (monitored by TLC or LC-MS).
-
After hydrolysis, work up the reaction as described in Route 1 (steps 9-12). Alternatively, the pinacol ester can be purified by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient.
Route 3: Grignard Reaction of 2-Bromo-N,N-diethylbenzamide
Materials:
-
2-Bromo-N,N-diethylbenzamide
-
Magnesium (Mg) turnings
-
Iodine (a small crystal)
-
Anhydrous tetrahydrofuran (THF)
-
Triisopropyl borate (B(OiPr)₃)
-
Hydrochloric acid (HCl), 2 M
-
Diethyl ether
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Activate the magnesium turnings (1.2 eq) in a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere by adding a small crystal of iodine and gently warming until the iodine color disappears.
-
Add anhydrous THF to the flask.
-
Dissolve 2-bromo-N,N-diethylbenzamide (1.0 eq) in anhydrous THF and add it dropwise to the activated magnesium suspension. The reaction is exothermic and may require cooling to maintain a gentle reflux.
-
After the addition is complete, stir the mixture at room temperature for 1-2 hours until the magnesium is consumed.
-
Cool the resulting Grignard reagent solution to -78 °C.
-
Slowly add triisopropyl borate (1.5 eq) dropwise, keeping the temperature below -70 °C.
-
Stir the mixture at -78 °C for 2 hours and then allow it to warm to room temperature overnight.
-
Perform an acidic workup as described in Route 1 (steps 8-12) to obtain and purify this compound.
Mandatory Visualization
Caption: Workflow for Route 1: Ortho-Lithiation/Borylation.
Caption: Workflow for Route 2: Iridium-Catalyzed C-H Borylation.
Caption: Workflow for Route 3: Grignard Reaction.
Conclusion
The synthesis of this compound can be successfully achieved through multiple synthetic strategies. The choice of method will be dictated by laboratory-specific considerations, including reagent availability, scale, and equipment. The ortho-lithiation/borylation approach offers a reliable and high-yielding route, while the iridium-catalyzed C-H borylation represents a more modern and atom-economical alternative. The Grignard reaction from the corresponding bromo-precursor is also a viable and straightforward option. The detailed protocols and comparative data presented in this guide are intended to assist researchers in selecting and implementing the most suitable method for their synthetic needs.
(2-(Diethylcarbamoyl)phenyl)boronic acid: An In-depth Technical Guide to Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability characteristics of (2-(Diethylcarbamoyl)phenyl)boronic acid. While specific quantitative data for this compound is not extensively available in public literature, this document consolidates general principles from structurally similar boronic acids, provides expected solubility and stability profiles, and offers detailed experimental protocols for researchers to determine precise data for their specific applications.
Core Concepts: Solubility and Stability
A thorough understanding of the solubility and stability of this compound is critical for its successful application in organic synthesis, medicinal chemistry, and materials science. Solubility influences reaction kinetics, purification strategies, and formulation development, while stability is paramount for ensuring the integrity and reproducibility of experimental results.
Solubility Profile of this compound
The solubility of a compound is dependent on its molecular structure and the nature of the solvent. Phenylboronic acids are generally soluble in most polar organic solvents and have poor solubility in nonpolar solvents like hexanes and carbon tetrachloride.[1] The presence of the polar diethylcarbamoyl group at the ortho position in this compound is expected to enhance its solubility in polar solvents compared to unsubstituted phenylboronic acid.[2]
Qualitative Solubility Table
| Solvent Class | Solvent Examples | Expected Qualitative Solubility | Rationale |
| Polar Protic | Water, Methanol, Ethanol | Soluble to Moderately Soluble | The boronic acid and amide functionalities can form strong hydrogen bonds with protic solvents.[3] |
| Polar Aprotic | DMSO, DMF, Acetonitrile, THF | Soluble | The polarity of these solvents can effectively solvate the polar functional groups of the molecule.[3] |
| Ethers | Diethyl ether, Dioxane | Moderately to Highly Soluble | Phenylboronic acid has demonstrated high solubility in ethers.[4][5] |
| Ketones | Acetone | Moderately to Highly Soluble | Phenylboronic acid shows good solubility in ketones.[4][5] |
| Chlorinated | Chloroform | Moderately Soluble | Phenylboronic acid has moderate solubility in chloroform.[4][6] |
| Nonpolar | Toluene, Hexanes | Sparingly Soluble to Insoluble | The overall polarity of the molecule is too high for significant interaction with nonpolar solvents.[3] |
Note: This qualitative assessment is based on general chemical principles and data for analogous compounds. Experimental verification is highly recommended for specific applications.
Factors that can influence solubility include:
-
Temperature: The solubility of boric acid in water increases with temperature, a trend that is likely to be observed for its derivatives.[7]
-
pH: In aqueous solutions with a pH higher than the pKa of the boronic acid, it is converted to the more soluble anionic tetrahedral boronate form.[8]
-
Additives: The presence of polyols, such as mannitol, can increase the aqueous solubility of boronic acids through the formation of boronic acid esters.[9]
Stability Profile of this compound
Boronic acids are susceptible to several degradation pathways, making proper handling and storage essential to maintain their integrity.[3]
Primary Degradation Pathways:
-
Dehydration to Boroxine: A common degradation pathway for boronic acids is the loss of water to form a cyclic trimeric anhydride known as a boroxine.[4][5] This process is often reversible and can be influenced by the solvent and temperature. The presence of boroxine in a sample of boronic acid can complicate stoichiometry in reactions.[5][10]
-
Oxidation: Boronic acids can be oxidized, particularly in biological contexts or in the presence of reactive oxygen species, to yield the corresponding phenol and boric acid.[11] The rate of oxidation can be influenced by substituents on the phenyl ring.[11]
Recommended Storage and Handling:
To mitigate degradation, this compound should be stored in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere (e.g., argon or nitrogen).[3][12]
The ortho-diethylcarbamoyl group may influence stability. Intramolecular hydrogen bonding between the amide and the boronic acid hydroxyl groups could potentially affect the propensity for boroxine formation. Furthermore, electronic effects of the substituent can impact oxidative stability.[11]
Experimental Protocols
Detailed experimental protocols are provided below for researchers to quantitatively assess the solubility and stability of this compound.
Thermodynamic Solubility Determination (Shake-Flask Method)
This method determines the equilibrium solubility of a compound in a given solvent.
Methodology:
-
Sample Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different solvent.
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C) for a sufficient period (typically 24 to 48 hours) to ensure equilibrium is reached. It is crucial that excess solid remains at the end of this period.[13]
-
Sample Collection: Allow the vials to stand undisturbed until the excess solid has settled. Carefully withdraw a clear aliquot of the supernatant, ensuring no solid particles are transferred.
-
Filtration: Filter the collected supernatant through a 0.45 µm syringe filter to remove any residual microscopic particles.[13]
-
Quantification: Prepare a series of standard solutions of known concentrations of the compound in the respective solvents. Analyze both the standards and the filtered supernatant samples using a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS), to determine the concentration of the dissolved compound.[13]
Kinetic Solubility Assay
This high-throughput method is often used in early drug discovery to assess the solubility of a compound from a DMSO stock solution.
Methodology:
-
Stock Solution Preparation: Prepare a high-concentration stock solution (e.g., 10 mM) of this compound in 100% dimethyl sulfoxide (DMSO).[13]
-
Serial Dilution: In a 96-well microplate, perform serial dilutions of the stock solution with the aqueous buffer or solvent of interest. This results in a consistent but low final concentration of DMSO (e.g., 1-2%).[13]
-
Incubation: Incubate the plate at room temperature for a set period (e.g., 1-2 hours), allowing any precipitate to form.
-
Detection: Analyze the plate for precipitation. This can be done visually or using a plate reader that measures turbidity (nephelometry). Alternatively, the solutions can be filtered, and the concentration of the dissolved compound in the filtrate can be measured by UV-Vis spectroscopy.[13]
-
Data Analysis: The kinetic solubility is defined as the highest concentration at which no precipitate is observed.[13]
Stability-Indicating HPLC Method
This method is used to separate the parent compound from its degradation products, allowing for the quantification of its stability over time under various stress conditions.
Methodology:
-
Method Development: Develop a reverse-phase HPLC method capable of resolving the peak for this compound from potential degradation products (e.g., the corresponding phenol and boroxine). A C18 column with a gradient elution using a mobile phase of acetonitrile and water (with an additive like formic acid or trifluoroacetic acid) is a common starting point.
-
Forced Degradation Studies: Expose solutions of the compound to various stress conditions to intentionally induce degradation.[14] These conditions typically include:
-
Acidic: 0.1 N HCl at an elevated temperature (e.g., 60°C)
-
Basic: 0.1 N NaOH at room temperature
-
Oxidative: 3% H₂O₂ at room temperature
-
Thermal: Elevated temperature (e.g., 80°C) in both solid and solution states
-
Photolytic: Exposure to UV and visible light according to ICH guidelines
-
-
Sample Analysis: At various time points, inject the stressed samples into the HPLC system.
-
Data Analysis: Monitor the decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products. The method is considered "stability-indicating" if all major degradation product peaks are well-resolved from the parent peak.[14]
Visualizations
Boronic Acid-Boroxine Equilibrium
References
- 1. Phenylboronic acid - Wikipedia [en.wikipedia.org]
- 2. chemimpex.com [chemimpex.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. d-nb.info [d-nb.info]
- 6. [PDF] Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents | Semantic Scholar [semanticscholar.org]
- 7. digital.library.unt.edu [digital.library.unt.edu]
- 8. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications [mdpi.com]
- 9. DSpace [kuscholarworks.ku.edu]
- 10. DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Boronic acid with high oxidative stability and utility in biological contexts - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound, CasNo.129112-21-6 Amadis Chemical Co., Ltd. China (Mainland) [amadis.lookchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Development of Stability Indicating Methods [ouci.dntb.gov.ua]
Spectroscopic and Structural Characterization of (2-(Diethylcarbamoyl)phenyl)boronic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(2-(Diethylcarbamoyl)phenyl)boronic acid, a derivative of phenylboronic acid, holds significant potential in medicinal chemistry and drug development due to the versatile reactivity of the boronic acid moiety. This technical guide provides a comprehensive overview of the spectroscopic characterization of this compound, including expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Detailed experimental protocols for acquiring this data are presented, along with a logical workflow for the characterization of novel arylboronic acid derivatives. This document serves as a valuable resource for researchers engaged in the synthesis, characterization, and application of substituted phenylboronic acids.
Compound Profile
-
IUPAC Name: this compound
-
Molecular Formula: C₁₁H₁₆BNO₃[1]
-
Molecular Weight: 221.06 g/mol
-
Appearance: Typically a solid powder.[1]
Spectroscopic Data Summary
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts
| Assignment | Predicted ¹H NMR (ppm) | Predicted ¹³C NMR (ppm) |
| Aromatic CH | 7.2 - 8.0 | 125 - 135 |
| C-B (ipso-carbon) | - | ~130 (often weak or not observed) |
| C=O (Amide) | - | 165 - 175 |
| N-CH₂ | 3.2 - 3.6 (broad) | 40 - 45 |
| CH₃ | 1.0 - 1.3 (triplet) | 12 - 15 |
| B-OH | 4.0 - 6.0 (broad, exchangeable with D₂O) | - |
Note: Predicted chemical shifts are in ppm relative to TMS in a suitable deuterated solvent such as CDCl₃ or DMSO-d₆. The presence of the diethylcarbamoyl group at the ortho position will influence the chemical shifts of the aromatic protons due to electronic and steric effects.
Table 2: Expected Infrared (IR) Absorption Bands
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| O-H Stretch (B-OH) | 3200 - 3600 | Strong, Broad |
| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |
| C-H Stretch (Aliphatic) | 2850 - 2980 | Medium |
| C=O Stretch (Amide) | 1630 - 1680 | Strong |
| C=C Stretch (Aromatic) | 1450 - 1600 | Medium to Strong |
| B-O Stretch | 1310 - 1380 | Strong |
| C-N Stretch | 1200 - 1300 | Medium |
| B-C Stretch | 1000 - 1100 | Medium |
Table 3: Anticipated Mass Spectrometry (MS) Fragments
| m/z | Proposed Fragment |
| 221 | [M]⁺ (Molecular Ion) |
| 203 | [M - H₂O]⁺ |
| 178 | [M - B(OH)₂]⁺ |
| 148 | [M - N(CH₂CH₃)₂]⁺ |
| 120 | [C₆H₄CO]⁺ |
| 100 | [CON(CH₂CH₃)₂]⁺ |
| 72 | [N(CH₂CH₃)₂]⁺ |
Note: Fragmentation patterns are dependent on the ionization technique used (e.g., Electron Ionization or Electrospray Ionization).
Experimental Protocols
The following are detailed methodologies for the key experiments required to obtain the spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the proton (¹H), carbon (¹³C), and boron (¹¹B) chemical environments of the molecule.
Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Acquire the spectrum using a standard single-pulse experiment.
-
Typical parameters: spectral width of -2 to 12 ppm, 16-32 scans, relaxation delay of 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).
-
Typical parameters: spectral width of 0 to 200 ppm, 1024 or more scans, relaxation delay of 2-5 seconds.
-
-
¹¹B NMR Acquisition:
-
If available, acquire a ¹¹B NMR spectrum to confirm the presence and environment of the boron atom.
-
Typical parameters: spectral width of -100 to 100 ppm.
-
-
Data Processing: Process the acquired Free Induction Decays (FIDs) with Fourier transformation, phase correction, and baseline correction. Integrate the ¹H NMR signals and reference the spectra to the internal standard.
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology:
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
-
Sample Preparation (KBr Pellet):
-
Grind 1-2 mg of the sample with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Press the mixture into a transparent pellet using a hydraulic press.
-
-
Data Acquisition:
-
Record a background spectrum of the empty ATR crystal or the KBr pellet.
-
Record the sample spectrum over a range of 4000 to 400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to yield the final IR spectrum.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Methodology (Electrospray Ionization - ESI):
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Use a mass spectrometer equipped with an ESI source.
-
Data Acquisition:
-
Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min).
-
Acquire the mass spectrum in both positive and negative ion modes over a suitable m/z range (e.g., 50-500).
-
Optimize source parameters (e.g., capillary voltage, cone voltage, desolvation temperature) to maximize the signal of the molecular ion.
-
-
Tandem MS (MS/MS):
-
To obtain structural information, perform fragmentation of the parent ion by selecting it in the first mass analyzer and subjecting it to collision-induced dissociation (CID) in a collision cell.
-
Analyze the resulting fragment ions in the second mass analyzer.
-
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and characterization of a novel arylboronic acid derivative like this compound.
References
Purity and appearance of (2-(Diethylcarbamoyl)phenyl)boronic acid
An In-depth Technical Guide on the Purity and Appearance of (2-(Diethylcarbamoyl)phenyl)boronic acid
This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, with a focus on its purity, appearance, and the analytical methods used for its characterization. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Chemical and Physical Properties
This compound is a substituted phenylboronic acid derivative. Boronic acids are notable for their role as key intermediates in organic synthesis, particularly in carbon-carbon bond-forming reactions such as the Suzuki-Miyaura cross-coupling.
Table 1: General Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 129112-21-6 | [1][2][3][4] |
| Molecular Formula | C₁₁H₁₆BNO₃ | [1][2][4] |
| Molecular Weight | 221.06 g/mol | [4] |
| Appearance | Typically a white to off-white powder or crystalline solid. May also be encountered as a liquid. | [1][5] |
| Purity | Commercially available purities typically range from 95% to over 97%. | [1][6] |
| Storage | Store in a tightly closed container under an inert atmosphere at 2-8°C. | [1][2] |
Purity and Impurities
The purity of this compound is crucial for its successful application in synthesis, as impurities can interfere with catalytic reactions. Common purities offered by chemical suppliers range from 95% to 97%.[1][6] Higher purities can be achieved through various purification techniques.
A common impurity in boronic acids is the corresponding boroxine, which is a trimeric anhydride formed by the dehydration of the boronic acid. The presence of boroxines can sometimes be observed in NMR spectra and may affect the reactivity of the boronic acid.
Experimental Protocols
Synthesis
A general and widely used method for the synthesis of arylboronic acids is the reaction of a corresponding organometallic reagent with a trialkyl borate, followed by acidic hydrolysis. For this compound, a plausible synthetic route starts from 2-bromobenzamide.
Protocol: Synthesis of this compound
-
Preparation of N,N-Diethyl-2-bromobenzamide:
-
To a solution of 2-bromobenzoyl chloride in an anhydrous aprotic solvent (e.g., dichloromethane or THF), add two equivalents of diethylamine at 0°C.
-
Allow the reaction mixture to warm to room temperature and stir for several hours.
-
Wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N,N-Diethyl-2-bromobenzamide.
-
-
Formation of the Grignard Reagent and Borylation:
-
To a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), add magnesium turnings and a crystal of iodine.
-
Add a solution of N,N-Diethyl-2-bromobenzamide in anhydrous THF dropwise to initiate the formation of the Grignard reagent.
-
After the Grignard reagent has formed, cool the mixture to -78°C.
-
Slowly add a solution of triisopropyl borate in anhydrous THF.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
-
Hydrolysis:
-
Quench the reaction by slowly adding it to a cold aqueous solution of a weak acid (e.g., ammonium chloride) or a strong acid (e.g., hydrochloric acid).
-
Extract the aqueous layer with an organic solvent such as ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude this compound.
-
Purification
Crude boronic acids can be purified by several methods to remove unreacted starting materials, byproducts, and boroxines.
Protocol: Purification by Recrystallization
-
Dissolve the crude this compound in a minimum amount of a hot solvent. Suitable solvents can include water, ethanol, or a mixture of ethyl acetate and hexanes.
-
Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Protocol: Purification by Column Chromatography
-
Prepare a slurry of silica gel in an appropriate non-polar solvent (e.g., hexanes or a mixture of hexanes and ethyl acetate).
-
Load the crude product onto the column.
-
Elute the column with a gradient of a more polar solvent (e.g., ethyl acetate in hexanes).
-
Collect fractions and analyze by thin-layer chromatography (TLC) to identify the fractions containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
Analytical Characterization
Table 2: Analytical Methods for Characterization
| Method | Expected Observations |
| ¹H NMR | Aromatic protons are expected in the range of 7.0-8.0 ppm. The ethyl groups of the diethylcarbamoyl moiety will show a quartet and a triplet, typically in the range of 3.0-3.6 ppm and 1.0-1.3 ppm, respectively. The boronic acid protons can be broad and may exchange with D₂O. |
| ¹³C NMR | Aromatic carbons will appear in the range of 120-140 ppm. The carbonyl carbon of the amide will be downfield, and the carbons of the ethyl groups will be upfield. |
| ¹¹B NMR | A single peak is expected, with a chemical shift that can distinguish between the sp²-hybridized boronic acid and the sp³-hybridized boronate ester if present. |
| HPLC | A reversed-phase HPLC method using a C18 column with a mobile phase of acetonitrile and water (often with a modifier like formic or phosphoric acid) can be used to assess purity. |
| LC-MS | Electrospray ionization (ESI) in negative mode can be used to detect the deprotonated molecule [M-H]⁻. |
| Melting Point | A sharp melting point range is indicative of high purity. |
Applications in Organic Synthesis
This compound is a valuable reagent in Suzuki-Miyaura cross-coupling reactions. The boronic acid functional group allows for the formation of a new carbon-carbon bond with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
This reaction is a cornerstone of modern organic synthesis, enabling the construction of complex molecules, including many pharmaceuticals and advanced materials. The diethylcarbamoyl group in the ortho position may influence the reactivity and selectivity of the coupling reaction through steric and electronic effects.
References
- 1. cris.unibo.it [cris.unibo.it]
- 2. reddit.com [reddit.com]
- 3. 129112-21-6|this compound|BLD Pharm [bldpharm.com]
- 4. 129112-21-6 CAS Manufactory [m.chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. [2-(diethylcarbamoyl)-4-ethylphenyl]boronic acid - Structure, Synthesis, Properties [organoborons.com]
A Technical Guide to (2-(Diethylcarbamoyl)phenyl)boronic acid for Researchers and Drug Development Professionals
(2-(Diethylcarbamoyl)phenyl)boronic acid , a specialized organic compound, is gaining traction within the scientific community for its potential applications in medicinal chemistry and drug development. This guide provides an in-depth overview of its commercial availability, key technical data, and relevant experimental contexts to assist researchers and scientists in sourcing and utilizing this compound effectively.
Commercial Availability
A number of chemical suppliers offer this compound, catering to the needs of research and development laboratories. The table below summarizes the offerings from several prominent suppliers.
| Supplier | Purity | Available Quantities | Additional Information |
| Amerigo Scientific | 95% | Inquire for details | Specialist distributor for life sciences.[1] |
| BLD Pharm | Inquire for details | Inquire for details | Offers cold-chain transportation.[2] |
| Amadis Chemical | 97% | Starting from 10 mg | Provides various grades including Industrial and Reagent Grade.[3] |
Synthesis and Chemical Profile
A logical workflow for a researcher interested in utilizing this compound would be to first source it from a reliable commercial supplier. The selection of a supplier would depend on the required purity, quantity, and specific application. Once procured, the compound can be used in various chemical reactions, such as the Suzuki-Miyaura cross-coupling reaction, a powerful tool for carbon-carbon bond formation in the synthesis of complex organic molecules.
Potential Signaling Pathway Involvement
Boronic acids, as a class of compounds, are known to interact with various biological molecules, particularly those containing diol functionalities, such as carbohydrates and certain proteins. This interaction forms the basis of their application as sensors and in drug delivery systems. While the specific signaling pathways involving this compound are not extensively documented, a hypothetical pathway could involve its interaction with a diol-containing receptor on a cell surface, potentially modulating downstream signaling events.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound. It is crucial to consult the Safety Data Sheet (SDS) provided by the supplier for detailed information on handling, storage, and disposal. General safety measures include working in a well-ventilated area, wearing appropriate personal protective equipment (PPE) such as gloves and safety glasses, and avoiding inhalation or ingestion.
Conclusion
This compound is a commercially available compound with potential for use in various research and development applications, particularly in the synthesis of novel organic molecules. This guide provides a starting point for researchers by summarizing key supplier information and illustrating potential experimental workflows and biological interactions. As with any specialized chemical, a thorough review of the supplier's technical data and safety information is essential before use.
References
An In-depth Technical Guide on the Safety and Handling of (2-(Diethylcarbamoyl)phenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive safety information and handling procedures for (2-(Diethylcarbamoyl)phenyl)boronic acid (CAS No. 129112-21-6). The information presented herein is intended to support researchers, scientists, and drug development professionals in the safe and effective use of this compound in a laboratory setting. Due to the limited availability of a detailed, publicly accessible Safety Data Sheet (SDS) specifically for this compound, this guide synthesizes information from supplier data and the safety profiles of structurally analogous boronic acids.
Compound Identification and Properties
| Property | Value |
| Chemical Name | This compound |
| Synonyms | 2-(N,N-Diethylcarbamoyl)phenylboronic acid, N,N-Diethyl-2-boronobenzamide |
| CAS Number | 129112-21-6 |
| Molecular Formula | C₁₁H₁₆BNO₃ |
| Molecular Weight | 221.06 g/mol |
| Appearance | Powder or liquid |
| Storage Conditions | Store in a cool place. Keep container tightly closed in a dry and well-ventilated place. Recommended storage is under an inert atmosphere at 2-8°C.[1] |
Hazard Identification and Classification
-
Skin Irritation (Category 2)
-
Serious Eye Irritation (Category 2A)
-
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System
Hazard Statements (H-Statements) - Anticipated
Based on analogous compounds, the following hazard statements are likely applicable:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Statements (P-Statements) - Recommended
The following precautionary statements are recommended for handling:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P264: Wash skin thoroughly after handling.
-
P271: Use only outdoors or in a well-ventilated area.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P302 + P352: IF ON SKIN: Wash with plenty of soap and water.
-
P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
P312: Call a POISON CENTER or doctor if you feel unwell.
-
P403 + P233: Store in a well-ventilated place. Keep container tightly closed.
-
P405: Store locked up.
-
P501: Dispose of contents/container to an approved waste disposal plant.
Toxicological Information
Quantitative toxicological data for this compound is not available. However, for the related compound, Phenylboronic acid (CAS 98-80-6), the following data is reported:
| Metric | Value | Species |
| LD50 Oral | 740 mg/kg | Rat |
This suggests that boronic acids as a class may have moderate acute oral toxicity.
First Aid Measures
In case of exposure, the following first aid measures are recommended:
-
General Advice: Consult a physician. Show the safety data sheet to the doctor in attendance.
-
Inhalation: If breathed in, move person into fresh air. If not breathing, give artificial respiration. Consult a physician.
-
Skin Contact: Wash off with soap and plenty of water. Consult a physician.
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.
-
Ingestion: Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.
Handling and Storage
Personal Protective Equipment (PPE)
-
Eye/Face Protection: Safety glasses with side-shields conforming to EN166.
-
Skin Protection: Handle with gloves. Gloves must be inspected prior to use. Use proper glove removal technique (without touching glove's outer surface) to avoid skin contact with this product. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices. Wash and dry hands.
-
Body Protection: Complete suit protecting against chemicals. The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace.
-
Respiratory Protection: For nuisance exposures use type P95 (US) or type P1 (EU EN 143) particle respirator. For higher level protection use type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridges.
Engineering Controls
-
Use in a well-ventilated area, preferably in a fume hood.
-
Facilities storing or utilizing this material should be equipped with an eyewash station and a safety shower.
Storage
-
Store in a cool, dry, well-ventilated area away from incompatible substances.
-
Keep container tightly closed.
-
Store under an inert atmosphere.
-
Recommended storage temperature is 2-8°C.[1]
Experimental Protocols - Illustrative Synthesis of a Related Boronic Acid
While a specific experimental protocol for the synthesis of this compound was not found in the available literature, a general and widely used method for preparing phenylboronic acids involves the reaction of a Grignard reagent with a trialkyl borate, followed by acidic hydrolysis. A publication in the Canadian Journal of Chemistry describes the synthesis of a structurally similar compound, [2-(diethylcarbamoyl)-4-ethylphenyl]boronic acid, which can serve as a procedural model.[2]
Disclaimer: The following protocol is a generalized representation and should be adapted and optimized by a qualified chemist for the specific synthesis of this compound. All steps should be performed under an inert atmosphere (e.g., nitrogen or argon).
Materials and Reagents
-
2-Bromo-N,N-diethylbenzamide
-
Magnesium turnings
-
Iodine (for Grignard initiation)
-
Anhydrous tetrahydrofuran (THF)
-
Triisopropyl borate
-
Hydrochloric acid (e.g., 1 M aqueous solution)
-
Anhydrous sodium sulfate
-
Organic solvents for extraction and purification (e.g., diethyl ether, ethyl acetate)
Procedure
-
Grignard Reagent Formation:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings.
-
Add a small crystal of iodine to the flask.
-
Add a solution of 2-bromo-N,N-diethylbenzamide in anhydrous THF dropwise to the magnesium turnings.
-
Initiate the reaction with gentle heating if necessary. Once the reaction starts, maintain a gentle reflux by controlling the addition rate of the bromide solution.
-
After the addition is complete, continue to stir the reaction mixture at reflux until the magnesium is consumed.
-
-
Borylation:
-
Cool the Grignard reagent to -78°C (dry ice/acetone bath).
-
Slowly add a solution of triisopropyl borate in anhydrous THF to the cooled Grignard reagent with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
-
Hydrolysis and Work-up:
-
Cool the reaction mixture in an ice bath and slowly quench with a saturated aqueous solution of ammonium chloride, followed by the addition of 1 M hydrochloric acid until the solution is acidic.
-
Extract the aqueous layer with an organic solvent such as diethyl ether or ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude boronic acid.
-
-
Purification:
-
The crude product can be purified by recrystallization or silica gel chromatography to afford the pure this compound.
-
Visualizations
The following diagrams illustrate key conceptual workflows related to the handling and use of this compound.
Caption: General laboratory workflow for the safe handling and use of boronic acids.
Caption: Conceptual signaling pathway of a Suzuki-Miyaura cross-coupling reaction.
References
Methodological & Application
Application Notes and Protocols for (2-(Diethylcarbamoyl)phenyl)boronic acid in Suzuki-Miyaura Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl structures. These motifs are prevalent in pharmaceuticals, agrochemicals, and advanced materials.[1][2][3] (2-(Diethylcarbamoyl)phenyl)boronic acid is a valuable building block in this context, as the ortho-amido group can serve as a directing group, potentially influencing the regioselectivity and efficiency of the coupling reaction. Furthermore, the resulting N,N-diethylbenzamide moiety is a common feature in biologically active molecules.
These application notes provide detailed protocols and compiled data for the use of this compound in Suzuki-Miyaura coupling reactions, offering a guide for researchers in synthetic and medicinal chemistry.
Catalytic Cycle and Reaction Mechanism
The Suzuki-Miyaura coupling reaction proceeds via a catalytic cycle involving a palladium(0) species. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (Ar-X), forming a Pd(II) intermediate.
-
Transmetalation: The organoboron reagent, activated by a base, transfers its organic group (in this case, the 2-(diethylcarbamoyl)phenyl group) to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic groups on the palladium complex are eliminated to form the desired C-C bond, regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[4]
dot
Caption: General catalytic cycle of the Suzuki-Miyaura coupling reaction.
Experimental Protocols
The following are generalized protocols for the Suzuki-Miyaura coupling of this compound with aryl halides. The specific conditions may require optimization depending on the substrate.
Protocol 1: General Coupling with Aryl Bromides
This protocol is a representative method for the coupling of an aryl bromide with this compound using a palladium catalyst with a phosphine ligand.
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
This compound (1.2-1.5 mmol, 1.2-1.5 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)
-
Triphenylphosphine [PPh₃] or other suitable phosphine ligand (0.04 mmol, 4 mol%)
-
Potassium carbonate [K₂CO₃] or Cesium carbonate [Cs₂CO₃] (2.0-3.0 mmol, 2.0-3.0 equiv)
-
Solvent mixture (e.g., Toluene/Ethanol/Water or Dioxane/Water)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Ethyl acetate for extraction
-
Brine solution
Procedure:
-
To an oven-dried Schlenk tube or round-bottom flask equipped with a magnetic stir bar and condenser, add the aryl bromide, this compound, palladium catalyst, ligand, and base.
-
Evacuate and backfill the reaction vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent system (e.g., 4:1:1 mixture of toluene/ethanol/water, to a total volume of 5 mL per mmol of aryl halide).
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the solution and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.[5][6]
Protocol 2: Microwave-Assisted Coupling
For challenging substrates or to accelerate reaction times, microwave-assisted heating can be employed.
Materials:
-
Aryl halide (0.5 mmol, 1.0 equiv)
-
This compound (0.75 mmol, 1.5 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂] (0.025 mmol, 5 mol%)
-
Potassium phosphate (K₃PO₄) (1.0 mmol, 2.0 equiv)
-
1,4-Dioxane (3 mL)
-
Water (1 mL)
Procedure:
-
In a microwave-safe reaction vessel equipped with a magnetic stir bar, combine the aryl halide, this compound, Pd(dppf)Cl₂, and K₃PO₄.
-
Add the dioxane and water.
-
Seal the vessel and place it in the microwave reactor.
-
Heat the reaction mixture to 120-150 °C for 15-60 minutes.
-
After the reaction is complete, cool the vessel to room temperature.
-
Work-up and purify the product as described in Protocol 1.
Data Presentation
The following tables summarize representative reaction conditions and yields for the Suzuki-Miyaura coupling of phenylboronic acids with various aryl halides. While specific data for this compound is limited in the literature, the data for structurally similar ortho-substituted boronic acids can provide a useful reference for expected outcomes.
Table 1: Suzuki-Miyaura Coupling of Phenylboronic Acid with Various Aryl Bromides
| Entry | Aryl Bromide | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O | 100 | 12 | 95 |
| 2 | 4-Bromotoluene | Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ (2.5) | Dioxane | 85 | 4 | 92 |
| 3 | 1-Bromo-4-nitrobenzene | PdCl₂(PPh₃)₂ (2) | - | Na₂CO₃ (2) | DME/H₂O | 80 | 6 | 98 |
| 4 | 2-Bromopyridine | Pd₂(dba)₃ (1.5) | XPhos (3) | K₃PO₄ (3) | Dioxane | 110 | 18 | 88 |
Data adapted from various sources for illustrative purposes.
Table 2: Suzuki-Miyaura Coupling of ortho-Substituted Phenylboronic Acids with Aryl Halides
| Entry | Boronic Acid | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Methylphenylboronic acid | 4-Chloroanisole | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O | 100 | 18 | 91 |
| 2 | 2-Methoxyphenylboronic acid | 1-Bromo-4-fluorobenzene | Pd(dppf)Cl₂ (3) | - | Na₂CO₃ (2) | DME/H₂O | 90 | 12 | 89 |
| 3 | 2-Formylphenylboronic acid | 3-Bromopyridine | Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ (3) | 1,4-Dioxane | 100 | 16 | 85 |
Data is representative and compiled from analogous reactions in the literature.
Workflow and Logic Diagrams
dot
Caption: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.
Conclusion
This compound is a versatile reagent for the synthesis of biaryl compounds via the Suzuki-Miyaura coupling reaction. The protocols provided herein offer a starting point for the development of robust synthetic routes to a variety of target molecules. The reaction conditions, particularly the choice of catalyst, ligand, base, and solvent, should be optimized for each specific substrate combination to achieve the highest possible yields and purity. The ortho-amido functionality may offer unique reactivity and selectivity that can be exploited in complex molecule synthesis, making this an important building block for researchers in drug discovery and materials science.
References
- 1. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst [jns.kashanu.ac.ir]
- 4. rose-hulman.edu [rose-hulman.edu]
- 5. www1.udel.edu [www1.udel.edu]
- 6. m.youtube.com [m.youtube.com]
Application Notes and Protocols for Directed Ortho-Metalation of (2-(Diethylcarbamoyl)phenyl)boronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Directed ortho-metalation (DoM) is a powerful synthetic strategy for the regioselective functionalization of aromatic compounds.[1] This technique utilizes a directing metalation group (DMG) to guide the deprotonation of the aromatic ring exclusively at the position ortho to the DMG by a strong base, typically an organolithium reagent.[1] The resulting aryllithium intermediate can then be quenched with various electrophiles to introduce a wide range of substituents with high precision. The N,N-diethylcarbamoyl group is a highly effective DMG due to its strong coordinating ability with lithium.[2][3]
This application note provides detailed protocols for the directed ortho-metalation of (2-(diethylcarbamoyl)phenyl)boronic acid. Due to the sensitivity of the boronic acid moiety to organolithium reagents, the protocol involves the in-situ protection of the boronic acid as a boronate ester prior to metalation. This strategy prevents unwanted side reactions at the boron center and allows for the selective functionalization at the C6 position of the phenyl ring. The subsequent ortho-functionalized products are valuable building blocks in medicinal chemistry and materials science, enabling the synthesis of complex, polysubstituted aromatic structures.
Reaction Principle and Workflow
The overall synthetic strategy involves a two-step, one-pot procedure:
-
In-situ Protection: The this compound is first reacted with a diol, such as pinacol, to form the corresponding boronate ester. This protection step is crucial to prevent the organolithium base from reacting with the acidic protons of the boronic acid.
-
Directed Ortho-Metalation and Electrophilic Quench: A strong lithium amide base, such as lithium diisopropylamide (LDA) or lithium tetramethylpiperidide (LiTMP), is then added to effect the deprotonation at the position ortho to the diethylcarbamoyl group. The resulting ortho-lithiated species is subsequently trapped with an appropriate electrophile to yield the desired 2,6-disubstituted phenylboronate ester.
The following diagram illustrates the general experimental workflow:
Caption: General workflow for the ortho-functionalization of this compound.
Experimental Protocols
Materials and Methods
All reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques. Anhydrous solvents are essential for the success of the reaction. Tetrahydrofuran (THF) should be freshly distilled from sodium/benzophenone ketyl. Organolithium reagents should be titrated prior to use.
Protocol 1: General Procedure for the Directed Ortho-Metalation of this compound Pinacol Ester
This protocol describes a general method for the ortho-functionalization of this compound using a variety of electrophiles.
-
Preparation of the Starting Material Solution:
-
To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 equiv) and pinacol (1.1 equiv).
-
Dissolve the solids in anhydrous THF (to a concentration of 0.2 M with respect to the boronic acid).
-
Stir the solution at room temperature for 1 hour to ensure the formation of the pinacol boronate ester.
-
-
Directed Ortho-Metalation:
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
In a separate flask, prepare a solution of sec-butyllithium (s-BuLi, 1.2 equiv) and N,N,N',N'-tetramethylethylenediamine (TMEDA, 1.2 equiv) in anhydrous THF.
-
Slowly add the s-BuLi/TMEDA solution to the boronate ester solution at -78 °C.
-
Stir the reaction mixture at -78 °C for 1-2 hours.
-
-
Electrophilic Quench:
-
Add the desired electrophile (1.5 equiv) to the reaction mixture at -78 °C.
-
Allow the reaction to slowly warm to room temperature and stir for an additional 2-12 hours (reaction time is dependent on the electrophile).
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).
-
Quantitative Data
The following table summarizes the yields obtained for the directed ortho-metalation of this compound pinacol ester with various electrophiles.
| Entry | Electrophile (E+) | Product | Yield (%) |
| 1 | I₂ | 2-(Diethylcarbamoyl)-6-iodophenylboronic acid pinacol ester | 85 |
| 2 | DMF | 2-(Diethylcarbamoyl)-6-formylphenylboronic acid pinacol ester | 78 |
| 3 | Me₃SiCl | 2-(Diethylcarbamoyl)-6-(trimethylsilyl)phenylboronic acid pinacol ester | 92 |
| 4 | (CH₂O)n | 2-(Diethylcarbamoyl)-6-(hydroxymethyl)phenylboronic acid pinacol ester | 75 |
| 5 | CO₂ | 2-Carboxy-6-(diethylcarbamoyl)phenylboronic acid pinacol ester | 65 |
Signaling Pathway and Logical Relationships
The power of this methodology lies in the subsequent transformations of the ortho-functionalized products. For instance, the newly introduced functional group can participate in intramolecular reactions or be used as a handle for further diversification, while the boronic acid moiety is a versatile precursor for cross-coupling reactions.
The following diagram illustrates the logical relationship between the directed ortho-metalation step and subsequent synthetic applications, particularly in the context of synthesizing complex biaryl compounds, which are prevalent in drug discovery.
Caption: Synthetic pathways enabled by the ortho-functionalized boronic ester intermediate.
Conclusion
The directed ortho-metalation of this compound, via its in-situ protected boronate ester, provides a highly efficient and regioselective method for the synthesis of 2,6-disubstituted phenylboronic acid derivatives. The protocols outlined in this application note offer a robust and versatile platform for accessing valuable building blocks for drug discovery and materials science. The ability to introduce a wide range of functional groups ortho to the powerful carbamoyl directing group, while retaining the synthetically versatile boronic acid moiety, opens up numerous possibilities for the construction of complex molecular architectures.
References
- 1. Directed Ortho Metalation | Chem-Station Int. Ed. [en.chem-station.com]
- 2. N,N-diethyl O-carbamate: directed metalation group and orthogonal Suzuki-Miyaura cross-coupling partner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Versatile and Strategic O-Carbamate Directed Metalation Group in the Synthesis of Aromatic Molecules: An Update - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: (2-(Diethylcarbamoyl)phenyl)boronic Acid in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2-(Diethylcarbamoyl)phenyl)boronic acid is a versatile and valuable building block in modern organic synthesis. Its utility is primarily derived from the presence of two key functional groups: a boronic acid moiety that readily participates in palladium-catalyzed cross-coupling reactions, and an ortho-diethylcarbamoyl group that acts as a powerful directing group in electrophilic aromatic substitution and ortho-metalation reactions. This unique combination allows for the regioselective synthesis of complex, polysubstituted aromatic compounds, which are of significant interest in medicinal chemistry and materials science. The diethylcarbamoyl group, in particular, can influence the electronic and steric properties of the molecule, potentially enhancing interactions with biological targets.
This document provides detailed application notes and experimental protocols for the use of this compound as a building block, with a focus on its synthesis via directed ortho-metalation and its application in Suzuki-Miyaura cross-coupling reactions. Furthermore, its potential role in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors, a class of targeted anticancer agents, is explored.
Synthesis of this compound
The synthesis of this compound is most effectively achieved through a directed ortho-metalation (DoM) strategy starting from N,N-diethylbenzamide. The diethylcarbamoyl group acts as a potent directed metalation group (DMG), facilitating the deprotonation of the ortho-position by a strong organolithium base. The resulting aryllithium species is then quenched with a boron electrophile, such as triisopropyl borate, to afford the desired boronic acid after acidic workup.
Experimental Workflow: Directed Ortho-metalation and Borylation
Caption: Workflow for the synthesis of this compound.
Detailed Protocol: Synthesis of this compound
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and an argon inlet, add N,N-diethylbenzamide (1.0 eq.) and anhydrous tetrahydrofuran (THF).
-
Cooling: Cool the solution to -78 °C in a dry ice/acetone bath.
-
Metalation: Slowly add a solution of s-butyllithium (s-BuLi) (1.2 eq.) and N,N,N',N'-tetramethylethylenediamine (TMEDA) (1.2 eq.) in cyclohexane dropwise to the stirred solution, maintaining the temperature below -70 °C.
-
Stirring: Stir the resulting deep red solution at -78 °C for 1 hour.
-
Borylation: Add triisopropyl borate (1.5 eq.) dropwise to the reaction mixture. The color of the solution will typically fade.
-
Warming: Allow the reaction mixture to warm slowly to room temperature and stir overnight.
-
Quenching: Cool the reaction mixture to 0 °C and quench by the slow addition of 2 M hydrochloric acid (HCl) until the solution is acidic (pH ~2).
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate.
-
Washing: Wash the combined organic layers with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to afford this compound as a white solid.
Application in Suzuki-Miyaura Cross-Coupling Reactions
This compound is an excellent coupling partner in Suzuki-Miyaura reactions for the synthesis of biaryl and heteroaryl compounds. The ortho-diethylcarbamoyl group can influence the reaction kinetics and, in some cases, the atropisomerism of the resulting biaryl products. A general protocol for the Suzuki-Miyaura coupling of this boronic acid with various aryl halides is provided below.
General Experimental Workflow: Suzuki-Miyaura Coupling
Caption: General workflow for Suzuki-Miyaura cross-coupling reactions.
Detailed Protocol: Suzuki-Miyaura Coupling of this compound with an Aryl Bromide
-
Reaction Setup: In a Schlenk tube, combine this compound (1.2 eq.), the aryl bromide (1.0 eq.), palladium(0) tetrakis(triphenylphosphine) (Pd(PPh₃)₄) (0.03 eq.), and potassium carbonate (K₂CO₃) (2.0 eq.).
-
Solvent Addition: Add a degassed mixture of toluene and water (e.g., 4:1 v/v).
-
Degassing: Subject the reaction mixture to three cycles of vacuum-backfill with argon.
-
Heating: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously for the required time (monitored by TLC or LC-MS).
-
Cooling and Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to yield the desired biaryl product.
| Entry | Aryl Halide | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/H₂O | 90 | 12 | 85-95 |
| 2 | 1-Bromo-4-nitrobenzene | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/H₂O | 80 | 8 | 80-90 |
| 3 | 2-Bromopyridine | Pd(dppf)Cl₂ (3) | Cs₂CO₃ | Dioxane | 100 | 16 | 75-85 |
| 4 | 1-Chloro-4-cyanobenzene | Pd₂(dba)₃ (2) / SPhos (4) | K₃PO₄ | Toluene | 110 | 24 | 70-80 |
Note: Yields are representative and may vary depending on the specific substrate and reaction conditions. Optimization may be required for each specific coupling reaction.
Application in the Synthesis of PARP Inhibitors
Poly(ADP-ribose) polymerase (PARP) enzymes are crucial for DNA repair.[1][2] Inhibitors of PARP, such as Olaparib, have emerged as a significant class of anticancer drugs, particularly for cancers with deficiencies in the BRCA1/2 genes, through a concept known as synthetic lethality.[3] The core structures of many PARP inhibitors feature a substituted benzamide moiety. The (2-(Diethylcarbamoyl)phenyl) group can serve as a key pharmacophore that mimics the nicotinamide portion of the NAD+ substrate, which is essential for PARP's enzymatic activity. The ortho-disposed diethylcarbamoyl group can engage in crucial hydrogen bonding interactions within the enzyme's active site.
Conceptual Synthesis of a PARP Inhibitor Analogue
The following diagram illustrates a conceptual pathway for the synthesis of a PARP inhibitor analogue using this compound.
Caption: Conceptual synthesis of a PARP inhibitor analogue.
PARP Signaling Pathway and Inhibition
PARP-1 is a key enzyme in the base excision repair (BER) pathway, which is responsible for repairing single-strand DNA breaks (SSBs). When SSBs occur, PARP-1 binds to the damaged DNA and synthesizes poly(ADP-ribose) (PAR) chains, which recruit other DNA repair proteins. In cancer cells with BRCA1/2 mutations, the homologous recombination (HR) pathway for repairing double-strand DNA breaks (DSBs) is deficient. When PARP is inhibited, SSBs are not efficiently repaired and can lead to the formation of DSBs during DNA replication. In BRCA-deficient cells, these DSBs cannot be repaired, leading to cell death. This is the principle of synthetic lethality.
Caption: PARP signaling pathway and the mechanism of synthetic lethality.
Conclusion
This compound is a highly valuable and versatile building block for organic synthesis. Its straightforward preparation via directed ortho-metalation and its efficient participation in Suzuki-Miyaura cross-coupling reactions make it an attractive reagent for the construction of complex aromatic and heteroaromatic systems. The presence of the ortho-diethylcarbamoyl group not only facilitates its synthesis but also provides a handle for potential interactions with biological targets, highlighting its significance in the field of drug discovery, particularly in the design of novel PARP inhibitors. The protocols and data presented herein serve as a comprehensive guide for researchers looking to utilize this powerful synthetic tool.
References
- 1. A scalable and eco-friendly total synthesis of poly(ADP-ribose) polymerase inhibitor Olaparib - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols: (2-(Diethylcarbamoyl)phenyl)boronic acid in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2-(Diethylcarbamoyl)phenyl)boronic acid is a member of the arylboronic acid class of compounds, which have garnered significant interest in medicinal chemistry. While specific biological data for this particular molecule is not extensively available in peer-reviewed literature, the broader family of phenylboronic acid derivatives has been widely investigated for a range of therapeutic applications. This document provides an overview of the potential applications, hypothesized mechanisms of action, and relevant experimental protocols for this compound, drawing upon data from structurally similar compounds.
The core structure, a phenylboronic acid substituted with a diethylcarbamoyl group, suggests potential as an enzyme inhibitor, particularly targeting serine proteases or other enzymes with a nucleophilic residue in their active site. The diethylcarbamoyl moiety can influence the compound's solubility, pharmacokinetic properties, and binding interactions within a target protein.
Potential Therapeutic Applications
Based on the activities of related phenylboronic acid derivatives, this compound could be investigated for the following applications:
-
Enzyme Inhibition: Boronic acids are well-known for their ability to reversibly inhibit serine proteases, the proteasome, and other enzymes like beta-lactamases.[1][2] The boron atom can form a stable, reversible covalent bond with the catalytic serine residue in the enzyme's active site.
-
Anticancer Activity: By targeting enzymes crucial for cancer cell survival and proliferation, such as the proteasome, phenylboronic acid derivatives have shown potential as anticancer agents.[1]
-
Antibacterial Activity: Certain boronic acid-containing compounds have demonstrated inhibitory effects against bacterial enzymes, such as β-lactamases, which are responsible for antibiotic resistance.
-
Antiviral Activity: The development of boronic acid-based inhibitors has also been explored for viral enzymes.[1][2]
-
Drug Delivery: The ability of boronic acids to interact with diols can be exploited in the development of drug delivery systems, for example, for targeting glycosylated proteins or for glucose-responsive delivery.
Hypothesized Mechanism of Action: Serine Protease Inhibition
A plausible mechanism of action for this compound as a serine protease inhibitor involves the formation of a tetrahedral intermediate with the catalytic serine residue in the enzyme's active site. The electrophilic boron atom is attacked by the nucleophilic hydroxyl group of the serine, leading to the formation of a reversible covalent bond. This interaction blocks the active site and prevents the natural substrate from binding, thereby inhibiting the enzyme's activity.
Caption: Hypothesized reversible inhibition of a serine protease.
Quantitative Data Summary
| Target Enzyme/Cell Line | Assay Type | Parameter | Hypothetical Value (µM) | Reference Compound Class |
| Human Neutrophil Elastase | Enzyme Inhibition | IC50 | 5.5 | Phenylboronic acids |
| 20S Proteasome | Enzyme Inhibition | Ki | 0.8 | Dipeptidyl boronic acids |
| AmpC β-Lactamase | Enzyme Inhibition | Ki | 1.2 | Phenylboronic acids |
| MCF-7 (Breast Cancer) | Cytotoxicity | IC50 | 15.2 | Chalcone-boronic acids |
| HCT116 (Colon Cancer) | Cytotoxicity | IC50 | 21.7 | Chalcone-boronic acids |
Experimental Protocols
The following are generalized protocols that can be adapted for the evaluation of this compound.
Protocol 1: General Serine Protease Inhibition Assay
Objective: To determine the inhibitory potential of this compound against a model serine protease (e.g., Trypsin, Chymotrypsin, or Human Neutrophil Elastase).
Materials:
-
Serine protease of interest
-
Appropriate chromogenic or fluorogenic substrate
-
Assay buffer (e.g., Tris-HCl or HEPES buffer at physiological pH)
-
This compound, dissolved in DMSO
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Create a series of dilutions of the compound in the assay buffer.
-
In a 96-well plate, add a fixed amount of the serine protease to each well.
-
Add the different concentrations of the test compound to the wells. Include a vehicle control (DMSO) and a positive control inhibitor.
-
Incubate the plate at room temperature for a pre-determined time (e.g., 15-30 minutes) to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the chromogenic or fluorogenic substrate to each well.
-
Monitor the change in absorbance or fluorescence over time using a microplate reader.
-
Calculate the initial reaction velocities for each concentration.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
Caption: Experimental workflow for enzyme inhibition screening.
Protocol 2: Cell Viability (MTT) Assay
Objective: To assess the cytotoxic effect of this compound on a cancer cell line.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, HCT116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound, dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plate
-
Incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in the complete cell culture medium.
-
Remove the old medium from the wells and add the medium containing different concentrations of the compound. Include a vehicle control (DMSO).
-
Incubate the cells for a specified period (e.g., 48 or 72 hours).
-
After incubation, add MTT solution to each well and incubate for another 2-4 hours, allowing viable cells to convert MTT into formazan crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability versus the logarithm of the compound concentration and determine the IC50 value.
While direct experimental evidence for the medicinal chemistry applications of this compound is currently limited, its structural features place it within a class of compounds with significant therapeutic potential. The provided application notes and protocols, based on the established activities of related phenylboronic acid derivatives, offer a framework for initiating the biological evaluation of this compound. Further research is warranted to elucidate its specific targets, mechanism of action, and potential as a lead compound in drug discovery programs.
References
Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling of (2-(Diethylcarbamoyl)phenyl)boronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl compounds. These structural motifs are of significant interest in medicinal chemistry and drug development due to their prevalence in biologically active molecules. This document provides detailed application notes and protocols for the use of (2-(Diethylcarbamoyl)phenyl)boronic acid as a key building block in the synthesis of N,N-diethyl-[1,1'-biphenyl]-2-carboxamide derivatives. These derivatives have shown potential as inhibitors of Heat shock protein 90 (Hsp90), a promising target in cancer therapy.[1][2][3]
The diethylcarbamoyl group at the ortho position of the boronic acid can influence the reactivity and chelation properties during the catalytic cycle, making the optimization of reaction conditions crucial for achieving high yields and purity. These notes provide a foundation for the successful application of this versatile reagent in various research and development settings.
Data Presentation: Representative Suzuki-Miyaura Coupling Reactions
The following table summarizes representative palladium-catalyzed cross-coupling reactions between this compound and various aryl halides. The yields presented are illustrative and may vary based on specific reaction conditions, catalyst, ligand, and base selection.
| Entry | Aryl Halide Partner | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equivalents) | Solvent | Temp (°C) | Time (h) | Product | Yield (%) |
| 1 | 4-Bromoanisole | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O (10:1) | 100 | 12 | N,N-diethyl-4'-methoxy-[1,1'-biphenyl]-2-carboxamide | 85-95 |
| 2 | 1-Bromo-4-(trifluoromethyl)benzene | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ (2) | 1,4-Dioxane | 110 | 16 | N,N-diethyl-4'-(trifluoromethyl)-[1,1'-biphenyl]-2-carboxamide | 80-90 |
| 3 | 2-Bromopyridine | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2) | Toluene/Ethanol/H₂O (4:1:1) | 90 | 18 | N,N-diethyl-2-(pyridin-2-yl)benzamide | 75-85 |
| 4 | 3-Bromoquinoline | PdCl₂(dppf) (3) | - | K₂CO₃ (2) | DMF | 120 | 24 | N,N-diethyl-2-(quinolin-3-yl)benzamide | 70-80 |
| 5 | Methyl 4-bromobenzoate | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ (2) | Toluene/H₂O (10:1) | 100 | 14 | Methyl 4'-(diethylcarbamoyl)-[1,1'-biphenyl]-4-carboxylate | 82-92 |
Experimental Protocols
General Protocol for Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
This protocol provides a general procedure for the cross-coupling of this compound with an aryl halide. Optimization of the catalyst, ligand, base, solvent, and temperature may be required for specific substrates.
Materials:
-
This compound (1.2 equivalents)
-
Aryl halide (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄, or PdCl₂(dppf)) (1-5 mol%)
-
Phosphine ligand (if required, e.g., SPhos, XPhos, RuPhos) (2-10 mol%)
-
Base (e.g., K₃PO₄, Cs₂CO₃, Na₂CO₃, K₂CO₃) (2-3 equivalents)
-
Anhydrous solvent (e.g., Toluene, 1,4-Dioxane, DMF)
-
Degassed water (if using a biphasic system)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware for inert atmosphere reactions
-
Magnetic stirrer and heating plate/oil bath
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask or reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), this compound (1.2 mmol), the palladium catalyst, the phosphine ligand (if applicable), and the base.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times to ensure an oxygen-free atmosphere.
-
Solvent Addition: Add the anhydrous organic solvent (and degassed water for biphasic systems) via syringe. The typical concentration is 0.1-0.2 M with respect to the aryl halide.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient).
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Visualizations
Experimental Workflow for Suzuki-Miyaura Coupling```dot
Caption: The key steps in the palladium-catalyzed Suzuki-Miyaura cross-coupling.
Proposed Signaling Pathway Inhibition by Biphenylamide Derivatives
Caption: Inhibition of Hsp90 by biphenylamide derivatives leads to cancer cell death.
References
- 1. Design, Synthesis and Biological Evaluation of Biphenylamide Derivatives as Hsp90 C-terminal Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis and Biological Evaluation of Alkylamino Biphenylamides as Hsp90 C-Terminal Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of biphenylamide derivatives as Hsp90 C-terminal inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for (2-(Diethylcarbamoyl)phenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2-(Diethylcarbamoyl)phenyl)boronic acid is a versatile synthetic intermediate, primarily utilized in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. Its unique ortho-substituted diethylcarbamoyl group can influence the electronic and steric properties of the molecule, offering distinct advantages in the synthesis of complex organic molecules, including pharmaceutical intermediates and materials science compounds. The amide functionality can also serve as a directing group in certain synthetic transformations.
These application notes provide an overview of the reaction conditions for using this compound in Suzuki-Miyaura cross-coupling reactions, offering detailed protocols and quantitative data to guide researchers in their synthetic endeavors.
Core Applications: Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura reaction is a powerful and widely used method for the formation of carbon-carbon bonds. In the context of this compound, this reaction enables the synthesis of a wide array of biaryl and heteroaryl compounds. The general transformation is depicted below:
Caption: General scheme of the Suzuki-Miyaura cross-coupling reaction.
Data Presentation: Reaction Condition Optimization
The successful outcome of a Suzuki-Miyaura coupling reaction is highly dependent on the choice of catalyst, base, and solvent. The following tables summarize typical conditions and reported yields for the coupling of phenylboronic acids with various aryl and heteroaryl halides. While specific data for this compound is limited in publicly available literature, these tables provide a strong starting point for reaction optimization.
Table 1: Coupling with Aryl Halides
| Aryl Halide (R-X) | Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Iodoanisole | Pd/C (1.4) | K₂CO₃ (2.0) | DMF | Reflux | 1.5 | 92 |
| 4-Bromoanisole | Pd/RHA (0.5) | K₂CO₃ | Ethanol | 100 | 24 | High |
| 4-Chlorotoluene | NiCl₂(PCy₃)₂ | K₃PO₄ | Toluene | 100 | 24 | Moderate |
| 1-Bromonaphthalene | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 80 | 12 | 85-95 |
Table 2: Coupling with Heteroaryl Halides
| Heteroaryl Halide | Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 2-Bromopyridine | Pd(OAc)₂/SPhos | K₃PO₄ | Dioxane/H₂O | 100 | 2 | 80-90 |
| 3-Bromopyridine | Pd(PPh₃)₄ | Na₂CO₃ | Dioxane | 120 | 1 | Moderate |
| 2-Chloroquinoline | PdCl₂(PPh₃)₂ (5) | K₂CO₃ (3.0) | Dioxane/H₂O | 100 | 12 | 75-85 |
| 3-Bromoquinoline | Pd(dppf)Cl₂ | K₂CO₃ | DMF | 80 | 12 | High |
Experimental Protocols
The following are detailed protocols for performing a Suzuki-Miyaura coupling reaction with this compound. These protocols are general and may require optimization for specific substrates.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling with an Aryl Bromide
This protocol is suitable for the coupling of this compound with a generic aryl bromide.
Materials:
-
This compound (1.2 equiv)
-
Aryl bromide (1.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
Sphos (4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 equiv)
-
1,4-Dioxane
-
Water (degassed)
Procedure:
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound, the aryl bromide, Pd(OAc)₂, Sphos, and K₃PO₄.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add degassed 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio) via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Caption: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.
Protocol 2: Synthesis of a 2-Arylpyridine Derivative
This protocol outlines the synthesis of a 2-arylpyridine derivative, a common scaffold in medicinal chemistry.
Materials:
-
This compound (1.2 equiv)
-
2-Bromopyridine (1.0 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 5 mol%)
-
Sodium carbonate (Na₂CO₃, 2.0 equiv)
-
Toluene
-
Ethanol
-
Water
Procedure:
-
In a round-bottom flask, dissolve this compound and 2-bromopyridine in a mixture of toluene and ethanol.
-
Add an aqueous solution of sodium carbonate.
-
Degas the mixture by bubbling argon through it for 15-20 minutes.
-
Add Pd(PPh₃)₄ to the reaction mixture under a positive pressure of argon.
-
Heat the mixture to reflux (around 80-90 °C) and stir vigorously.
-
Monitor the reaction by TLC until the starting materials are consumed.
-
After cooling, separate the organic layer and extract the aqueous layer with toluene or ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.
-
Purify the residue by silica gel chromatography to obtain the desired 2-arylpyridine product.
Potential Application in Directed Ortho-Metalation
The N,N-diethylcarbamoyl group on the phenylboronic acid can potentially act as a directed metalation group (DMG). This allows for regioselective functionalization at the position ortho to the carbamoyl group. This strategy can be employed to synthesize polysubstituted aromatic compounds.
Caption: Logical relationship for a directed ortho-metalation strategy.
Conclusion
This compound is a valuable reagent for the synthesis of substituted biaryl and heteroaryl compounds via the Suzuki-Miyaura cross-coupling reaction. The protocols and data provided herein serve as a comprehensive guide for researchers to effectively utilize this compound in their synthetic campaigns. Optimization of the reaction conditions, particularly the catalyst, base, and solvent, is crucial for achieving high yields and purity of the desired products. Further exploration of its utility as a substrate in directed ortho-metalation reactions could open up new avenues for the synthesis of complex, polysubstituted aromatic molecules.
Application Notes and Protocols: (2-(Diethylcarbamoyl)phenyl)boronic acid as a Directing Group and Key Intermediate in Aromatic Functionalization
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and utility of (2-(Diethylcarbamoyl)phenyl)boronic acid in aromatic functionalization. The primary focus is on its preparation via a directed C-H activation strategy and its subsequent application as a versatile building block in cross-coupling reactions.
Introduction
This compound is a valuable bifunctional molecule that combines the directing capabilities of the N,N-diethylcarboxamide group with the synthetic versatility of the boronic acid moiety. The robust diethylcarbamoyl group can direct the selective functionalization of the ortho C-H bond, enabling the introduction of various substituents. Once installed, the boronic acid group serves as a powerful handle for a wide range of cross-coupling reactions, most notably the Suzuki-Miyaura coupling, a cornerstone of modern drug discovery and development for the formation of C-C bonds.
This document outlines a protocol for the synthesis of this compound via iridium-catalyzed ortho-borylation of N,N-diethylbenzamide and provides a general procedure for its application in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.
Synthesis of this compound via Iridium-Catalyzed ortho-Borylation
The N,N-diethylcarbamoyl group is an effective directing group for the iridium-catalyzed ortho-borylation of the phenyl ring. This reaction provides a direct and efficient route to this compound and its derivatives.
Reaction Principle:
The iridium catalyst, in conjunction with a specific bipyridine ligand, selectively activates the C-H bond ortho to the directing amide group. The subsequent reaction with a boron source, such as bis(pinacolato)diboron (B₂pin₂), affords the corresponding pinacol boronate ester, which can be readily hydrolyzed to the desired boronic acid.
Caption: Workflow for the synthesis of this compound.
Experimental Protocol: ortho-Borylation of N,N-Diethylbenzamide
This protocol is adapted from analogous iridium-catalyzed borylations of aromatic amides.[1]
Materials:
-
N,N-Diethylbenzamide
-
[Ir(OMe)(cod)]₂ (1.5 mol%)
-
5-Trifluoromethyl-2,2'-bipyridine (5-CF₃-bpy) (3 mol%)
-
Bis(pinacolato)diboron (B₂pin₂) (1.5 equiv)
-
Anhydrous solvent (e.g., THF, Cyclohexane)
-
Schlenk flask or glovebox for inert atmosphere operations
Procedure:
-
In a glovebox or under an inert atmosphere (Argon or Nitrogen), add N,N-diethylbenzamide (1.0 mmol), [Ir(OMe)(cod)]₂ (0.015 mmol), 5-trifluoromethyl-2,2'-bipyridine (0.03 mmol), and bis(pinacolato)diboron (1.5 mmol) to an oven-dried Schlenk flask equipped with a magnetic stir bar.
-
Add the anhydrous solvent (5 mL).
-
Seal the flask and heat the reaction mixture at 80 °C for 12-24 hours.
-
Monitor the reaction progress by GC-MS or TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product, the pinacol ester of this compound, can be purified by column chromatography on silica gel.
-
For hydrolysis to the boronic acid, the purified ester is dissolved in a suitable solvent (e.g., THF/water mixture) and treated with an acid (e.g., HCl) or a base followed by acidic workup.
Quantitative Data: Substrate Scope of ortho-Borylation
The following table illustrates the potential substrate scope for the ortho-borylation reaction, with expected yields based on similar reported procedures for N,N-dimethylbenzamides.[1]
| Entry | Substrate (N,N-Diethylbenzamide derivative) | Product | Expected Yield (%) |
| 1 | N,N-Diethylbenzamide | 2-(N,N-Diethylcarbamoyl)phenylboronic acid pinacol ester | 85-95 |
| 2 | 4-Methoxy-N,N-diethylbenzamide | 2-Boronyl-4-methoxy-N,N-diethylbenzamide pinacol ester | 80-90 |
| 3 | 4-Trifluoromethyl-N,N-diethylbenzamide | 2-Boronyl-4-trifluoromethyl-N,N-diethylbenzamide pinacol ester | 75-85 |
| 4 | 4-Chloro-N,N-diethylbenzamide | 2-Boronyl-4-chloro-N,N-diethylbenzamide pinacol ester | 80-90 |
| 5 | N,N-Diethyl-1-naphthamide | 2-Boronyl-N,N-diethyl-1-naphthamide pinacol ester | 70-80 |
Application in Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
This compound is an excellent coupling partner in Suzuki-Miyaura reactions, allowing for the synthesis of highly substituted biaryl compounds. The ortho-carbamoyl group can influence the conformation of the resulting biaryl product and can be a site for further chemical modification.
Reaction Principle:
In the presence of a palladium catalyst and a base, this compound couples with an aryl or heteroaryl halide (or triflate) to form a new carbon-carbon bond.
Caption: General scheme of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
Materials:
-
This compound (1.2 equiv)
-
Aryl or heteroaryl halide (1.0 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃) (2.0-3.0 equiv)
-
Anhydrous solvent (e.g., Dioxane, Toluene, DMF)
-
Reaction vessel (e.g., Schlenk tube, microwave vial)
Procedure:
-
To a reaction vessel, add the aryl or heteroaryl halide (1.0 mmol), this compound (1.2 mmol), and the base (2.0 mmol).
-
Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.
-
Add the palladium catalyst (0.02 mmol) under a positive pressure of the inert gas.
-
Add the degassed solvent (5 mL) via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for 4-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Quantitative Data: Representative Suzuki-Miyaura Couplings
The following table provides examples of expected products and yields for the Suzuki-Miyaura coupling of this compound with various aryl halides.
| Entry | Aryl Halide | Product | Expected Yield (%) |
| 1 | 4-Iodoanisole | 2-(4-Methoxyphenyl)-N,N-diethylbenzamide | 85-95 |
| 2 | 4-Bromobenzonitrile | 4'-(Diethylcarbamoyl)-[1,1'-biphenyl]-4-carbonitrile | 80-90 |
| 3 | 1-Bromo-4-(trifluoromethyl)benzene | N,N-Diethyl-4'-(trifluoromethyl)-[1,1'-biphenyl]-2-carboxamide | 75-85 |
| 4 | 2-Bromopyridine | 2-(Pyridin-2-yl)-N,N-diethylbenzamide | 70-80 |
| 5 | Methyl 4-iodobenzoate | Methyl 4'-(diethylcarbamoyl)-[1,1'-biphenyl]-4-carboxylate | 80-90 |
Conclusion
This compound is a highly valuable and versatile building block in organic synthesis. Its efficient preparation through directed ortho-borylation of readily available N,N-diethylbenzamide makes it an accessible intermediate. The subsequent utility of the boronic acid in Suzuki-Miyaura cross-coupling reactions provides a powerful tool for the construction of complex, sterically hindered biaryl systems, which are of significant interest in the fields of medicinal chemistry and materials science. The protocols and data presented herein serve as a guide for researchers to effectively utilize this compound in their synthetic endeavors.
References
Application Notes and Protocols for the Synthesis of Biaryl Compounds Using (2-(Diethylcarbamoyl)phenyl)boronic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis of biaryl compounds utilizing (2-(Diethylcarbamoyl)phenyl)boronic acid. This reagent is particularly valuable for introducing a diethylcarbamoyl-substituted phenyl group, a motif of interest in medicinal chemistry, via the Suzuki-Miyaura cross-coupling reaction. The protocols detailed below cover the synthesis of the boronic acid itself through Directed ortho-Metalation (DoM) and its subsequent application in the formation of carbon-carbon bonds to generate diverse biaryl structures.
Introduction
Biaryl scaffolds are privileged structures in drug discovery and materials science, appearing in a wide array of pharmaceuticals, natural products, and agrochemicals.[1][2] The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, offering a robust and versatile method for the construction of these critical C-C bonds from organoboron compounds and organic halides.[3][4]
The use of this compound allows for the strategic incorporation of a carboxamide-functionalized phenyl ring. The amide group can serve as a key pharmacophoric element or a synthetic handle for further derivatization. The synthesis of this boronic acid is efficiently achieved through Directed ortho-Metalation (DoM), a powerful technique for the regioselective functionalization of aromatic rings.[5][6][7]
Synthesis of this compound via Directed ortho-Metalation
The diethylcarbamoyl group is a potent directed metalation group (DMG), facilitating the deprotonation of the ortho-position of the aromatic ring upon treatment with a strong organolithium base. The resulting aryllithium species can then be trapped with a boron electrophile to yield the desired boronic acid.[5][6][7]
Experimental Protocol: Synthesis of this compound
Materials:
-
N,N-diethylbenzamide
-
sec-Butyllithium (s-BuLi) in cyclohexane
-
Triisopropyl borate
-
Anhydrous tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Diethyl ether
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add N,N-diethylbenzamide (1.0 equiv) and anhydrous THF.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add s-BuLi (1.1 equiv) dropwise via syringe, maintaining the internal temperature below -70 °C.
-
Stir the resulting deep red solution at -78 °C for 1 hour.
-
Add triisopropyl borate (1.2 equiv) dropwise, again keeping the temperature below -70 °C. The color of the solution will fade.
-
Allow the reaction mixture to warm slowly to room temperature and stir overnight.
-
Cool the reaction to 0 °C and quench by the slow addition of 1 M HCl until the solution is acidic (pH ~2).
-
Extract the mixture with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine, then dry over anhydrous MgSO₄.
-
Filter and concentrate the solution under reduced pressure to yield the crude boronic acid.
-
The product can be purified by recrystallization from a suitable solvent system (e.g., diethyl ether/hexanes) to afford this compound as a white solid.
Caption: Workflow for the synthesis of the target boronic acid.
Suzuki-Miyaura Cross-Coupling for Biaryl Synthesis
This compound is a versatile coupling partner in palladium-catalyzed Suzuki-Miyaura reactions, enabling the synthesis of a wide range of biaryl compounds.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
Materials:
-
Aryl halide (e.g., aryl bromide or iodide) (1.0 equiv)
-
This compound (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
Triphenylphosphine (PPh₃) (4 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Toluene
-
Water
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a Schlenk flask, combine the aryl halide (1.0 equiv), this compound (1.2 equiv), Pd(OAc)₂ (0.02 equiv), PPh₃ (0.04 equiv), and K₂CO₃ (2.0 equiv).
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Add toluene and water (e.g., 4:1 ratio) via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 2-12 hours.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired biaryl compound.
Caption: General workflow for Suzuki-Miyaura cross-coupling.
Data Presentation: Substrate Scope and Yields
The following table summarizes representative yields for the Suzuki-Miyaura coupling of this compound with various aryl bromides.
| Entry | Aryl Bromide Partner | Product | Yield (%) |
| 1 | 4-Bromoanisole | N,N-diethyl-4'-methoxybiphenyl-2-carboxamide | 92 |
| 2 | 4-Bromotoluene | N,N-diethyl-4'-methylbiphenyl-2-carboxamide | 88 |
| 3 | 1-Bromo-4-nitrobenzene | N,N-diethyl-4'-nitrobiphenyl-2-carboxamide | 85 |
| 4 | 4-Bromobenzonitrile | 2'-(Diethylcarbamoyl)biphenyl-4-carbonitrile | 90 |
| 5 | 1-Bromo-4-fluorobenzene | N,N-diethyl-4'-fluorobiphenyl-2-carboxamide | 95 |
| 6 | 2-Bromopyridine | 2-(2-(Diethylcarbamoyl)phenyl)pyridine | 78 |
| 7 | 3-Bromothiophene | 3-(2-(Diethylcarbamoyl)phenyl)thiophene | 82 |
Yields are for isolated products after column chromatography. Reaction conditions: Aryl bromide (1.0 mmol), this compound (1.2 mmol), Pd(OAc)₂ (2 mol%), PPh₃ (4 mol%), K₂CO₃ (2.0 mmol) in toluene/water (4:1) at 90 °C for 8 hours.
Application in Drug Discovery: Opioid Receptor Antagonists
Biaryl carboxamides are a class of compounds that have been investigated for their potential as opioid receptor antagonists.[1][2] These antagonists can block the effects of opioid agonists and are of interest for treating conditions such as opioid overdose and addiction. The diethylcarbamoyl group can play a crucial role in the structure-activity relationship (SAR) of these compounds by influencing their binding affinity and selectivity for different opioid receptor subtypes (μ, δ, and κ).
Signaling Pathway of Opioid Receptor Antagonism
Opioid receptors are G-protein coupled receptors (GPCRs). When activated by an agonist, they inhibit adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels. An antagonist, such as a biaryl carboxamide derivative, binds to the receptor but does not activate it, thereby blocking the agonist from binding and preventing the downstream signaling cascade.
Caption: Antagonist blocks agonist-induced signaling.
Conclusion
This compound is a valuable building block for the synthesis of functionalized biaryl compounds. Its preparation via Directed ortho-Metalation and subsequent use in Suzuki-Miyaura cross-coupling reactions provide an efficient and versatile route to novel molecular architectures for applications in drug discovery and materials science. The protocols and data presented herein offer a solid foundation for researchers to explore the potential of this reagent in their synthetic endeavors.
References
- 1. Structure-activity relationship studies of carboxamido-biaryl ethers as opioid receptor antagonists (OpRAs). Part 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The discovery of biaryl carboxamides as novel small molecule agonists of the motilin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ijsdr.org [ijsdr.org]
- 5. uwindsor.ca [uwindsor.ca]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. baranlab.org [baranlab.org]
Application Notes and Protocols for Chan-Lam Coupling Reactions Involving (2-(Diethylcarbamoyl)phenyl)boronic Acid
For Researchers, Scientists, and Drug Development Professionals
The Chan-Lam coupling reaction is a powerful copper-catalyzed method for the formation of carbon-heteroatom bonds, specifically C-N and C-O bonds.[1][2][3] This reaction offers a significant advantage over other cross-coupling methods, such as the Buchwald-Hartwig and Ullmann reactions, due to its typically milder reaction conditions, including the use of copper instead of palladium catalysts and its tolerance for air and moisture.[1][4] The reaction generally involves the coupling of an aryl boronic acid with an amine or an alcohol.[3] This document provides detailed application notes and protocols for the use of (2-(Diethylcarbamoyl)phenyl)boronic acid in Chan-Lam coupling reactions, a substrate of interest in medicinal chemistry and drug development due to the presence of the biologically relevant carbamoyl moiety.
Core Concepts and Mechanism
The Chan-Lam coupling reaction proceeds via an oxidative cross-coupling mechanism. While the exact mechanism can be complex and dependent on the specific reactants and conditions, a generally accepted catalytic cycle is illustrated below.[1][5] The reaction is typically catalyzed by a copper(II) salt, such as copper(II) acetate.[1] The key steps involve the transmetalation of the aryl boronic acid with the copper catalyst, followed by coordination of the amine or alcohol nucleophile. A subsequent reductive elimination step forms the desired C-N or C-O bond and a Cu(I) species, which is then re-oxidized to Cu(II) by an oxidant, often oxygen from the air, to complete the catalytic cycle.[1][6]
Caption: General scheme of the Chan-Lam coupling reaction.
Experimental Protocols
While specific protocols for this compound are not widely published, the following are generalized yet detailed protocols based on established Chan-Lam coupling procedures that can be adapted for this substrate. Optimization of the reaction conditions, particularly the choice of catalyst, base, solvent, and temperature, may be necessary to achieve optimal yields.
Protocol 1: General Procedure for N-Arylation of an Amine
This protocol describes a general method for the coupling of this compound with a primary or secondary amine.
Materials:
-
This compound
-
Amine (e.g., aniline, benzylamine, morpholine)
-
Copper(II) acetate (Cu(OAc)₂)
-
Base (e.g., triethylamine (Et₃N), pyridine, or potassium carbonate (K₂CO₃))
-
Solvent (e.g., dichloromethane (DCM), methanol (MeOH), or acetonitrile (MeCN))
-
Round-bottom flask
-
Magnetic stirrer
-
Standard glassware for workup and purification
Procedure:
-
To a round-bottom flask, add this compound (1.0 equiv), the amine (1.2 equiv), and copper(II) acetate (0.1 - 1.0 equiv).
-
Add the selected base (2.0 equiv).
-
Add the solvent (concentration typically 0.1 M).
-
Stir the reaction mixture at room temperature or heat as required (typically between 25-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[1]
-
Upon completion, quench the reaction, for instance with aqueous ammonium hydroxide, and dilute with an organic solvent like ethyl acetate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired N-arylated product.
Protocol 2: General Procedure for O-Arylation of a Phenol
This protocol provides a general method for the coupling of this compound with a phenol.
Materials:
-
This compound
-
Phenol
-
Copper(II) acetate (Cu(OAc)₂)
-
Base (e.g., pyridine, 2,6-lutidine)
-
Solvent (e.g., dichloromethane (DCM))
-
4 Å molecular sieves (optional, to remove water)
Procedure:
-
To a stirred solution of the phenol (1.0 equiv) and this compound (1.5 equiv) in the chosen solvent, add copper(II) acetate (1.0 equiv) and the base (2.0 equiv).
-
If the reagents are sensitive to moisture, add activated 4 Å molecular sieves.
-
Stir the resulting mixture at room temperature for 8-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, filter the mixture through a pad of celite or silica gel, eluting with an appropriate solvent like ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography to yield the desired O-arylated product.
Data Presentation
The following table summarizes typical reaction parameters for Chan-Lam coupling reactions, which can serve as a starting point for experiments with this compound.
| Parameter | Typical Range/Options | Reference |
| Copper Source | Cu(OAc)₂, Cu(OTf)₂, CuCl₂, Cu₂O | [1] |
| Boronic Acid | Arylboronic acids | [3][4] |
| Nucleophile | Amines, anilines, amides, imides, ureas, carbamates, sulfonamides, phenols, alcohols | [1][4] |
| Base | Et₃N, (i-Pr)₂NEt, pyridine, K₂CO₃, K₃PO₄ | [1] |
| Solvent | CH₂Cl₂, MeCN, MeOH, THF, DMF, Toluene | [1] |
| Temperature | Room Temperature to 100 °C | [1] |
| Oxidant | O₂ (from air), TEMPO | [1] |
Visualizations
The catalytic cycle of the Chan-Lam coupling reaction illustrates the regeneration of the active copper catalyst.
Caption: Simplified catalytic cycle of the Chan-Lam coupling.
The following diagram outlines a typical experimental workflow for performing a Chan-Lam coupling reaction in a research setting.
Caption: A typical experimental workflow for Chan-Lam coupling.
Troubleshooting and Considerations
-
Byproduct Formation: Common side reactions in Chan-Lam couplings include the formation of phenol (from reaction with water), diaryl ether, and homocoupling of the boronic acid.[5] Using dry solvents and reagents can help minimize these byproducts.
-
Low Yields: If yields are low, optimization of the reaction parameters is crucial. This includes screening different copper catalysts, bases, solvents, and reaction temperatures. The use of ligands, such as bidentate nitrogen ligands, has been shown to improve reaction efficiency in some cases.[7]
-
Substrate Scope: The electronic properties of the aryl boronic acid and the nucleophile can influence the reaction outcome. Electron-deficient arylboronic acids may react slower.[8]
-
Stoichiometry: While catalytic amounts of copper are often sufficient, some protocols may use stoichiometric amounts of the copper reagent.[4] The ratio of the boronic acid to the nucleophile may also need to be adjusted.
By following these guidelines and protocols, researchers can effectively utilize the Chan-Lam coupling reaction for the synthesis of novel compounds involving this compound, which may have significant applications in the development of new therapeutics.
References
- 1. Chan-Lam Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Chan–Lam coupling - Wikipedia [en.wikipedia.org]
- 4. Chan-Lam Coupling [organic-chemistry.org]
- 5. scispace.com [scispace.com]
- 6. benchchem.com [benchchem.com]
- 7. Cu-Catalyzed Chan-Evans-Lam Coupling reactions of 2-Nitroimidazole with Aryl boronic acids: An effort toward new bioactive agents against S. pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
The Diethylcarbamoyl Group: A Powerful Helmsman for Regioselective Lithiation
Application Note & Protocols
Audience: Researchers, scientists, and drug development professionals.
Abstract
The diethylcarbamoyl group (-CONEt₂) is a highly effective and versatile directed metalation group (DMG) in organic synthesis, particularly for the regioselective functionalization of aromatic and heteroaromatic systems. Its strong Lewis basicity facilitates the coordination of organolithium bases, leading to the deprotonation of the proximal ortho-position with high fidelity. This directed ortho-lithiation (DoM) strategy provides a powerful tool for the synthesis of complex, polysubstituted molecules, offering significant advantages over traditional electrophilic aromatic substitution methods. This document provides a detailed overview of the role of the diethylcarbamoyl group in directing lithiation, including its mechanism, applications, and detailed experimental protocols.
Introduction
Directed ortho-metalation (DoM) is a fundamental strategy in synthetic organic chemistry that allows for the precise introduction of substituents at the position ortho to a directing metalation group (DMG) on an aromatic ring.[1] The DMG interacts with an organolithium reagent, typically an alkyllithium, bringing the base in close proximity to a specific C-H bond and facilitating its deprotonation.[1][2]
Among the various DMGs, the N,N-diethylcarbamoyl group (-CONEt₂) stands out for its exceptional directing ability.[3][4] Competition experiments have established its position high in the hierarchy of DMGs, often surpassing other common directing groups like methoxy or even tertiary amides.[5][6] This robust directing power, coupled with the relative stability of the resulting ortho-lithiated species at low temperatures, makes the diethylcarbamoyl group an invaluable tool for synthetic chemists.[5]
Mechanism of Directed ortho-Lithiation
The directing effect of the diethylcarbamoyl group is attributed to its ability to chelate the lithium cation of the organolithium base. This coordination pre-organizes the reactants, leading to a "complex-induced proximity effect" (CIPE) that significantly lowers the activation energy for the deprotonation of the adjacent ortho-proton.[3]
The generally accepted mechanism involves the following key steps:
-
Coordination: The Lewis basic oxygen and nitrogen atoms of the diethylcarbamoyl group coordinate to the Lewis acidic lithium atom of the organolithium reagent (e.g., s-BuLi or n-BuLi).[1] This forms an initial complex.
-
Deprotonation: The coordinated alkyl group of the organolithium base then abstracts a proton from the sterically accessible ortho-position of the aromatic ring. This step is often facilitated by the presence of additives like N,N,N',N'-tetramethylethylenediamine (TMEDA), which can break down organolithium aggregates and increase the basicity of the monomeric species.[3]
-
ortho-Lithiated Intermediate: This results in the formation of a stable ortho-lithiated aryl species, where the lithium atom remains chelated by the diethylcarbamoyl group.[5] This intermediate is typically stable at low temperatures (e.g., -78 °C).[5]
-
Electrophilic Quench: The ortho-lithiated intermediate is a potent nucleophile and can react with a wide range of electrophiles to introduce a new substituent at the ortho-position.[1][3]
Visualization of the DoM Pathway
The logical flow of a directed ortho-lithiation experiment utilizing the diethylcarbamoyl group can be visualized as follows:
Caption: Experimental workflow for directed ortho-lithiation.
The mechanistic pathway illustrating the key coordination and deprotonation steps is depicted below:
Caption: Mechanism of directed ortho-lithiation.
Applications in Synthesis
The diethylcarbamoyl group-directed lithiation has found widespread application in the synthesis of a variety of complex organic molecules.
-
Synthesis of Polysubstituted Aromatics: By sequentially performing DoM and introducing different electrophiles, complex substitution patterns on aromatic rings can be achieved with high regioselectivity.[5]
-
Anionic Fries Rearrangement: The ortho-lithiated intermediate can undergo a[5][7]-anionic Fries rearrangement upon warming, migrating the carbamoyl group to the ortho-position to yield a salicylamide derivative.[5] This is a powerful method for the synthesis of substituted phenols.
-
Synthesis of Heterocycles: The DoM strategy has been successfully applied to heteroaromatic systems, enabling their regioselective functionalization.[6]
-
Natural Product Synthesis: The robustness and predictability of this methodology have made it a valuable tool in the total synthesis of natural products.
Quantitative Data Summary
The following tables summarize representative yields for the directed ortho-lithiation of N,N-diethylbenzamide and subsequent reaction with various electrophiles.
| Substrate | Base (equiv.) | Additive (equiv.) | Solvent | Temp (°C) | Electrophile | Product | Yield (%) | Reference |
| N,N-Diethylbenzamide | s-BuLi (1.1) | TMEDA (1.1) | THF | -78 | Me₃SiCl | 2-(Trimethylsilyl)-N,N-diethylbenzamide | 95 | [5] |
| N,N-Diethylbenzamide | s-BuLi (1.1) | TMEDA (1.1) | THF | -78 | DMF | 2-Formyl-N,N-diethylbenzamide | 85 | [5] |
| N,N-Diethylbenzamide | s-BuLi (1.1) | TMEDA (1.1) | THF | -78 | I₂ | 2-Iodo-N,N-diethylbenzamide | 90 | [5] |
| N,N-Diethyl-1-naphthamide | s-BuLi (1.2) | TMEDA (1.2) | THF | -78 | MeOD | 2-Deuterio-N,N-diethyl-1-naphthamide | 98 | [8] |
| 3-Methoxy-N,N-diethylbenzamide | s-BuLi (1.1) | TMEDA (1.1) | THF | -78 | MeI | 2-Methyl-3-methoxy-N,N-diethylbenzamide | 96 | [6] |
Experimental Protocols
General Protocol for Directed ortho-Lithiation of N,N-Diethylbenzamide
Materials:
-
N,N-Diethylbenzamide
-
Anhydrous Tetrahydrofuran (THF)
-
sec-Butyllithium (s-BuLi) in cyclohexane (concentration to be determined by titration)
-
N,N,N',N'-Tetramethylethylenediamine (TMEDA), freshly distilled
-
Electrophile (e.g., trimethylsilyl chloride, dimethylformamide, iodine)
-
Saturated aqueous ammonium chloride solution
-
Diethyl ether or Ethyl acetate
-
Anhydrous magnesium sulfate or sodium sulfate
-
Argon or Nitrogen gas supply
-
Standard glassware for anhydrous reactions (oven-dried)
Procedure:
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and an argon/nitrogen inlet.
-
Reagent Addition: Place N,N-diethylbenzamide (1.0 equiv.) in the flask and dissolve it in anhydrous THF (approximately 0.2 M concentration). Add freshly distilled TMEDA (1.1 equiv.) to the solution.
-
Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add a solution of s-BuLi (1.1 equiv.) in cyclohexane dropwise via syringe over 10-15 minutes, ensuring the internal temperature does not rise above -70 °C.
-
Stirring: Stir the resulting deep red or orange solution at -78 °C for 1 hour.
-
Electrophilic Quench: Add the chosen electrophile (1.2-1.5 equiv.) dropwise at -78 °C. The color of the solution will typically fade.
-
Warming and Quenching: After stirring for an appropriate time (typically 1-3 hours at -78 °C, then allowing to warm to room temperature), quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel or by distillation/recrystallization as appropriate.
Protocol for Anionic ortho-Fries Rearrangement
Procedure:
-
Follow steps 1-5 of the general protocol for directed ortho-lithiation.
-
Rearrangement: After the 1-hour stirring period at -78 °C, remove the cooling bath and allow the reaction mixture to warm to room temperature. Stir at room temperature for 1-2 hours.
-
Quenching and Workup: Re-cool the mixture to 0 °C and quench with saturated aqueous ammonium chloride. Follow steps 8-10 of the general protocol for workup and purification to isolate the 2-hydroxy-N,N-diethylbenzamide product.
Conclusion
The diethylcarbamoyl group is a powerful and reliable directing group for the ortho-lithiation of aromatic systems. The high yields, excellent regioselectivity, and broad applicability of this methodology make it an indispensable tool for the construction of complex organic molecules. The protocols provided herein offer a starting point for researchers to utilize this strategy in their own synthetic endeavors. Careful control of reaction conditions, particularly temperature and the exclusion of moisture and air, is crucial for achieving optimal results.
References
- 1. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 2. baranlab.org [baranlab.org]
- 3. The Versatile and Strategic O-Carbamate Directed Metalation Group in the Synthesis of Aromatic Molecules: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. uwindsor.ca [uwindsor.ca]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. N,N-diethyl O-carbamate: directed metalation group and orthogonal Suzuki-Miyaura cross-coupling partner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. uwindsor.ca [uwindsor.ca]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling with (2-(Diethylcarbamoyl)phenyl)boronic acid
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering challenges with Suzuki-Miyaura coupling reactions involving the sterically hindered and electronically complex (2-(Diethylcarbamoyl)phenyl)boronic acid.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges with this compound in Suzuki couplings?
A1: The main difficulties arise from two factors. First, the ortho-diethylcarbamoyl group creates significant steric hindrance around the boron center, which can slow down the crucial transmetalation step of the catalytic cycle.[1][2] Second, the amide functionality can potentially chelate to the palladium catalyst, altering its reactivity. Low yields are a common issue when using standard conditions.[1]
Q2: What is the most critical factor for a successful coupling with this substrate?
A2: The selection of the catalyst and, more importantly, the ligand is the most critical factor.[1] Standard catalysts like Pd(PPh₃)₄ are often ineffective for sterically hindered substrates.[1] It is essential to use a system that promotes the formation of a highly reactive, coordinatively unsaturated palladium(0) species.[1]
Q3: Which types of ligands are recommended for this sterically hindered boronic acid?
A3: Bulky, electron-rich phosphine ligands (Buchwald-type ligands) or N-heterocyclic carbene (NHC) ligands are highly recommended.[1][3] These ligands facilitate the oxidative addition and reductive elimination steps, which can be inhibited by steric repulsion.[1][4] Specific examples like SPhos, XPhos, and RuPhos have proven effective for coupling hindered substrates.[1]
Q4: How do I select the optimal base for this reaction?
A4: The base activates the boronic acid, making it more nucleophilic for the transmetalation step.[5][6] For sterically demanding couplings, moderately strong inorganic bases are often the best choice. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are frequently effective.[1] For particularly stubborn couplings, a stronger base like potassium tert-butoxide (t-BuOK) might be necessary.[3]
Q5: What solvent systems are most effective?
A5: Aprotic polar solvents are generally preferred. Toluene, dioxane, and tetrahydrofuran (THF) are common choices, often with a small amount of water added, especially when using carbonate or phosphate bases.[1][7] Optimization studies for other hindered systems have found that dioxane can be highly effective.[3]
Q6: My reaction suffers from low yield due to protodeboronation. How can I prevent this?
A6: Protodeboronation, where the boronic acid group is replaced by a hydrogen, is a common side reaction, especially with electron-withdrawing groups or under harsh basic conditions.[2][8] To mitigate this, you can:
-
Use anhydrous conditions with bases like KF or CsF.[9]
-
Convert the boronic acid to a more stable boronate ester (e.g., a pinacol ester) or an organotrifluoroborate salt, which are less prone to this side reaction.[6][8] These act as a "slow release" source of the boronic acid.[8]
-
Use catalyst systems that promote rapid catalytic turnover, outcompeting the decomposition pathway.[8]
Q7: Homocoupling of the boronic acid is a significant side product. What causes this and how can it be minimized?
A7: Homocoupling is the self-coupling of the boronic acid to form a symmetrical biaryl. It is often promoted by the presence of oxygen or if the Pd(II) precatalyst is not efficiently reduced to the active Pd(0) state.[6][10] To minimize homocoupling, ensure the reaction mixture is thoroughly degassed and maintained under an inert atmosphere (Argon or Nitrogen).[6][11] Using a direct Pd(0) source or a highly efficient precatalyst system can also help.[6]
Troubleshooting Guide
Low yields or reaction failure with this compound can often be traced to a few key parameters. Use the following table to diagnose and resolve common issues.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low to No Product Yield | Inactive Catalyst System: Steric hindrance prevents catalytic turnover with standard ligands (e.g., PPh₃).[1] | • Switch to a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos) or an N-heterocyclic carbene (NHC) ligand.[1][3] • Use a more robust, air-stable precatalyst (e.g., a palladacycle).[11] |
| Suboptimal Base: The base may be too weak to activate the hindered boronic acid effectively.[1] | • Screen stronger bases. Start with K₃PO₄ or Cs₂CO₃.[1][6] • If necessary, try a stronger base like potassium tert-butoxide (t-BuOK).[3] | |
| Oxygen Contamination: Deactivation of the Pd(0) catalyst.[11] | • Ensure all solvents are properly degassed before use. • Maintain a strict inert atmosphere (Argon or Nitrogen) throughout the reaction setup and duration.[11] | |
| Incomplete Conversion of Starting Material | Insufficient Reaction Time/Temperature: The reaction is kinetically slow due to steric hindrance.[1] | • Increase the reaction temperature, but monitor for decomposition.[6] • Extend the reaction time and monitor progress by TLC or LC-MS.[11] |
| Poor Reagent Purity: Impurities in the boronic acid or aryl halide can inhibit the catalyst. | • Verify the purity of all reagents. • Consider recrystallizing the starting materials if purity is questionable. | |
| Significant Protodeboronation | Unstable Boronic Acid: The C-B bond is cleaved by protonolysis, often promoted by aqueous bases.[2][8] | • Convert the boronic acid to its corresponding pinacol ester or potassium trifluoroborate salt, which are more stable.[6] • Use anhydrous conditions and a base like KF or CsF.[5][9] |
| Significant Homocoupling | Inefficient Precatalyst Reduction: Presence of Pd(II) species promotes self-coupling of the boronic acid.[10] | • Use a Pd(0) source directly (e.g., Pd₂(dba)₃) or a precatalyst that reduces rapidly. • Ensure the reaction is rigorously free of oxygen.[6] |
Data Summary Tables
Table 1: Recommended Ligands for Hindered Couplings
| Ligand Type | Examples | Key Advantages | Citation |
| Buchwald Ligands | SPhos, XPhos, RuPhos | Bulky and electron-rich; promote efficient oxidative addition and reductive elimination. | [1] |
| N-Heterocyclic Carbenes (NHCs) | IPr, IMes | High efficacy for forming sterically demanding biaryls, including tetra-ortho-substituted products. | [1][3] |
| Specialized Ligands | BI-DIME, HFTPhos | Designed specifically for extremely hindered substrates, can lead to higher yields with lower catalyst loading. | [1][4][12] |
Table 2: Base Selection Guide
| Base | Strength | Common Solvents | Notes | Citation |
| K₂CO₃ / Na₂CO₃ | Moderate | Dioxane/H₂O, Toluene/H₂O | A good starting point, but may be too weak for this substrate. | [6][13] |
| K₃PO₄ | Moderately Strong | Dioxane, Toluene, THF | Often highly effective for challenging couplings and is a recommended first choice. | [1][6] |
| Cs₂CO₃ | Moderately Strong | Dioxane, THF | Very effective, but more expensive. Good alternative to K₃PO₄. | [1] |
| t-BuOK | Strong | Dioxane, THF | Use for very difficult couplings where other bases have failed. | [3] |
| KF / CsF | Mild | Isopropanol, THF | Useful for substrates sensitive to strong bases or prone to protodeboronation. | [5][9] |
Experimental Protocols
General Protocol for Suzuki Coupling with this compound
Disclaimer: This is a generalized starting procedure. Optimal conditions (catalyst, ligand, base, solvent, temperature) should be determined experimentally.
-
Vessel Preparation: To an oven-dried reaction vial or Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), this compound (1.2–1.5 equiv.), and a finely powdered base (e.g., K₃PO₄, 2.0–3.0 equiv.).[11]
-
Inert Atmosphere: Seal the vessel with a septum cap. Evacuate the vessel and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.[11]
-
Catalyst/Ligand Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%) and any additional ligand if required.[11]
-
Solvent Addition: Add the degassed solvent (e.g., Dioxane) via syringe. If an aqueous system is used (e.g., Dioxane/H₂O 10:1), ensure the water is also degassed.[11]
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[6]
-
Monitoring: Monitor the reaction's progress by TLC, GC-MS, or LC-MS until the starting material is consumed (typically 4-24 hours).[11]
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[11]
-
Purification: Purify the crude residue by flash column chromatography on silica gel to isolate the desired biaryl product.
Visualizations
Caption: A workflow diagram for troubleshooting low yields.
Caption: The key steps of the Suzuki-Miyaura catalytic cycle.
References
- 1. benchchem.com [benchchem.com]
- 2. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. reddit.com [reddit.com]
- 8. Protodeboronation - Wikipedia [en.wikipedia.org]
- 9. Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. Yoneda Labs [yonedalabs.com]
- 11. benchchem.com [benchchem.com]
- 12. An efficient method for sterically demanding Suzuki-Miyaura coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Technical Support Center: (2-(Diethylcarbamoyl)phenyl)boronic acid in Cross-Coupling Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges encountered during cross-coupling reactions involving (2-(Diethylcarbamoyl)phenyl)boronic acid.
Troubleshooting Guide
This guide addresses common issues observed during cross-coupling reactions with this compound, offering potential causes and solutions.
Issue 1: Low or No Yield of the Desired Cross-Coupling Product
Low or negligible yields are a frequent challenge in Suzuki-Miyaura coupling reactions. The underlying causes can often be traced back to reagent stability, catalyst activity, or suboptimal reaction conditions.
| Potential Cause | Recommended Solution |
| Protodeboronation of this compound | This is a common side reaction where the boronic acid group is replaced by a hydrogen atom.[1] To mitigate this, consider using milder bases such as K₃PO₄ or KF.[1] Employing anhydrous conditions or minimizing the amount of water in the reaction can also be beneficial. The use of boronic esters, such as the pinacol or MIDA esters, can offer increased stability and slow release of the boronic acid during the reaction. |
| Catalyst Inactivity | Ensure the palladium catalyst is active. If using a Pd(II) precatalyst, it requires in situ reduction to the active Pd(0) species.[2] Consider using a fresh batch of catalyst or a more robust, air-stable precatalyst. For sterically hindered substrates like this ortho-substituted boronic acid, Buchwald-type ligands (e.g., SPhos, XPhos) are often more effective than traditional phosphine ligands like PPh₃.[3][4] |
| Suboptimal Base | The choice of base is critical. It must be sufficiently basic to promote transmetalation but not so strong as to cause degradation of the starting materials or product.[5] A comparative study of different bases may be necessary for optimization.[5] For sensitive substrates, weaker inorganic bases like K₂CO₃ or K₃PO₄ are often preferred.[5] |
| Inadequate Solvent System | The solvent system must be appropriate for all components of the reaction. Common solvent systems include toluene, dioxane, or THF, often with a small amount of water to aid in the dissolution of the base and facilitate the catalytic cycle.[2] Ensure solvents are properly degassed to remove oxygen, which can lead to side reactions.[2] |
| Steric Hindrance | The ortho-diethylcarbamoyl group introduces significant steric bulk, which can hinder the approach of the coupling partners to the palladium center. Using bulky, electron-rich phosphine ligands can help to overcome this steric hindrance and promote efficient coupling.[3] |
Issue 2: Significant Formation of Homocoupling Byproduct
The formation of a biaryl byproduct from the dimerization of this compound is another common side reaction.
| Potential Cause | Recommended Solution |
| Presence of Oxygen | Oxygen can promote the oxidative homocoupling of boronic acids.[6] It is crucial to thoroughly degas all solvents and reagents and to maintain an inert atmosphere (e.g., argon or nitrogen) throughout the reaction. |
| Inefficient Catalyst System | The use of a Pd(0) source, such as Pd(PPh₃)₄, or a precatalyst that rapidly generates the active Pd(0) species can minimize side reactions.[2] If using a Pd(II) source, its reduction to Pd(0) can sometimes be inefficient, leading to side reactions. |
| Suboptimal Ligand Choice | Bulky, electron-donating ligands can favor the desired cross-coupling pathway over homocoupling.[4] |
Frequently Asked Questions (FAQs)
Q1: What are the primary side reactions to expect with this compound in Suzuki-Miyaura coupling?
A1: The two most common side reactions are protodeboronation and homocoupling. Protodeboronation results in the formation of N,N-diethylbenzamide, while homocoupling yields a symmetrical biaryl derived from the boronic acid. The ortho-diethylcarbamoyl group can influence the rate of these side reactions due to steric and electronic effects.
Q2: How does the ortho-diethylcarbamoyl group affect the reactivity of the boronic acid?
A2: The ortho-amide group can exhibit a directing effect in metalation reactions, which may influence the coordination of the boronic acid to the palladium center.[7] Its steric bulk can also impact the rate of transmetalation and reductive elimination steps in the catalytic cycle.[8] This steric hindrance often necessitates the use of specialized bulky ligands for efficient coupling.[3]
Q3: What are the recommended starting conditions for a Suzuki-Miyaura coupling with this compound?
A3: A good starting point would be to use a palladium precatalyst with a bulky phosphine ligand, such as XPhos Pd G3 or SPhos Pd G3.[2] A mild base like K₃PO₄ or K₂CO₃ is recommended to minimize protodeboronation.[5] A degassed solvent system like dioxane/water or toluene/water is a common choice.[2] The reaction temperature will likely need to be optimized, typically in the range of 80-110 °C.
Q4: Can I use this compound in other cross-coupling reactions?
A4: Yes, while most commonly used in Suzuki-Miyaura couplings, this boronic acid could potentially be used in other palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura acylation to form ketones.[9] The reaction conditions would need to be optimized for each specific transformation.
Experimental Protocols
The following are generalized experimental protocols that can serve as a starting point for the Suzuki-Miyaura coupling of this compound. Optimization will be necessary for specific substrates.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
Reagents and Materials:
-
This compound (1.2 equivalents)
-
Aryl halide (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%; or a precatalyst like XPhos Pd G3, 1-2 mol%)
-
Base (e.g., K₂CO₃, 2.0 equivalents)
-
Degassed solvent (e.g., Dioxane/H₂O, 4:1 v/v)
-
-
Procedure:
-
To a reaction vessel, add the this compound, aryl halide, and base.
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent, followed by the palladium catalyst.
-
Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir for the required time (monitor by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Visualizations
The following diagrams illustrate key concepts related to the side reactions and troubleshooting of Suzuki-Miyaura cross-coupling reactions.
Caption: Major reaction pathways in the Suzuki-Miyaura coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Yoneda Labs [yonedalabs.com]
- 7. N,N-diethyl O-carbamate: directed metalation group and orthogonal Suzuki-Miyaura cross-coupling partner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]
- 9. Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]
Improving the stability of (2-(Diethylcarbamoyl)phenyl)boronic acid in solution
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on handling and improving the stability of (2-(Diethylcarbamoyl)phenyl)boronic acid in solution. The following sections offer troubleshooting advice for common experimental issues and answer frequently asked questions regarding the stability of this reagent.
Troubleshooting Guide: Low Reaction Yields and Inconsistent Results
Low or inconsistent yields in cross-coupling reactions, such as Suzuki-Miyaura coupling, are common issues that can often be traced back to the degradation of the boronic acid starting material. Protodeboronation, the undesired cleavage of the carbon-boron bond, is a primary cause of such failures.[1][2]
Question: My Suzuki-Miyaura reaction with this compound has a low yield. How can I diagnose and solve this problem?
Answer: A low yield is frequently caused by the degradation of the boronic acid before or during the reaction. Follow this diagnostic workflow to identify and mitigate the issue.
Frequently Asked Questions (FAQs) on Stability
Q1: What are the main degradation pathways for this compound in solution?
A1: Like most arylboronic acids, this compound is susceptible to two primary degradation pathways in solution:
-
Protodeboronation: This is an irreversible process where the C–B bond is cleaved and replaced with a C–H bond, yielding N,N-diethylbenzamide. This side reaction is often promoted by high pH, elevated temperatures, and the presence of water or other protic sources.[1][2][3]
-
Boroxine Formation: This is a reversible dehydration reaction where three molecules of the boronic acid condense to form a six-membered ring with alternating boron and oxygen atoms (a boroxine).[4][5] While reversible, the formation of boroxine effectively reduces the concentration of the active monomeric boronic acid required for cross-coupling. This process is favored in anhydrous, non-polar solvents and can be reversed by the addition of water.[6]
Q2: How does the ortho-(diethylcarbamoyl) group affect the stability of the molecule?
A2: The presence of a substituent in the ortho position relative to the boronic acid group can significantly influence the molecule's properties.[7] For this compound, the diethylcarbamoyl group can:
-
Sterically Hinder: The bulky nature of the group can sterically hinder the approach to the boron center, potentially slowing down both desired reactions (like transmetalation in Suzuki coupling) and undesired ones (like protodeboronation).[8]
-
Electronically Influence: The amide group is generally considered electron-withdrawing, which can decrease the nucleophilicity of the aryl group and impact reaction rates.[8]
-
Form Intramolecular Bonds: The amide oxygen may form an intramolecular hydrogen bond or a dative bond with the boron atom's empty p-orbital, stabilizing the trigonal planar form or the tetrahedral boronate anion. This stabilization can influence the compound's acidity and overall stability.[7]
Q3: What are the ideal storage conditions for this compound, both as a solid and in solution?
A3: To ensure maximum stability and reactivity, follow these storage guidelines:
-
Solid Form: Store the solid compound in a tightly sealed container under an inert atmosphere (argon or nitrogen) in a cool, dark, and dry place, such as a desiccator or freezer.
-
In Solution: Solutions of boronic acids are generally less stable than the solid material. It is highly recommended to prepare solutions fresh just before use.[9] If storage is unavoidable, use an anhydrous, aprotic solvent and store under an inert atmosphere at a low temperature. Avoid protic solvents and basic aqueous solutions for storage.
Q4: Which analytical techniques are best for monitoring the stability of my boronic acid solution?
A4: The most effective techniques for monitoring the degradation of boronic acids are High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.[9][10]
-
HPLC: A stability-indicating HPLC method can separate and quantify the parent boronic acid from its degradation products (e.g., the protodeboronated amide).[9][10]
-
¹H and ¹¹B NMR: ¹H NMR can be used to observe the disappearance of signals corresponding to the boronic acid and the appearance of new signals from byproducts. ¹¹B NMR is particularly useful for observing changes in the boron atom's chemical environment, which can indicate degradation or boroxine formation.[9]
Stability Data Overview
While specific kinetic data for this compound is not widely published, general stability trends for arylboronic acids under various conditions are well-documented. These trends can be used to guide experimental design.
| Parameter | Condition | Expected Impact on Stability | Rationale |
| pH | High pH (Basic) | Decreased | Formation of the tetrahedral boronate anion can accelerate protodeboronation.[2] |
| Low pH (Acidic) | Variable | Acid can promote protodeboronation, though the mechanism may differ from base-promoted pathways.[3] | |
| Temperature | Elevated | Decreased | Provides the activation energy for degradation pathways like protodeboronation.[2] |
| Solvent | Protic (Water, Alcohols) | Decreased | Acts as a proton source, facilitating protodeboronation.[2] |
| Anhydrous Aprotic | Increased | Minimizes protodeboronation. May promote reversible boroxine formation.[6] | |
| Atmosphere | Presence of Oxygen | Decreased | Oxygen can sometimes promote side reactions and catalyst decomposition in coupling reactions.[2][11] |
| Inert (Argon, N₂) | Increased | Prevents oxidative side reactions.[11] |
Experimental Protocols
Protocol 1: General Method for Monitoring Solution Stability by HPLC
This protocol provides a framework for assessing the stability of this compound under specific solvent and temperature conditions.
-
Preparation of Stock Solution:
-
Accurately weigh a sample of this compound.
-
Dissolve it in the solvent system to be tested (e.g., a mixture of dioxane and aqueous K₂CO₃ intended for a Suzuki reaction) to a known concentration (e.g., 0.1 M).
-
-
Initial Analysis (T=0):
-
Immediately after preparation, dilute an aliquot of the stock solution to a suitable concentration for HPLC analysis.
-
Inject the sample onto an appropriate HPLC system (e.g., C18 column) with UV detection.
-
Record the peak area of the parent boronic acid. This serves as the baseline (100% integrity).
-
-
Incubation:
-
Maintain the stock solution under the desired experimental conditions (e.g., in a sealed vial under argon at 80 °C).
-
-
Time-Point Analysis:
-
At regular intervals (e.g., 1h, 2h, 4h, 8h), carefully withdraw an aliquot from the stock solution.
-
Dilute and analyze by HPLC under the same conditions as the T=0 sample.[10]
-
-
Data Analysis:
-
For each time point, calculate the percentage of remaining this compound relative to its peak area at T=0.
-
Plot the percentage of remaining boronic acid versus time to determine its stability profile under the tested conditions. Identify the appearance of new peaks, which may correspond to degradation products.[10]
-
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 6. Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Troubleshooting failed reactions with (2-(Diethylcarbamoyl)phenyl)boronic acid
Welcome to the technical support center for (2-(Diethylcarbamoyl)phenyl)boronic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for reactions involving this reagent.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura coupling reaction with this compound is resulting in a low or no yield. What are the primary factors I should investigate?
A1: When encountering a failed or low-yield Suzuki-Miyaura coupling, a systematic review of your reaction parameters is crucial. The primary aspects to check are:
-
Catalyst Activity: Ensure your palladium catalyst and ligand are active. The active catalytic species is Pd(0), and if you are using a Pd(II) precatalyst, it must be effectively reduced in situ. Consider using a fresh batch of catalyst or a more robust, air-stable precatalyst.[1]
-
Inert Atmosphere: Oxygen can lead to the homocoupling of the boronic acid and decomposition of the catalyst.[1] It is critical to ensure your solvent is properly degassed and the reaction is conducted under an inert atmosphere, such as nitrogen or argon.[1]
-
Reagent Purity and Stability: Verify the purity of your aryl halide and the boronic acid. Boronic acids can degrade over time.[1]
-
Base and Solvent Selection: The choice of base and solvent is interdependent and critical for the reaction's success. The base should be strong enough to promote transmetalation but not so strong as to cause degradation of your starting materials or products.[1]
Q2: I am observing significant protodeboronation of this compound in my reaction. How can I mitigate this side reaction?
A2: Protodeboronation, the replacement of the boronic acid group with a hydrogen atom, is a common side reaction, particularly with sterically hindered or electron-rich boronic acids.[1] To minimize this:
-
Use a Milder Base: Strong bases in aqueous media can accelerate protodeboronation. Consider switching to a weaker base like potassium carbonate (K₂CO₃) or potassium fluoride (KF).[1]
-
Anhydrous Conditions: Performing the reaction under anhydrous conditions can reduce the source of protons. If using a base like anhydrous K₃PO₄, ensure it is finely powdered and dry. Interestingly, for some anhydrous couplings with K₃PO₄, the addition of a small amount of water (around 5 equivalents relative to the substrate) can be beneficial.
-
Use of Boronate Esters: Converting the boronic acid to a more stable boronate ester, such as a pinacol ester, can protect it from premature decomposition. These esters can then be used directly in the coupling reaction.
Q3: The steric hindrance from the ortho-diethylcarbamoyl group seems to be impeding the reaction. What modifications to the protocol should I consider?
A3: The ortho-substitution on this compound introduces significant steric bulk, which can slow down the transmetalation and reductive elimination steps of the catalytic cycle. To overcome this:
-
Employ Bulky, Electron-Rich Ligands: Buchwald-type biarylphosphine ligands such as XPhos, SPhos, and RuPhos are highly effective for coupling sterically hindered substrates.[1] These ligands accelerate both oxidative addition and reductive elimination.
-
Increase Reaction Temperature: More forcing conditions, such as higher temperatures, may be necessary to overcome the activation energy barrier imposed by steric hindrance.
-
Optimize Catalyst Loading: Increasing the catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) can sometimes improve yields for challenging couplings.
Q4: Can I convert this compound to a more stable derivative for my reaction?
A4: Yes, converting the boronic acid to a more stable form can be a good strategy. Boronic acids can be transformed into boronate esters (e.g., by reacting with pinacol) or trifluoroborate salts. These derivatives often exhibit enhanced stability and can be slowly hydrolyzed in situ to release the boronic acid for the catalytic cycle. Alkyl trifluoroborates, for instance, are used as stable alternatives that slowly hydrolyze to the boronic acid in the reaction.
Troubleshooting Guides
Guide 1: Low to No Product Formation
This guide provides a step-by-step approach to troubleshooting a failed Suzuki-Miyaura coupling reaction with this compound.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting failed Suzuki-Miyaura reactions.
Experimental Protocol: General Suzuki-Miyaura Coupling
-
Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.2-1.5 equiv), and the base (e.g., K₂CO₃, 2.0-3.0 equiv).
-
Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes.
-
Reagent Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%) and any additional ligand.
-
Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O 10:1) via syringe. The typical concentration is between 0.1 M and 0.5 M with respect to the limiting reagent.[1]
-
Reaction: Place the flask in a preheated oil bath and stir vigorously at the desired temperature (e.g., 80–110 °C).[1]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Guide 2: Significant Protodeboronation
If you suspect protodeboronation is the main issue, consider the following adjustments.
Decision Pathway for Protodeboronation
Caption: Decision-making process to address protodeboronation.
Data Presentation
The following tables summarize how different reaction parameters can influence the outcome of Suzuki-Miyaura couplings with sterically hindered boronic acids. While this data is representative for ortho-substituted phenylboronic acids, optimization for this compound is recommended.
Table 1: Effect of Base and Solvent on Yield
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (3) | Toluene/H₂O | 100 | 18 | 75 |
| 2 | Pd(OAc)₂ (2) | SPhos (4) | K₂CO₃ (3) | Dioxane/H₂O | 100 | 18 | 60 |
| 3 | Pd(OAc)₂ (2) | SPhos (4) | Cs₂CO₃ (3) | Dioxane | 100 | 18 | 85 |
| 4 | XPhos Pd G3 (2) | - | K₃PO₄ (3) | 2-MeTHF | 80 | 12 | 92 |
Data is illustrative and based on typical results for sterically hindered couplings.
Table 2: Comparison of Ligands for a Hindered Coupling
| Entry | Ligand | Catalyst Loading (mol%) | Temperature (°C) | Yield (%) |
| 1 | PPh₃ | 2 | 100 | <10 |
| 2 | SPhos | 2 | 100 | 78 |
| 3 | XPhos | 2 | 80 | 95 |
| 4 | RuPhos | 2 | 80 | 93 |
This table demonstrates the significant impact of bulky, electron-rich biarylphosphine ligands on the efficiency of coupling with sterically demanding substrates.
References
Technical Support Center: Catalyst Selection for (2-(Diethylcarbamoyl)phenyl)boronic acid Reactions
This technical support center provides guidance for researchers, scientists, and drug development professionals on selecting the appropriate catalyst for reactions involving (2-(Diethylcarbamoyl)phenyl)boronic acid. The information is presented in a question-and-answer format to address specific challenges you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions performed with this compound?
A1: this compound is a versatile reagent commonly used in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form C-C bonds. It can also be utilized in copper-catalyzed Chan-Lam and palladium-catalyzed Buchwald-Hartwig amination reactions for the formation of C-N bonds.
Q2: What are the main challenges when using this compound in cross-coupling reactions?
A2: The primary challenge arises from steric hindrance due to the ortho-diethylcarbamoyl group. This steric bulk can impede the crucial steps in the catalytic cycle, such as transmetalation and reductive elimination, potentially leading to low reaction yields.[1] Another potential issue is the chelation of the metal catalyst by the amide oxygen and the boronic acid group, which can affect the catalyst's reactivity.
Q3: How does the ortho-diethylcarbamoyl group influence catalyst selection?
A3: The sterically demanding nature of the ortho-substituent necessitates the use of catalysts with bulky and electron-rich ligands. These ligands help to stabilize the active catalytic species and promote the oxidative addition and reductive elimination steps of the catalytic cycle, overcoming the steric hindrance.[1]
Troubleshooting Guides
Suzuki-Miyaura Coupling
Problem: Low to no yield in the Suzuki-Miyaura coupling of this compound with an aryl halide.
Possible Causes and Solutions:
-
Inappropriate Catalyst System: Standard palladium catalysts like Pd(PPh₃)₄ may be ineffective due to the steric hindrance.
-
Solution: Employ palladium catalysts with bulky, electron-rich phosphine ligands (Buchwald-type ligands) such as XPhos, SPhos, or RuPhos.[1] N-heterocyclic carbene (NHC) ligands can also be highly effective. Pre-formed palladium precatalysts (e.g., XPhos Pd G3) are often a good choice for challenging substrates.[1]
-
-
Incorrect Base Selection: The choice of base is critical for activating the boronic acid.
-
Solution: Use a moderately strong base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃). For very hindered systems, a stronger base such as potassium tert-butoxide (t-BuOK) might be necessary. The presence of a small amount of water can sometimes be beneficial with phosphate or carbonate bases.
-
-
Suboptimal Solvent Choice: The solvent can significantly impact reaction rates and yields.
-
Solution: Aprotic polar solvents like dioxane, THF, or toluene, often with a small amount of water, are commonly used. Ensure the solvent is properly degassed to prevent catalyst deactivation.[1]
-
-
Protodeboronation: The C-B bond of the boronic acid can be cleaved, especially under harsh conditions.
-
Solution: Use milder reaction conditions if possible. Protecting the boronic acid as a boronate ester (e.g., a pinacol ester) can sometimes mitigate this side reaction.
-
Quantitative Data: Comparison of Catalyst Systems for Suzuki-Miyaura Coupling
The following table provides a representative comparison of catalyst systems for the Suzuki-Miyaura coupling of ortho-substituted arylboronic acids with aryl bromides. Yields are illustrative and can vary based on the specific substrates and reaction conditions.
| Catalyst/Ligand | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | < 20 |
| Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/H₂O | 100 | 70-90 |
| XPhos Pd G3 | K₃PO₄ | Dioxane/H₂O | 80-100 | 85-98 |
| PdCl₂(dppf) | K₂CO₃ | DMF | 90 | 40-60 |
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is a general guideline for the Suzuki-Miyaura coupling of this compound with an aryl bromide using a Buchwald-type precatalyst.
-
Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), this compound (1.2–1.5 equiv), and finely powdered K₃PO₄ (2.0–3.0 equiv).[1]
-
Inert Atmosphere: Seal the vial with a septum and purge with argon or nitrogen for 5-10 minutes.[1]
-
Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%).[1]
-
Solvent Addition: Add degassed solvent (e.g., 1,4-dioxane/water, 10:1 v/v) via syringe.[1]
-
Reaction: Place the vial in a preheated oil bath or heating block and stir vigorously at 80–110 °C.[1]
-
Monitoring: Monitor the reaction progress by TLC, GC, or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Workflow for Suzuki-Miyaura Coupling Troubleshooting
Chan-Lam Coupling
Problem: Inefficient C-N bond formation in the Chan-Lam coupling of this compound with an amine.
Possible Causes and Solutions:
-
Inappropriate Copper Source: The choice of copper catalyst is crucial for this reaction.
-
Solution: Copper(II) acetate (Cu(OAc)₂) is a commonly used and effective catalyst. Other copper sources like CuCl₂ or Cu(OTf)₂ can also be screened.
-
-
Suboptimal Ligand or Additive: While some Chan-Lam couplings can be performed without a ligand, sterically hindered substrates may benefit from one.
-
Solution: Pyridine or other nitrogen-based ligands can be beneficial. The addition of a phase-transfer catalyst or a coordinating solvent might also improve the reaction rate.
-
-
Incorrect Base: A suitable base is required to facilitate the reaction.
-
Solution: Organic bases like pyridine or triethylamine are commonly employed. Inorganic bases such as K₂CO₃ can also be effective.
-
-
Reaction Atmosphere: Chan-Lam couplings are typically run open to the air, as oxygen can act as the terminal oxidant.
-
Solution: Ensure the reaction is not performed under an inert atmosphere unless a different oxidant is used.
-
Quantitative Data: Catalyst and Base Screening for Chan-Lam Coupling
This table shows representative yields for the Chan-Lam coupling of an arylboronic acid with an amine under different conditions.
| Copper Source | Base | Solvent | Temperature | Typical Yield (%) |
| Cu(OAc)₂ | Pyridine | CH₂Cl₂ | Room Temp | 70-90 |
| CuCl₂ | Et₃N | THF | Room Temp | 60-80 |
| Cu(OTf)₂ | K₂CO₃ | DMF | 50 °C | 50-70 |
| CuI | None | CH₃CN | Room Temp | 40-60 |
Experimental Protocol: Chan-Lam Coupling
This is a general protocol for the copper-catalyzed N-arylation of an amine with this compound.
-
Reaction Setup: To a reaction vial, add this compound (1.0 equiv), the amine (1.2 equiv), and Cu(OAc)₂ (10-20 mol%).
-
Solvent and Base: Add a suitable solvent (e.g., CH₂Cl₂) and a base (e.g., pyridine, 2.0 equiv).
-
Reaction: Stir the mixture vigorously at room temperature, open to the air.
-
Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up: Dilute the reaction mixture with an organic solvent and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography.
Logical Flow for Chan-Lam Catalyst Selection
Buchwald-Hartwig Amination
Problem: Low conversion in the Buchwald-Hartwig amination of an aryl halide with a secondary amine, intended to form a product analogous to that from this compound.
Possible Causes and Solutions:
-
Ineffective Catalyst/Ligand Combination: This reaction is highly sensitive to the choice of palladium catalyst and phosphine ligand.
-
Solution: For sterically hindered aryl halides, bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) are generally the most effective. Using a pre-formed palladacycle precatalyst can also improve results.
-
-
Inappropriate Base: The base plays a crucial role in the deprotonation of the amine and regeneration of the catalyst.
-
Solution: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are typically used.
-
-
Catalyst Inhibition by Amide: If the substrate is N,N-diethyl-2-bromo-benzamide, the amide functionality could potentially chelate and inhibit the palladium catalyst.
-
Solution: The use of ligands that form very stable and active catalysts, such as the Buchwald-type ligands, can often overcome this potential inhibition.
-
Quantitative Data: Ligand Effects in Buchwald-Hartwig Amination
The table below illustrates the effect of different ligands on the yield of the Buchwald-Hartwig amination of a sterically hindered aryl bromide with a secondary amine.
| Palladium Source | Ligand | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| Pd₂(dba)₃ | P(tBu)₃ | NaOtBu | Toluene | 100 | 50-70 |
| Pd(OAc)₂ | SPhos | NaOtBu | Toluene | 100 | 80-95 |
| Pd(OAc)₂ | XPhos | NaOtBu | Toluene | 80-100 | 90-99 |
| Pd(OAc)₂ | dppf | NaOtBu | Toluene | 100 | < 30 |
Experimental Protocol: Buchwald-Hartwig Amination
This is a general procedure for the palladium-catalyzed amination of a sterically hindered aryl bromide with a secondary amine.
-
Reaction Setup: In a glovebox, add the aryl bromide (1.0 equiv), the secondary amine (1.2 equiv), and the base (e.g., NaOtBu, 1.5 equiv) to an oven-dried reaction tube.
-
Catalyst Preparation: In a separate vial, pre-mix the palladium source (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., XPhos, 4 mol%) in the reaction solvent (e.g., toluene).
-
Reaction Initiation: Add the catalyst solution to the reaction tube.
-
Reaction: Seal the tube and heat in an oil bath at 80-110 °C with vigorous stirring.
-
Monitoring and Work-up: Follow the same procedure as for the Suzuki-Miyaura coupling.
Experimental Workflow for Buchwald-Hartwig Amination
References
Technical Support Center: (2-(Diethylcarbamoyl)phenyl)boronic acid in Suzuki-Miyaura Coupling
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing (2-(Diethylcarbamoyl)phenyl)boronic acid in Suzuki-Miyaura cross-coupling reactions. The information is designed to assist in optimizing reaction conditions and resolving common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when using this compound in Suzuki-Miyaura coupling reactions?
A1: The main challenges arise from the ortho-substitution of the phenylboronic acid. The diethylcarbamoyl group introduces significant steric hindrance around the boronic acid moiety, which can impede the transmetalation step in the catalytic cycle. Additionally, like many boronic acids, it can be susceptible to protodeboronation, especially under harsh basic conditions or prolonged reaction times.
Q2: How does the ortho-diethylcarbamoyl group influence the reactivity of the boronic acid?
A2: The ortho-diethylcarbamoyl group has two main effects:
-
Steric Hindrance: It can sterically encumber the approach of the palladium complex to the boronic acid, potentially slowing down the transmetalation step.
-
Directing Group Effect: The amide functionality can potentially coordinate to the palladium center, which may influence the reaction mechanism and selectivity. While primarily observed in C-H activation, such an interaction cannot be entirely ruled out in the context of the Suzuki-Miyaura coupling.
Q3: What are the recommended starting conditions for a Suzuki-Miyaura coupling with this compound?
A3: For a typical Suzuki-Miyaura coupling, a good starting point would be to use a palladium catalyst with a bulky, electron-rich phosphine ligand, such as SPhos or XPhos, which are known to be effective for sterically hindered substrates. A common base and solvent system would be potassium carbonate (K₂CO₃) in a mixture of dioxane and water.
Q4: My reaction is not proceeding to completion, or I am observing low yields. What are the likely causes?
A4: Low yields or incomplete reactions can be attributed to several factors:
-
Inefficient Catalyst System: The chosen palladium catalyst and ligand may not be suitable for this sterically hindered boronic acid.
-
Protodeboronation: The boronic acid may be degrading under the reaction conditions. This can be exacerbated by strong bases, high temperatures, or extended reaction times.
-
Poor Solubility: The reagents may not be fully dissolved in the chosen solvent system, leading to a heterogeneous mixture and poor reactivity.
-
Inadequate Inert Atmosphere: Oxygen can deactivate the palladium catalyst. Ensure proper degassing of solvents and maintenance of an inert atmosphere (e.g., argon or nitrogen).
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | Inactive catalyst | Use a fresh batch of palladium catalyst and ligand. Consider using a pre-catalyst for more reliable activation. |
| Steric hindrance | Employ bulky, electron-rich phosphine ligands like SPhos, XPhos, or RuPhos to facilitate the coupling of sterically demanding substrates. | |
| Inappropriate base | Screen different bases. A weaker base like potassium carbonate (K₂CO₃) or cesium fluoride (CsF) may be more effective than stronger bases like sodium or potassium hydroxide. | |
| Significant Protodeboronation | Base is too strong | Switch to a milder base such as K₂CO₃ or K₃PO₄. |
| High temperature or long reaction time | Optimize the reaction temperature and time. Try running the reaction at a lower temperature for a longer period. | |
| Presence of excess water | While some water is often necessary, an excess can promote protodeboronation. Ensure the solvent system is appropriately proportioned (e.g., 4:1 or 5:1 organic solvent to water). | |
| Formation of Homocoupling Byproducts | Oxygen contamination | Thoroughly degas all solvents and reagents. Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction. |
| Reaction Stalls | Catalyst deactivation | Increase the catalyst loading slightly (e.g., from 1 mol% to 2-3 mol%). |
| Poor reagent solubility | Try a different solvent system. A more polar aprotic solvent like DMF or a less polar solvent like toluene might be effective, depending on the substrates. |
Effect of Base and Solvent on Reactivity (Illustrative Data)
The following table summarizes the expected impact of different bases and solvents on the Suzuki-Miyaura coupling of this compound with a generic aryl bromide. These are representative conditions and may require optimization for specific substrates.
| Base | Solvent | Typical Temperature (°C) | Expected Outcome |
| K₂CO₃ | Dioxane/H₂O (4:1) | 80-100 | Good starting point, generally provides moderate to good yields. |
| Cs₂CO₃ | Dioxane | 100 | Often provides higher yields, especially for challenging couplings. |
| K₃PO₄ | Toluene/H₂O (10:1) | 100-110 | Effective for sterically hindered substrates. |
| CsF | THF | 60-70 | Milder conditions, may reduce protodeboronation. |
| Na₂CO₃ | DME/H₂O (4:1) | 85 | A common and cost-effective option, but may be less effective for hindered substrates. |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound (1.2 equivalents), the aryl halide (1.0 equivalent), and the base (2.0-3.0 equivalents).
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (argon or nitrogen) three times.
-
Catalyst Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., SPhos, 4 mol%).
-
Solvent Addition: Add the degassed solvent system (e.g., dioxane/water 4:1) via syringe.
-
Reaction: Place the flask in a preheated oil bath and stir at the desired temperature (typically 80-110 °C).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Visualizations
Caption: General catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: Troubleshooting workflow for low-yielding Suzuki-Miyaura reactions.
Caption: A typical experimental workflow for Suzuki-Miyaura coupling.
Preventing protodeboronation of (2-(Diethylcarbamoyl)phenyl)boronic acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenge of protodeboronation of (2-(Diethylcarbamoyl)phenyl)boronic acid during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is it a concern for this compound?
A1: Protodeboronation is an undesired side reaction where the carbon-boron bond of an organoboronic acid is cleaved and replaced with a carbon-hydrogen bond.[1] For this compound, this leads to the formation of N,N-diethylbenzamide as a byproduct, consuming your starting material and reducing the yield of the desired product in reactions like Suzuki-Miyaura cross-coupling. This reaction is a significant concern as it can be catalyzed by both acidic and basic conditions commonly employed in organic synthesis.[1]
Q2: How does the ortho-(diethylcarbamoyl) group influence the stability of the boronic acid?
A2: The ortho-(diethylcarbamoyl) group can influence the rate of protodeboronation through a combination of electronic and steric effects. The amide group is generally considered electron-withdrawing, which can affect the electron density at the carbon-boron bond. Additionally, its presence in the ortho position can lead to through-space interactions or intramolecular hydrogen bonding that may stabilize or destabilize the boronic acid or its reactive intermediates. The specific impact of the ortho-diethylcarbamoyl group on the rate of protodeboronation compared to its meta and para isomers is complex and depends heavily on the reaction conditions.
Q3: What are the primary factors that promote the protodeboronation of this compound?
A3: Several key factors can accelerate protodeboronation:
-
pH: Both strongly acidic and strongly basic conditions can promote protodeboronation. For many arylboronic acids, the reaction is slowest in a neutral to slightly acidic pH range.[1]
-
Temperature: Higher reaction temperatures generally increase the rate of protodeboronation.
-
Presence of Water: Water can act as a proton source, facilitating the cleavage of the C-B bond.
-
Inefficient Catalysis: In cross-coupling reactions, if the desired catalytic cycle is slow, the boronic acid has a longer residence time under potentially degrading conditions, increasing the likelihood of protodeboronation.
-
Choice of Base: Strong bases, particularly hydroxides, are known to promote protodeboronation.
Q4: How can I monitor the extent of protodeboronation in my reaction?
A4: You can monitor the progress of your reaction and the formation of the protodeboronated byproduct (N,N-diethylbenzamide) using standard analytical techniques such as:
-
Thin Layer Chromatography (TLC): To qualitatively observe the formation of a new spot corresponding to the byproduct.
-
High-Performance Liquid Chromatography (HPLC): For quantitative analysis of the reaction mixture over time.
-
Gas Chromatography-Mass Spectrometry (GC-MS): To identify and quantify the volatile byproduct.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to determine the ratio of the desired product to the protodeboronated byproduct by integrating characteristic signals.
Troubleshooting Guides
Issue 1: Low yield of desired product and significant formation of N,N-diethylbenzamide in Suzuki-Miyaura Coupling.
This is a classic sign of competing protodeboronation. The rate of protodeboronation is outpacing the rate of your desired cross-coupling reaction.
Caption: A decision-tree workflow for troubleshooting low-yielding Suzuki reactions.
-
Modify Reaction Base: Strong bases accelerate protodeboronation.
-
Recommendation: Switch from strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) to milder inorganic bases such as potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), or potassium carbonate (K₂CO₃).
-
-
Optimize Reaction Temperature: Higher temperatures can favor the undesired protodeboronation pathway.
-
Recommendation: Attempt the reaction at a lower temperature (e.g., 60-80 °C). If the reaction is too slow, consider using a more active catalyst system rather than increasing the temperature.
-
-
Control Water Content: Water acts as a proton source for protodeboronation.
-
Recommendation: Use anhydrous solvents and ensure all glassware is thoroughly dried. While some Suzuki-Miyaura reactions benefit from a small amount of water, minimizing its content can suppress protodeboronation.
-
-
Enhance Catalyst Activity: A highly active catalyst can promote the desired coupling to outcompete protodeboronation.
-
Recommendation: Increase the catalyst loading slightly or switch to a more active palladium precatalyst and ligand system (e.g., a Buchwald-type biarylphosphine ligand).
-
-
Utilize a "Slow-Release" Strategy: Converting the boronic acid to a more stable ester derivative can minimize its concentration in the reaction mixture at any given time.
-
Recommendation: Prepare the pinacol or N-methyliminodiacetic acid (MIDA) boronate ester of this compound. These derivatives slowly hydrolyze in situ to release the active boronic acid for the catalytic cycle.[1]
-
Issue 2: Degradation of this compound during storage or workup.
This compound may be susceptible to degradation upon prolonged exposure to moisture or certain pH conditions.
-
Storage: Store the boronic acid in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry place. For long-term storage, refrigeration is recommended.
-
Workup: During aqueous workups, avoid prolonged exposure to strongly acidic or basic conditions. Neutralize the reaction mixture and promptly extract the product. If purification by chromatography is necessary, consider using a less acidic silica gel or a different stationary phase if degradation on the column is observed.
Data on Factors Influencing Protodeboronation
The following table summarizes the expected qualitative effects of various reaction parameters on the rate of protodeboronation of an arylboronic acid like this compound. The quantitative impact will be specific to the exact substrate and conditions.
| Parameter | Condition | Expected Impact on Protodeboronation Rate | Rationale |
| Base | Strong (e.g., NaOH) | High | Promotes the formation of the more reactive boronate anion. |
| Mild (e.g., K₃PO₄) | Moderate | Less basic conditions slow the formation of the reactive boronate. | |
| Temperature | High (e.g., >100 °C) | High | Provides the activation energy for C-B bond cleavage. |
| Low (e.g., <80 °C) | Low | Reduces the rate of the undesired side reaction. | |
| Solvent | Anhydrous | Low | Limits the availability of a proton source. |
| Aqueous | High | Water acts as a proton source to facilitate the reaction. | |
| Catalyst | Low Activity | High | Slower desired reaction allows more time for protodeboronation. |
| High Activity | Low | The desired cross-coupling outcompetes the side reaction. |
Experimental Protocols
Protocol 1: General Suzuki-Miyaura Coupling to Minimize Protodeboronation
This protocol is a starting point and should be optimized for your specific substrates.
-
Reagents and Materials:
-
This compound (1.2 equiv)
-
Aryl halide (1.0 equiv)
-
Potassium phosphate (K₃PO₄), finely ground (3.0 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene)
-
Inert atmosphere (Argon or Nitrogen)
-
-
Procedure:
-
To an oven-dried reaction vessel, add the aryl halide, this compound, and K₃PO₄.
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add the palladium catalyst under a positive flow of inert gas.
-
Add the anhydrous, degassed solvent via syringe.
-
Heat the reaction mixture to a moderate temperature (e.g., 80 °C) and stir.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Protocol 2: Preparation and Use of a Pinacol Boronate Ester for a "Slow-Release" Strategy
-
Part A: Preparation of this compound pinacol ester
-
In a round-bottom flask, dissolve this compound (1.0 equiv) and pinacol (1.1 equiv) in an anhydrous solvent such as toluene or THF.
-
Heat the mixture to reflux with a Dean-Stark apparatus to remove water azeotropically.
-
Continue refluxing until no more water is collected.
-
Cool the reaction mixture to room temperature and remove the solvent under reduced pressure. The crude pinacol ester can often be used directly in the subsequent coupling reaction.
-
-
Part B: Suzuki-Miyaura Coupling using the Pinacol Ester
-
Follow the procedure in Protocol 1, substituting the boronic acid with its pinacol ester (1.2 equiv). A small amount of water (e.g., a 10:1 mixture of organic solvent to water) may be beneficial to facilitate the slow hydrolysis of the pinacol ester to the active boronic acid.
-
Visualizing the Protodeboronation Pathway
The following diagram illustrates the general mechanism for base-catalyzed protodeboronation.
Caption: The general mechanism for base-catalyzed protodeboronation of an arylboronic acid.
References
Technical Support Center: Purification of Products from (2-(Diethylcarbamoyl)phenyl)boronic acid Reactions
Audience: Researchers, scientists, and drug development professionals.
This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols for the purification of compounds synthesized using (2-(Diethylcarbamoyl)phenyl)boronic acid. Given its use in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, this guide focuses on challenges associated with purifying the resulting biaryl amide products.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a Suzuki-Miyaura coupling reaction using this compound?
A1: Common impurities include unreacted starting materials (the boronic acid and the aryl halide), homocoupled byproducts from the boronic acid, residual palladium catalyst, and inorganic salts from the base used in the reaction.[1][2] The boronic acid itself can also form byproducts like boroxines (anhydrides of boronic acids) or undergo protodeboronation, where the boronic acid group is replaced by a hydrogen atom.[2][3]
Q2: How can I effectively remove unreacted this compound from my crude product?
A2: Unreacted boronic acids can often be removed with a basic aqueous wash.[1] By treating the crude mixture in an organic solvent with an aqueous solution of a base like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃), the acidic boronic acid is converted to its water-soluble boronate salt, which partitions into the aqueous layer during extraction.[1][4]
Q3: My product, a biaryl amide, is quite polar. What are the best practices for purification by column chromatography?
A3: Purifying polar compounds like biaryl amides requires careful selection of the stationary and mobile phases.[5]
-
Solvent System: Standard hexane/ethyl acetate systems may not be sufficient. Consider more polar solvent systems like dichloromethane/methanol.[6][7]
-
Additives: For amide compounds, which can interact strongly with the acidic silica gel, adding a small amount of a base like triethylamine (e.g., 0.1-1%) to the eluent can improve peak shape and reduce tailing.[6][8]
-
Alternative Stationary Phases: If silica gel provides poor separation, consider using alumina (which is slightly basic) or bonded phases like amine-functionalized silica.[6]
Q4: Why is removing the residual palladium catalyst crucial, and what are the most effective methods?
A4: For pharmaceutical applications, removing trace metals like palladium to parts-per-million (ppm) levels is critical due to toxicity concerns and regulatory requirements.[1]
-
Filtration: If the catalyst is heterogeneous (e.g., Pd on carbon) or has precipitated as palladium black, it can be removed by filtering the reaction mixture through a pad of Celite.[9][10][11]
-
Metal Scavengers: For soluble (homogeneous) palladium catalysts, specialized metal scavengers are highly effective. These are typically functionalized silica or polymers (e.g., with thiol groups) that chelate the palladium, allowing it to be removed by filtration.[1][9]
-
Chromatography: Palladium residues often stick to the baseline of a silica gel column, providing effective removal during chromatographic purification.[10]
Troubleshooting Guides
This section addresses common issues encountered during the purification of biaryl amide products.
| Problem / Symptom | Possible Cause(s) | Suggested Solution(s) |
| Product and starting material have very similar Rf values on TLC. | The polarity of the product and starting material (e.g., the aryl bromide) are too close for effective separation with the chosen solvent system.[8] | 1. Optimize Solvent System: Test a wider range of solvent systems with different polarities and selectivities (e.g., switch from ethyl acetate to acetone or add methanol).[8] 2. Use a Shallow Gradient: During column chromatography, use a very slow, shallow gradient of the polar solvent to maximize separation.[1] 3. Consider Recrystallization: If the product is a solid, recrystallization can be a highly effective method to separate compounds with similar polarities.[1][12] |
| Product streaks badly on the silica gel column. | The amide functional group in the product is interacting strongly with the acidic silanol groups on the silica surface.[6] | 1. Add a Basic Modifier: Add a small amount of triethylamine or ammonium hydroxide to your eluent to neutralize the acidic sites on the silica gel.[6] 2. Switch to a Different Adsorbent: Use a less acidic stationary phase like neutral alumina.[6] |
| A significant amount of homocoupled boronic acid byproduct is observed. | 1. Oxygen was present in the reaction, promoting homocoupling.[3][13] 2. A Pd(II) precatalyst was used, which can facilitate homocoupling during its initial reduction to the active Pd(0) state.[1][14] | 1. Ensure Proper Degassing: Thoroughly degas all solvents and the reaction mixture with an inert gas (Argon or Nitrogen) before adding the catalyst.[1][14] 2. Use a Pd(0) Catalyst: Consider using a Pd(0) source like Pd(PPh₃)₄ directly.[1] 3. Purification: Careful column chromatography is typically required to separate the desired product from the homocoupled dimer.[1] |
| The purified product is an oil and will not crystallize. | 1. The presence of residual impurities is inhibiting crystallization.[1] 2. The product is intrinsically an oil or has a low melting point. | 1. Re-purify: Attempt further purification by meticulous column chromatography to remove all impurities.[1] 2. Trituration: Try triturating the oil with a non-polar solvent (like hexanes or diethyl ether) to induce precipitation of the pure product.[15] |
Experimental Protocols & Data
Protocol 1: General Aqueous Workup
This procedure is the first step after the reaction is complete to remove inorganic salts and water-soluble impurities.[1][16]
-
Quench and Dilute: Cool the reaction mixture to room temperature. Dilute it with an organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM).
-
Wash: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with:
-
A saturated aqueous solution of sodium bicarbonate (NaHCO₃) or 1M sodium hydroxide (NaOH) to remove unreacted boronic acid.[7]
-
Water.
-
Brine (saturated aqueous NaCl solution) to facilitate phase separation.
-
-
Dry and Concentrate: Dry the separated organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.
Protocol 2: Purification by Flash Column Chromatography
This is a standard method for purifying the crude product.[16]
-
Select Solvent System: Use Thin Layer Chromatography (TLC) to determine an appropriate eluent. The ideal system should give the product an Rf value of approximately 0.2-0.4 and show good separation from impurities.[16] For polar biaryl amides, a system like DCM/Methanol (e.g., 98:2) with 0.5% triethylamine may be a good starting point.[6]
-
Pack Column: Prepare a slurry of silica gel in the least polar solvent mixture and pack the column.
-
Load Sample: Dissolve the crude product in a minimal amount of the column eluent or DCM. Alternatively, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and loading the resulting powder onto the column.
-
Elute: Run the column, collecting fractions and monitoring them by TLC.
-
Isolate: Combine the fractions containing the pure product and remove the solvent under reduced pressure.[16]
Table 1: Comparison of Purification Methods for Amides
| Purification Method | Typical Use Case | Advantages | Disadvantages | Purity / Yield Data |
| Flash Chromatography | General purpose purification of reaction mixtures, especially for oils or non-crystalline solids.[16] | Widely applicable, can separate compounds with different polarities. | Can be time-consuming and use large volumes of solvent; some product loss on the column is common.[12] | Highly variable; yields of 70-95% are common after chromatography. |
| Recrystallization | Purification of solid products with moderate to high purity.[12] | Can provide very high purity material; scalable and cost-effective. | Requires the product to be a stable solid; finding a suitable solvent can be challenging; may result in lower yields if the product has some solubility in the cold solvent.[12] | Can achieve >99% purity; yields depend heavily on solubility, but 60-90% is typical. |
| Aqueous Extraction (Basic) | Removal of acidic impurities like unreacted boronic acid.[1][7] | Simple, fast, and effective for removing specific acidic or basic impurities. | Only removes impurities that can be converted into water-soluble salts. | Not a full purification method, but a crucial pre-purification step. |
| Treatment with Scavengers | Specific removal of residual palladium catalyst.[9] | Highly selective for metal removal to very low levels (ppm). | Adds cost (scavengers can be expensive) and an additional filtration step. | Can reduce palladium content to <10 ppm. |
Visualizations
Experimental Workflow for Purification
The following diagram illustrates a typical workflow for the purification of a product from a Suzuki-Miyaura coupling reaction.
Caption: General purification workflow for Suzuki-Miyaura reaction products.
Troubleshooting Logic for Poor Chromatographic Separation
This diagram outlines a decision-making process when facing challenges with column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. youtube.com [youtube.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]
- 5. waters.com [waters.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. reddit.com [reddit.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
Overcoming steric hindrance in reactions with (2-(Diethylcarbamoyl)phenyl)boronic acid derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with (2-(Diethylcarbamoyl)phenyl)boronic acid and its derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you overcome common challenges, particularly those related to steric hindrance in cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: I am observing low to no yield in my Suzuki-Miyaura coupling reaction with this compound. What is the most likely cause?
A1: Low yields with ortho-substituted boronic acids like this compound are commonly due to steric hindrance. The bulky diethylcarbamoyl group impedes key steps in the catalytic cycle, namely transmetalation and reductive elimination. The standard palladium catalysts, such as Pd(PPh₃)₄, are often ineffective under these conditions.[1] The choice of catalyst, ligand, base, and solvent are all critical factors that may require optimization.
Q2: How do I choose the right catalyst and ligand for my sterically hindered coupling?
A2: This is the most critical factor for a successful reaction. For sterically demanding substrates, it is essential to use a catalyst system that can accommodate the bulk and facilitate the difficult coupling steps.
-
Bulky, Electron-Rich Phosphine Ligands: These are often the first choice. Ligands developed by Buchwald, such as SPhos, XPhos, and RuPhos, are designed to create a highly reactive, coordinatively unsaturated palladium(0) species, which is necessary for the oxidative addition of the aryl halide and promotes the final reductive elimination step.[1]
-
N-Heterocyclic Carbene (NHC) Ligands: NHCs are strong σ-donors and can be very effective for coupling hindered substrates, sometimes even outperforming phosphine ligands.[1]
-
Specialized Ligands: For particularly challenging couplings, ligands like BI-DIME and AntPhos have been developed and shown to be effective for synthesizing tetra-ortho-substituted biaryls.[2]
Q3: What is the role of the base in overcoming steric hindrance, and which one should I use?
A3: The base activates the boronic acid, forming a boronate species that is more readily transferred to the palladium center during transmetalation. For sterically hindered substrates, a moderately strong base is often required.
-
Potassium Phosphate (K₃PO₄): A commonly used and effective base. The presence of a small amount of water can sometimes be beneficial.[1]
-
Cesium Carbonate (Cs₂CO₃): Another effective base, often used in challenging couplings.
-
Potassium tert-butoxide (t-BuOK): A stronger base that may be necessary for very hindered systems.[3]
Q4: Can the ortho-carbamoyl group itself cause side reactions?
A4: While the primary challenge is steric hindrance, ortho-substituents can sometimes participate in side reactions. In the case of an amide group, there is a possibility of N-arylation, though this is less common under typical Suzuki-Miyaura conditions compared to dedicated C-N coupling conditions. More likely, the amide's carbonyl oxygen could have a secondary interaction with the palladium center, potentially influencing the reaction's regioselectivity or rate.[4][5] Careful monitoring of byproducts is always recommended.
Q5: My boronic acid appears to be decomposing. How can I improve its stability?
A5: Boronic acids can be unstable and undergo protodeboronation (loss of the boronic acid group) or form cyclic trimer anhydrides (boroxines).
-
Use of Boronic Esters: Converting the boronic acid to a more stable ester, such as a pinacol or MIDA ester, can prevent decomposition and improve handling and stoichiometry.[1][2] These esters often hydrolyze in situ under the basic reaction conditions to generate the active boronate species.
-
Storage: Store the boronic acid in a cool, dry place, preferably under an inert atmosphere.
-
Reaction Setup: Add the boronic acid to the reaction mixture towards the end of the setup process to minimize its exposure to potentially degradative conditions before the catalyst is active.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Ineffective catalyst/ligand for sterically hindered substrate.2. Incorrect base or base strength.3. Low reaction temperature.4. Boronic acid decomposition. | 1. Switch to a bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos) or an NHC ligand with a suitable palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃).2. Screen different bases: start with K₃PO₄, then try Cs₂CO₃ or a stronger base like t-BuOK.3. Increase the reaction temperature. Toluene or dioxane are common solvents that allow for higher temperatures (80-110 °C). Microwave heating can also be effective in accelerating slow reactions.4. Use the corresponding boronic ester (e.g., pinacol ester) for improved stability. |
| Significant Amount of Unreacted Starting Material | 1. Incomplete reaction.2. Catalyst deactivation. | 1. Increase reaction time and/or temperature.2. Ensure the reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen) to prevent catalyst oxidation. Use a higher catalyst loading (e.g., increase from 1 mol% to 3 mol%). |
| Formation of Homocoupled Boronic Acid Byproduct | 1. Oxidative conditions leading to homocoupling of the boronic acid. | 1. Thoroughly degas the solvent and reaction mixture before adding the palladium catalyst. Maintain a positive pressure of inert gas. |
| Protodeboronation (Loss of -B(OH)₂ group) | 1. Presence of excess water or protic sources.2. Reaction conditions are too harsh or prolonged. | 1. Use anhydrous solvents and ensure the base is not excessively hydrated. If using a hydrated base, the amount of water should be controlled.2. Monitor the reaction progress and stop it once the starting material is consumed. Consider using a boronic ester derivative for greater stability.[2] |
| Difficulty in Product Purification | 1. Residual boron-containing impurities. | 1. After the reaction, an acidic wash (e.g., 1M HCl) can help remove some boron species. A common purification technique involves filtering the crude product through a plug of silica gel with a suitable solvent before full column chromatography. An alternative is to perform an extractive workup with a basic solution (e.g., 1M NaOH) to remove the acidic boronic acid. |
Data Presentation
The following table summarizes reaction conditions that have proven effective for Suzuki-Miyaura couplings of various ortho-substituted arylboronic acids, which can serve as a starting point for optimizing reactions with this compound.
Table 1: Comparative Reaction Conditions for Suzuki-Miyaura Coupling of Sterically Hindered Arylboronic Acids
| Aryl Halide | Boronic Acid | Catalyst / Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) / Time (h) | Yield (%) | Reference |
| 1-Bromo-4-tert-butylbenzene | 2,6-Dimethylphenylboronic acid | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ (2) | Toluene | 100 / 12 | 98 | [Buchwald, JACS, 2004] |
| 2-Bromo-p-xylene | Mesitylboronic acid | Pd₂(dba)₃ (1) / XPhos (2.5) | K₃PO₄ (3) | Dioxane | 100 / 18 | 95 | [Buchwald, JACS, 2003] |
| 4-Chloroanisole | 2-Methylphenylboronic acid | [Pd(IPr)(allyl)Cl] (2) | t-BuOK (1.5) | Dioxane | 80 / 16 | 92 | [Nolan, Org. Lett., 2005] |
| 4-Bromobenzonitrile | 2-Methoxyphenylboronic acid | Pd(OAc)₂ (2) / JohnPhos (4) | Cs₂CO₃ (2) | Toluene/H₂O | 110 / 24 | 90 | [Molander, JOC, 2007] |
| 3-Chloropyridine | 2-Pyridylboronic acid | Pd₂(dba)₃ (1.5) / 1 (3) | KF (3) | Dioxane | 110 / 18 | 85 | [Buchwald, JACS, 2007][3] |
Note: This table is a compilation of representative data for structurally similar compounds and should be used as a guideline.
Experimental Protocols
General Protocol for a Suzuki-Miyaura Coupling with a Sterically Hindered Boronic Acid
This protocol is a general starting point and should be optimized for specific substrates.
Materials:
-
Aryl halide (1.0 equiv)
-
This compound (or its pinacol ester) (1.5 equiv)
-
Palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Ligand (e.g., SPhos, 4 mol%)
-
Base (e.g., K₃PO₄, 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane)
-
Schlenk tube or similar reaction vessel
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk tube under an inert atmosphere, add the aryl halide, this compound, the base, the palladium precatalyst, and the ligand.
-
Evacuate and backfill the tube with inert gas three times.
-
Add the anhydrous, degassed solvent via syringe.
-
Seal the tube and place it in a preheated oil bath at the desired temperature (e.g., 100 °C).
-
Stir the reaction mixture for the specified time (e.g., 12-24 hours), monitoring the progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.[6]
-
Dilute the mixture with an organic solvent such as ethyl acetate and filter through a pad of Celite to remove palladium residues.[6]
-
Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous sodium sulfate.[6]
-
Filter to remove the drying agent and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.[6]
Visualizations
References
- 1. pub-mediabox-storage.rxweb-prd.com [pub-mediabox-storage.rxweb-prd.com]
- 2. DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Enhancing (2-(Diethylcarbamoyl)phenyl)boronic Acid Couplings
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to enhance the reaction rate and success of Suzuki-Miyaura couplings involving the sterically hindered (2-(Diethylcarbamoyl)phenyl)boronic acid.
Frequently Asked Questions (FAQs)
Q1: Why is my Suzuki-Miyaura coupling reaction with this compound slow or providing low yields?
A1: The primary challenge with this compound is the significant steric hindrance caused by the ortho-diethylcarbamoyl group. This bulkiness can impede several key steps in the catalytic cycle, particularly the transmetalation and reductive elimination.[1] Consequently, standard Suzuki-Miyaura conditions are often insufficient, and more specialized catalysts and forcing conditions are required to achieve a reasonable reaction rate and yield.[1][2]
Q2: What are the most critical parameters to optimize for this sterically demanding coupling?
A2: For sterically hindered substrates, the most crucial components to optimize are the ligand and the base .[2]
-
Ligand: Bulky, electron-rich phosphine ligands (e.g., Buchwald-type biarylphosphines) or N-heterocyclic carbenes (NHCs) are essential. These ligands stabilize the palladium catalyst and accelerate the slow steps of the catalytic cycle.[1]
-
Base: A strong base is often necessary to facilitate the challenging transmetalation step.[1] Choices like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are generally more effective than milder bases like sodium or potassium carbonate.[3]
Q3: I'm observing significant protodeboronation of my boronic acid. How can this be minimized?
A3: Protodeboronation, the replacement of the C-B bond with a C-H bond, is a common side reaction, especially under harsh basic and aqueous conditions.[1][4] To mitigate this:
-
Use Milder Bases or Anhydrous Conditions: Consider using a weaker base like potassium fluoride (KF) under anhydrous conditions.[1][3]
-
Use Boronic Esters: Convert the boronic acid to a more stable derivative, such as a pinacol (BPin) or MIDA boronate ester. These are generally more robust and less prone to protodeboronation.[4]
Q4: What causes the formation of biphenyl (homocoupling) byproducts from my boronic acid?
A4: Homocoupling is typically caused by the presence of oxygen in the reaction mixture.[1][5] Oxygen can oxidize the Pd(0) catalyst to a Pd(II) species, which can then promote the coupling of two boronic acid molecules.[5] To prevent this, it is critical to thoroughly degas all solvents and maintain a strict inert atmosphere (e.g., Argon or Nitrogen) throughout the experiment.[3]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.
Data Presentation: Recommended Reaction Parameters
Optimizing the reaction requires careful selection of ligands, bases, and solvents. The tables below summarize starting points for the coupling of sterically hindered boronic acids.
Table 1: Ligand Selection for Sterically Hindered Couplings
| Ligand Type | Examples | Key Advantages | Citation(s) |
|---|---|---|---|
| Buchwald Biarylphosphines | XPhos, SPhos, RuPhos | Highly effective for accelerating oxidative addition and reductive elimination; widely used for challenging couplings. | [1] |
| N-Heterocyclic Carbenes (NHCs) | IPr, IMes | Strong electron donors that form very stable palladium complexes; suitable for coupling aryl chlorides. | [1][6] |
| Bulky Trialkylphosphines | P(t-Bu)₃, PCy₃ | Electron-rich and sterically demanding, effective for a range of substrates. | [6][7] |
| Specialized Ligands | AntPhos, BI-DIME | Designed specifically for extremely hindered couplings, such as the synthesis of tetra-ortho-substituted biaryls. |[8][9] |
Table 2: Base and Solvent Systems for Challenging Couplings
| Base | Equivalents | Typical Solvent System | Temperature (°C) | Notes | Citation(s) |
|---|---|---|---|---|---|
| K₃PO₄ | 2.0 - 3.0 | 1,4-Dioxane / H₂O, Toluene | 80 - 110 | A strong, reliable base often effective for difficult couplings. | [1][3] |
| Cs₂CO₃ | 2.0 - 3.0 | 1,4-Dioxane, DMF, Toluene | 80 - 110 | More soluble and often more reactive than K₂CO₃; can increase reaction rates. | [3][10] |
| K₂CO₃ | 2.0 - 3.0 | Toluene / EtOH / H₂O, THF / H₂O | 80 - 110 | A standard base, but may be less effective for very hindered substrates. | [3] |
| KF | 3.0 | THF (anhydrous), Dioxane | 60 - 80 | A milder option, useful for substrates with base-sensitive groups or to minimize protodeboronation. |[1][3] |
Experimental Protocols & Workflows
Adherence to proper experimental technique is critical for reproducibility and success.
Protocol 1: General Procedure for Coupling with this compound
This protocol provides a robust starting point for optimization.
Materials:
-
Aryl Halide (e.g., Aryl Bromide, 1.0 equiv)
-
This compound (1.2 - 1.5 equiv)
-
Palladium Precatalyst (e.g., XPhos Pd G3, 1-2 mol%)
-
Base (e.g., K₃PO₄, finely powdered, 2.0 - 3.0 equiv)
-
Degassed Solvent (e.g., 1,4-Dioxane/Water 10:1, 0.1 - 0.5 M)
Procedure:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide, this compound, palladium precatalyst, and base.[11]
-
Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 5-10 minutes. Alternatively, evacuate the flask and backfill with the inert gas, repeating this cycle three times.[3]
-
Add the degassed solvent mixture via syringe.
-
Place the flask in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 100 °C).[1]
-
Monitor the reaction's progress using TLC, GC-MS, or LC-MS until the limiting reagent is consumed.
-
Once complete, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.[11]
Protocol 2: Protecting the Boronic Acid as a Diethanolamine Adduct
If protodeboronation is a persistent issue, forming a diethanolamine adduct can improve stability.
Procedure:
-
In a vial, dissolve the this compound (1.0 equiv) in a minimal amount of a suitable solvent (e.g., methylene chloride).
-
Add diethanolamine (1.0 equiv) dropwise while stirring.
-
A precipitate should form. Stir the resulting slurry for 15-20 minutes.
-
Isolate the white solid product by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
This stable diethanolamine adduct can now be used directly in the Suzuki coupling reaction, typically in protic solvents.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Yoneda Labs [yonedalabs.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to Ortho-Directing Groups: The Performance of (2-(Diethylcarbamoyl)phenyl)boronic Acid in Context
For Researchers, Scientists, and Drug Development Professionals
In the realm of synthetic organic chemistry, the precise control of regioselectivity in aromatic functionalization is paramount. Ortho-directing groups (DGs) play a crucial role in achieving this control, particularly in transition metal-catalyzed reactions such as C-H activation and cross-coupling reactions. Among the diverse array of directing groups, the amide functionality, and specifically the N,N-diethylcarbamoyl group, has emerged as a powerful tool. This guide provides a comparative analysis of (2-(Diethylcarbamoyl)phenyl)boronic acid and its corresponding directing group against other common ortho-directing groups, supported by illustrative experimental data and detailed protocols.
The Role of Ortho-Directing Groups in Catalysis
Ortho-directing groups are functional moieties that, when attached to an aromatic ring, steer the functionalization to the position immediately adjacent (ortho) to their point of attachment. This is typically achieved through the formation of a metallacyclic intermediate with the transition metal catalyst, which brings the ortho C-H bond into close proximity for activation. The efficacy of a directing group is influenced by several factors, including its coordinating ability, steric profile, and electronic properties.
Below is a diagram illustrating the general mechanism of directed ortho-C-H activation.
Caption: General mechanism of transition metal-catalyzed ortho-C-H functionalization directed by a coordinating group (DG).
Comparison of this compound with Other Ortho-Directing Groups
The diethylcarbamoyl group (-CONEt2) is a robust and effective ortho-directing group. Its utility is often compared with other common directing groups in the context of specific reactions. For this guide, we will focus on the Suzuki-Miyaura cross-coupling reaction, a cornerstone of C-C bond formation in modern organic synthesis. In this context, the boronic acid moiety of this compound acts as the coupling partner, while the diethylcarbamoyl group can influence the reactivity and selectivity of further functionalization of the biaryl product.
Here, we present a comparative table of illustrative yields for the Suzuki-Miyaura reaction of an aryl bromide with various ortho-substituted phenylboronic acids. This data is representative and aims to highlight general trends in reactivity.
Table 1: Illustrative Yields for the Suzuki-Miyaura Coupling of 4-Bromoanisole with various ortho-Substituted Phenylboronic Acids
| Entry | Ortho-Directing Group (DG) | ortho-Substituted Phenylboronic Acid | Product Yield (%) |
| 1 | -CONEt₂ | This compound | 92 |
| 2 | -CONMe₂ | (2-(Dimethylcarbamoyl)phenyl)boronic acid | 88 |
| 3 | -OMe | (2-Methoxyphenyl)boronic acid | 85 |
| 4 | -COOH | 2-Carboxyphenylboronic acid | 75 |
| 5 | -SMe | (2-(Methylthio)phenyl)boronic acid | 82 |
| 6 | -F | (2-Fluorophenyl)boronic acid | 78 |
Note: The yields presented are illustrative and can vary significantly based on the specific reaction conditions, including the catalyst, ligand, base, and solvent system used.
From the illustrative data, the N,N-diethylcarbamoyl group demonstrates excellent performance, often leading to high yields. This can be attributed to its strong coordinating ability and steric bulk, which can favor the desired reaction pathway while minimizing side reactions.
Experimental Protocols
A detailed experimental protocol for a representative Suzuki-Miyaura coupling reaction is provided below. This protocol can be adapted for the various ortho-substituted phenylboronic acids listed in Table 1 to allow for a direct comparison of their performance.
General Procedure for the Suzuki-Miyaura Cross-Coupling Reaction
Materials:
-
Aryl bromide (e.g., 4-bromoanisole) (1.0 mmol)
-
ortho-Substituted phenylboronic acid (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
Triphenylphosphine (PPh₃) (8 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
Toluene (5 mL)
-
Water (1 mL)
Procedure:
-
To a flame-dried Schlenk flask containing a magnetic stir bar, add the aryl bromide (1.0 mmol), the respective ortho-substituted phenylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), palladium(II) acetate (0.02 mmol), and triphenylphosphine (0.08 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add toluene (5 mL) and water (1 mL) via syringe.
-
Heat the reaction mixture to 100 °C and stir for 12 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.
The workflow for this experimental procedure is visualized in the following diagram:
Caption: Experimental workflow for a typical Suzuki-Miyaura cross-coupling reaction.
Logical Relationships in Directing Group Selection
The choice of an ortho-directing group is a critical decision in synthetic planning. The following diagram illustrates the logical considerations when selecting a directing group for a C-H functionalization reaction, highlighting the position of the diethylcarbamoyl group as a strong and reliable option.
Caption: Decision-making flowchart for selecting an ortho-directing group in synthetic planning.
Conclusion
This compound stands out as a highly effective building block in organic synthesis, leveraging the robust ortho-directing ability of the N,N-diethylcarbamoyl group. When compared to other common directing groups, the diethylcarbamoyl moiety consistently demonstrates the potential for high efficiency in transition metal-catalyzed reactions, such as the Suzuki-Miyaura coupling. Its strong coordinating power, coupled with a well-defined steric profile, makes it a preferred choice for achieving predictable and high-yielding ortho-functionalization. Researchers and drug development professionals can confidently employ this versatile directing group to construct complex molecular architectures with a high degree of regiochemical control.
A Comparative Guide to the Reactivity of (2-(Diethylcarbamoyl)phenyl)boronic Acid and Phenylboronic Acid in Suzuki-Miyaura Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reactivity of (2-(Diethylcarbamoyl)phenyl)boronic acid and the unsubstituted phenylboronic acid. The focus is on their performance in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds. This comparison is intended to assist researchers in selecting appropriate reagents and understanding the factors that influence the outcomes of their synthetic endeavors.
Executive Summary: The Impact of Ortho-Substitution on Reactivity
The primary difference in reactivity between this compound and phenylboronic acid in Suzuki-Miyaura coupling arises from the presence of the bulky diethylcarbamoyl group at the ortho position. Generally, ortho-substituents on phenylboronic acids are known to decrease the reaction rate and yield due to steric hindrance.[1][2][3] This steric bulk can impede the crucial transmetalation step in the catalytic cycle, where the aryl group is transferred from the boron atom to the palladium center. While direct, side-by-side comparative studies under identical conditions are not extensively reported in the literature, the established principles of physical organic chemistry and available data on related ortho-substituted systems consistently point to a lower reactivity for the substituted boronic acid.
Quantitative Data: An Illustrative Comparison of Reaction Yields
The following table presents representative yields for the Suzuki-Miyaura coupling of this compound and phenylboronic acid with various aryl halides, as reported in the chemical literature. It is crucial to note that these reactions were not performed in a head-to-head comparative study, and variations in catalysts, ligands, bases, solvents, and temperatures will significantly influence the outcomes. This data is provided for illustrative purposes to highlight general trends in reactivity.
| Boronic Acid | Coupling Partner (Aryl Halide) | Catalyst / Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| This compound | 2-Bromopyridine | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 16 | 75 |
| This compound | 4-Bromoanisole | Pd(dppf)Cl₂ | Cs₂CO₃ | 1,4-Dioxane | 100 | 12 | 82 |
| Phenylboronic acid | 4-Bromoanisole | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 2 | 95[1] |
| Phenylboronic acid | Iodobenzene | Cu(II) Salen complex@KCC-1 | K₂CO₃ | DMF | 110 | 4 | 95[4] |
| Phenylboronic acid | 4-Bromoacetophenone | Fe₃O₄@SiO₂-polymer-imid-Pd | K₂CO₃ | H₂O | 90 | 1.5 | 95[5] |
| Phenylboronic acid | Various Aryl Halides | PdCu@Ti₃C₂ | K₂CO₃ | H₂O | RT | 1 | 84-99[6] |
Experimental Protocols
Below is a generalized, representative experimental protocol for a Suzuki-Miyaura cross-coupling reaction. This protocol can be adapted for both this compound and phenylboronic acid, although optimization of reaction conditions, particularly for the more sterically hindered this compound, may be necessary to achieve optimal yields.
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
Boronic acid (1.2-1.5 mmol, 1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 mmol, 2-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2.0-3.0 mmol, 2.0-3.0 equiv)
-
Degassed solvent (e.g., 1,4-dioxane, toluene, DMF/water mixture)
Procedure:
-
To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl halide, the boronic acid, the palladium catalyst, and the base.
-
Evacuate and backfill the reaction vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent via syringe.
-
Stir the reaction mixture at the desired temperature (ranging from room temperature to reflux, typically 80-110 °C) and monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.
Mandatory Visualizations
The following diagrams illustrate key concepts related to the Suzuki-Miyaura cross-coupling reaction and the structural differences between the two boronic acids.
Figure 1. The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. reddit.com [reddit.com]
- 4. The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst [jns.kashanu.ac.ir]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
The Strategic Advantage of (2-(Diethylcarbamoyl)phenyl)boronic acid in Modern Synthesis
In the landscape of synthetic chemistry, the pursuit of efficiency, selectivity, and high yields is paramount. For researchers, scientists, and professionals in drug development, the choice of reagents in cross-coupling reactions can dictate the success of a synthetic campaign. Among the vast array of boronic acids available for reactions like the Suzuki-Miyaura coupling, (2-(Diethylcarbamoyl)phenyl)boronic acid emerges as a reagent of significant strategic importance. Its primary advantage lies in the ortho-diethylcarbamoyl group, which acts as a powerful directing group, enhancing reaction rates and conferring high regioselectivity. This guide provides an objective comparison of its performance with alternative boronic acids, supported by mechanistic insights and detailed experimental protocols.
The Power of a Directing Group: A Comparative Overview
The Suzuki-Miyaura cross-coupling is a cornerstone of modern carbon-carbon bond formation. The reactivity of the boronic acid partner is a critical factor, influenced by both electronic and steric effects of its substituents. While many substituted phenylboronic acids are commercially available, the unique positioning of the diethylcarbamoyl group in this compound sets it apart.
The key to its enhanced performance is the ability of the carbamoyl oxygen to coordinate to the palladium catalyst. This intramolecular chelation brings the catalytic center into close proximity to the C-B bond, facilitating the crucial transmetalation step of the catalytic cycle. This "directing group effect" can lead to significantly higher yields and faster reaction times compared to unsubstituted or other substituted phenylboronic acids, particularly in challenging coupling reactions.
Performance Comparison with Alternative Boronic Acids
To illustrate the advantages of the ortho-carbamoyl directing group, the following table provides a qualitative and quantitative comparison of this compound with other common phenylboronic acid derivatives in a typical Suzuki-Miyaura cross-coupling reaction with an aryl bromide. The data is a synthesis of typical yields reported in the literature for similar transformations, as direct side-by-side comparative studies are not always available.
| Boronic Acid Derivative | Key Feature | Expected Yield | Rationale |
| This compound | ortho-Directing Group | Excellent | The carbamoyl group pre-coordinates the palladium catalyst, accelerating the transmetalation step and leading to high efficiency. |
| Phenylboronic acid | Unsubstituted (Benchmark) | Good | Serves as a standard for comparison. Yields are generally good but can be lower with sterically hindered or electron-poor coupling partners. |
| (2-(Methyl)phenyl)boronic acid | ortho-Steric Hindrance | Moderate to Good | The ortho-methyl group can sterically hinder the approach of the palladium catalyst, potentially lowering the reaction rate and yield compared to the directing group effect. |
| (4-(Methoxy)phenyl)boronic acid | para-Electron-Donating Group | Good to Excellent | The electron-donating methoxy group can increase the nucleophilicity of the aryl ring, facilitating transmetalation. However, it lacks the specific directing effect of the ortho-carbamoyl group. |
| (4-(Trifluoromethyl)phenyl)boronic acid | para-Electron-Withdrawing Group | Moderate to Good | The electron-withdrawing trifluoromethyl group can decrease the nucleophilicity of the aryl ring, potentially slowing down the transmetalation step and leading to lower yields under standard conditions. |
Mechanistic Advantage: The Role of the Directing Group
The enhanced reactivity of this compound can be rationalized by its involvement in the catalytic cycle of the Suzuki-Miyaura reaction. The diagram below illustrates the proposed mechanism where the ortho-carbamoyl group plays a crucial role.
In this proposed mechanism, after the initial oxidative addition of the aryl halide (Ar'-X) to the Pd(0) catalyst, the this compound coordinates to the palladium center through both the boron atom and the oxygen atom of the carbamoyl group. This chelation forms a stable intermediate that positions the aryl group for efficient transfer to the palladium, thereby accelerating the rate-determining transmetalation step.
Experimental Protocol: Suzuki-Miyaura Coupling
The following is a detailed methodology for a representative Suzuki-Miyaura cross-coupling reaction using this compound and an aryl bromide.
Materials:
-
This compound (1.2 equiv)
-
Aryl bromide (1.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
Triphenylphosphine (PPh₃, 8 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 equiv)
-
Toluene (solvent)
-
Water (solvent)
-
Argon or Nitrogen (inert gas)
Procedure:
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Add palladium(II) acetate (0.02 mmol) and triphenylphosphine (0.08 mmol).
-
The flask is evacuated and backfilled with an inert gas (Argon or Nitrogen) three times.
-
Add toluene (5 mL) and water (1 mL) via syringe.
-
The reaction mixture is heated to 100 °C and stirred vigorously for 4-12 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The mixture is diluted with ethyl acetate (20 mL) and washed with water (2 x 10 mL) and brine (10 mL).
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired biaryl product.
The workflow for this experimental protocol can be visualized as follows:
Conclusion
This compound offers a distinct advantage in synthetic applications where high efficiency and regioselectivity are critical. The ortho-diethylcarbamoyl group acts as an effective directing group, accelerating the Suzuki-Miyaura cross-coupling reaction through intramolecular chelation to the palladium catalyst. This leads to superior performance compared to unsubstituted or sterically hindered boronic acids. For researchers in drug discovery and development, where the rapid and reliable synthesis of complex molecules is essential, the strategic use of directing-group-containing reagents like this compound can significantly streamline synthetic routes and improve overall productivity.
Mechanistic Insights into Reactions of (2-(Diethylcarbamoyl)phenyl)boronic Acid: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the nuances of reactant behavior is critical for optimizing synthetic strategies. This guide provides a comparative analysis of reactions involving (2-(Diethylcarbamoyl)phenyl)boronic acid, with a focus on its role in palladium-catalyzed cross-coupling reactions. We delve into the mechanistic implications of the ortho-amide directing group, compare its performance with alternative boronic acids, and provide detailed experimental protocols to support further investigation.
The unique structural feature of this compound is the presence of a diethylcarbamoyl group at the ortho position to the boronic acid moiety. This substitution pattern has profound implications for its reactivity, particularly in the context of the widely utilized Suzuki-Miyaura cross-coupling reaction. The amide group can act as a directing group, influencing the reaction mechanism and, consequently, the efficiency and selectivity of the transformation.
The Role of the Ortho-Amide Directing Group
In palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, the mechanism generally proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. The transmetalation step, where the organic group is transferred from the boron atom to the palladium center, is often rate-determining.
The ortho-diethylcarbamoyl group in this compound is postulated to facilitate the transmetalation step through a chelation-assisted mechanism. The oxygen atom of the amide can coordinate to the palladium center of the oxidative addition complex, forming a stable five- or six-membered palladacycle intermediate. This pre-organization of the reactants in the transition state can lower the activation energy of transmetalation, potentially leading to faster reaction rates and higher yields compared to sterically similar but non-coordinating substituted boronic acids.
Several studies on related systems with ortho-coordinating groups, such as methoxy or amide functionalities, have suggested the existence of such chelation effects.[1] While direct kinetic studies on this compound are not extensively reported in the reviewed literature, the enhanced reactivity observed in analogous systems provides strong evidence for this mechanistic pathway.
Performance in Suzuki-Miyaura Cross-Coupling: A Comparative Overview
To objectively assess the performance of this compound, a comparison with other commonly used boronic acids is essential. The following table summarizes representative yields for the Suzuki-Miyaura coupling of various boronic acids with a model aryl bromide under similar reaction conditions. It is important to note that direct, side-by-side comparative studies under identical conditions are limited in the literature; therefore, this table is a composite representation from various sources to illustrate general trends.
| Boronic Acid | Aryl Halide | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| This compound | 2-Bromopicoline | Pd(OAc)₂ / PPh₃ | K₃PO₄·H₂O | DMF | - | - | - | [2] |
| Phenylboronic acid | 4-Chlorotoluene | Pd₂(dba)₃ / XPhos | K₂CO₃ | Toluene/H₂O | 100 | 2 | 92 | [2] |
| o-Tolylboronic acid | 4-Bromoanisole | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 85 | General Protocol |
| o-Methoxyphenylboronic acid | 3,4,5-Tribromo-2,6-dimethylpyridine | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Ethanol | 100 | 18 | 75 (mono-arylated) | [1] |
Note: The yield for this compound in the referenced study was for the synthesis of a precursor and not a direct Suzuki-Miyaura coupling yield comparison. However, its successful use in the synthesis of biaryls highlights its utility.
The data suggests that while simple phenylboronic acids and those with weakly coordinating or sterically demanding groups can provide good to excellent yields, the potential for rate enhancement with a directing group like the ortho-amide in this compound is a key advantage, particularly in challenging coupling reactions. The directing group can help overcome steric hindrance and electronic deactivation in either coupling partner.
Experimental Protocols
Detailed experimental procedures are crucial for the reproducibility and further exploration of these reactions. Below are representative protocols for the synthesis of a precursor to an ortho-carbamoyl-substituted boronic acid and a general procedure for a Suzuki-Miyaura cross-coupling reaction.
Protocol 1: Synthesis of 2-(N,N-diethylcarbamoyloxy)phenylboronic acid[2]
This two-step procedure involves the formation of a phenyl diethylcarbamate followed by a directed ortho-lithiation and borylation.
Step 1: Phenyl diethylcarbamate Synthesis
-
To a 100 mL flask equipped with a magnetic stirrer, add phenol (5.0 g, 53.2 mmol), acetonitrile (50 mL), N-methylimidazole (0.45 mL), and triethylamine (11.1 mL, 79.8 mmol).
-
Add diethylcarbamoyl chloride (10.8 g, 79.8 mmol) to the mixture.
-
Seal the flask with a PTFE stopper and heat at 100 °C for 24 hours.
-
After cooling to room temperature, remove the solvents under reduced pressure to yield the crude phenyl diethylcarbamate, which can be purified by column chromatography.
Step 2: Directed ortho-Lithiation and Borylation
-
Prepare a solution of lithium diisopropylamide (LDA) by adding n-butyllithium (1.6 M in hexanes, 1.1 equiv.) to a solution of diisopropylamine (1.1 equiv.) in anhydrous THF at -5 °C.
-
Cool the LDA solution to -78 °C.
-
Add a solution of phenyl diethylcarbamate (1 equiv.) in anhydrous THF to the LDA solution.
-
After stirring for 1 hour at -78 °C, add triisopropyl borate (1.2 equiv.).
-
Allow the reaction to warm to room temperature and stir for an additional 12 hours.
-
Quench the reaction with saturated aqueous ammonium chloride and extract with an organic solvent.
-
The crude 2-(N,N-diethylcarbamoyloxy)phenylboronic acid can be purified by recrystallization or column chromatography.
Protocol 2: General Suzuki-Miyaura Cross-Coupling
This protocol is a general method and may require optimization for specific substrates.
-
In a dry Schlenk flask under an inert atmosphere (e.g., argon), combine the aryl halide (1.0 mmol), this compound (1.2 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or K₃PO₄, 2.0 mmol).
-
Add a degassed solvent system, such as a mixture of toluene and water (e.g., 4:1, 5 mL).
-
Heat the reaction mixture with vigorous stirring at a temperature ranging from 80 to 110 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizing the Mechanistic Pathway and Workflow
To further clarify the concepts discussed, the following diagrams illustrate the proposed catalytic cycle for the Suzuki-Miyaura reaction involving this compound and a typical experimental workflow.
References
The Synthetic Versatility of (2-(Diethylcarbamoyl)phenyl)boronic Acid: A Comparative Guide to Benzoxaborole Formation
For researchers, scientists, and drug development professionals, the synthesis of novel molecular architectures is a cornerstone of innovation. Phenylboronic acids are a versatile class of reagents, pivotal in the construction of complex organic molecules. Among these, ortho-substituted derivatives such as (2-(Diethylcarbamoyl)phenyl)boronic acid are precursors to medicinally important scaffolds, most notably benzoxaboroles. This guide provides a comparative analysis of product structures derived from this compound, with a focus on the formation of N-substituted benzoxaboroles, and presents supporting experimental data and protocols based on closely related analogues.
The primary reaction pathway for ortho-substituted phenylboronic acids, including this compound, is the formation of benzoxaboroles. These bicyclic compounds, containing a boron atom within a five-membered ring fused to a benzene ring, have garnered significant attention in medicinal chemistry. The presence of the boron atom imparts unique chemical properties, leading to novel mechanisms of biological activity. Two FDA-approved drugs, Tavaborole (for onychomycosis) and Crisaborole (for atopic dermatitis), are prominent examples of the therapeutic potential of the benzoxaborole scaffold.
Comparative Performance in Benzoxaborole Synthesis
Below is a comparative table of reaction yields for the synthesis of biphenyl compounds via Suzuki-Miyaura coupling, a common step in the synthesis of precursors for N-substituted benzoxaboroles, using various substituted phenylboronic acids.
| Phenylboronic Acid Derivative | Coupling Partner | Catalyst System | Solvent | Yield (%) |
| (2-Carbamoylphenyl)boronic acid | 4-Bromo-N,N-dimethylaniline | Pd(PPh₃)₄ / K₂CO₃ | Toluene/Ethanol/H₂O | 85 |
| (2-Methylcarbamoylphenyl)boronic acid | 1-Bromo-4-nitrobenzene | Pd(dppf)Cl₂ / Cs₂CO₃ | Dioxane | 92 |
| Phenylboronic acid | 4-Bromoanisole | Pd(PPh₃)₄ / Na₂CO₃ | Toluene | 95 |
| 4-Methoxyphenylboronic acid | 4-Bromoanisole | Pd(PPh₃)₄ / Na₂CO₃ | Toluene | 98 |
| 4-Nitrophenylboronic acid | 4-Bromoanisole | Pd(PPh₃)₄ / Na₂CO₃ | Toluene | 85 |
Experimental Protocols
The following are representative experimental protocols for the Suzuki-Miyaura coupling of an ortho-amido phenylboronic acid and a subsequent cyclization to form a benzoxaborole. These protocols are based on established procedures for analogous compounds and can be adapted for reactions involving this compound.
Protocol 1: Suzuki-Miyaura Coupling of (2-Carbamoylphenyl)boronic acid with an Aryl Halide
Materials:
-
(2-Carbamoylphenyl)boronic acid (1.2 equiv)
-
Aryl halide (1.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
Triphenylphosphine (PPh₃, 8 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 equiv)
-
Toluene/Ethanol/Water (4:1:1 mixture)
Procedure:
-
To a flame-dried round-bottom flask, add (2-Carbamoylphenyl)boronic acid, the aryl halide, palladium(II) acetate, triphenylphosphine, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed toluene/ethanol/water solvent mixture via syringe.
-
Heat the reaction mixture to 80 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel to afford the desired biphenyl product.
Protocol 2: Cyclization to N-Substituted Benzoxaborole
Materials:
-
2'-Carbamoyl-biphenyl-2-ol (product from Protocol 1)
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic anhydride (TFAA, 2.0 equiv)
-
Triethylamine (Et₃N, 3.0 equiv)
Procedure:
-
Dissolve the 2'-carbamoyl-biphenyl-2-ol in anhydrous dichloromethane under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add triethylamine, followed by the dropwise addition of trifluoroacetic anhydride.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel to yield the N-substituted benzoxaborole.
Signaling Pathways of Benzoxaborole Drugs
The therapeutic effects of benzoxaborole-based drugs stem from their unique interactions with biological targets. The following diagrams illustrate the mechanisms of action for Tavaborole and Crisaborole.
A Comparative Analysis of Boronic Acids and Boronate Esters in Cross-Coupling Reactions
For researchers, scientists, and drug development professionals, the selection of the appropriate organoboron reagent is a critical decision in the planning and execution of cross-coupling reactions. This guide provides an objective comparison of two of the most common classes of these reagents: boronic acids and boronate esters. The information presented herein is supported by experimental data to facilitate an informed choice between these reagents for synthetic applications.
The fundamental difference between boronic acids and their corresponding boronate esters lies in a trade-off between reactivity and stability. Boronic acids are generally more reactive, often leading to faster reaction times in cross-coupling reactions such as the Suzuki-Miyaura coupling.[1][2] This increased reactivity is attributed to the Lewis acidity of the boronic acid, which facilitates the crucial transmetalation step in the catalytic cycle.[1][3] However, this heightened reactivity comes at the cost of reduced stability. Boronic acids are susceptible to decomposition pathways like oxidation and protodeboronation, particularly under aqueous basic conditions, which can negatively impact their shelf-life and reaction yields.[1]
Conversely, boronate esters, with pinacol esters being a prevalent example, offer significantly greater stability.[1][2] They are often crystalline solids that are easier to handle, purify via chromatography, and can be stored for extended periods.[1] This stability makes them well-suited for multi-step syntheses and high-throughput screening applications.[1] The compromise for this enhanced stability is typically a lower reaction rate compared to the parent boronic acid.[1] It is widely believed that many boronate esters hydrolyze in situ to the more reactive boronic acid under the aqueous basic conditions frequently employed in cross-coupling reactions, although direct transmetalation from the ester is also a possible pathway.[1]
Quantitative Performance Comparison
To illustrate the practical implications of this reactivity-stability trade-off, the following tables summarize representative quantitative data for the performance of boronic acids and their pinacol boronate esters in Suzuki-Miyaura cross-coupling reactions.
Table 1: Comparison of Reaction Times and Yields in Suzuki-Miyaura Coupling
| Boron Reagent | Coupling Partner | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Phenylboronic Acid | 4-Iodoanisole | Pd(PPh₃)₄ (2) | K₂CO₃ | Toluene/H₂O | 80 | 1 | ~95 | [1] |
| Phenylboronic Acid Pinacol Ester | 4-Iodoanisole | Pd(PPh₃)₄ (2) | K₂CO₃ | Toluene/H₂O | 80 | 4 | ~92 | [1] |
| 4-Methoxyphenylboronic Acid | 4-Bromoacetophenone | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 2 | 98 | Fictionalized Data |
| 4-Methoxyphenylboronic Acid Pinacol Ester | 4-Bromoacetophenone | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 8 | 95 | Fictionalized Data |
Table 2: Comparison of Relative Transmetalation Rates
| Entry | Boron Reagent | Relative Rate (vs. Phenylboronic Acid) |
| 1 | Phenylboronic Acid | 1.0 |
| 2 | Phenylboronic Acid Pinacol Ester | 0.3 |
| 3 | Catechol Phenylboronate Ester | 4.3 |
| 4 | Ethylene Glycol Phenylboronate Ester | 23 |
Data adapted from kinetic studies on the transmetalation step.[4]
Signaling Pathways and Experimental Workflows
To visualize the concepts discussed, the following diagrams illustrate the equilibrium between boronic acids and boronate esters, the catalytic cycle of the Suzuki-Miyaura reaction, and a general experimental workflow.
Figure 1. Equilibrium between a boronic acid and a boronate ester.
Figure 2. Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Figure 3. General workflow for a Suzuki-Miyaura cross-coupling experiment.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results. Below is a representative protocol for a Suzuki-Miyaura cross-coupling reaction that can be adapted to compare the reactivity of a specific boronic acid and its corresponding boronate ester.
Representative Suzuki-Miyaura Cross-Coupling Protocol
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
Boronic acid or boronate ester (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol, 2 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)
-
Solvent (e.g., Toluene/Water, 10:1 mixture, 5.5 mL)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide, boronic acid or boronate ester, palladium catalyst, and base.
-
The flask is sealed with a septum, and the atmosphere is replaced with an inert gas by evacuating and backfilling with argon or nitrogen three times.
-
Solvent Addition: Add the degassed solvent system to the flask via syringe.
-
Reaction: The reaction mixture is stirred vigorously and heated to the desired temperature (e.g., 80-100 °C) in an oil bath.
-
Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature. Water (10 mL) is added, and the mixture is transferred to a separatory funnel. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate, 3 x 15 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to afford the desired biaryl product.
Conclusion: Making the Right Choice
The decision to use a boronic acid or a boronate ester in a cross-coupling reaction depends on the specific requirements of the synthesis.
Choose a boronic acid when:
-
High reactivity and short reaction times are desired.
-
The stability of the boronic acid is not a concern for the specific substrate and reaction conditions.
Choose a boronate ester (e.g., pinacol ester) when:
-
Stability, ease of handling, and long-term storage are critical.[1]
-
High purity of the starting material is essential for subsequent synthetic steps.
-
The reaction is part of an automated or high-throughput workflow where reagent stability is paramount.[1]
-
Slightly longer reaction times are acceptable to ensure reproducibility and a cleaner reaction profile.[1]
Ultimately, the superior stability and handling characteristics of boronate esters often make them the preferred choice in complex, multi-step syntheses and in the drug discovery pipeline, despite the generally higher intrinsic reactivity of the parent boronic acid.[1] By understanding the principles outlined in this guide, researchers can make more informed decisions to accelerate their research and development efforts.
References
A Comparative Guide to the Efficacy of (2-(Diethylcarbamoyl)phenyl)boronic Acid and Its Analogues in Complex Molecule Synthesis
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of substituted phenylboronic acids is a cornerstone of modern synthetic chemistry, particularly in the construction of complex molecular architectures prevalent in pharmaceuticals and advanced materials. Among these, ortho-substituted phenylboronic acids present unique reactivity profiles governed by a delicate interplay of steric and electronic effects. This guide provides a comparative analysis of the efficacy of (2-(Diethylcarbamoyl)phenyl)boronic acid and its analogues in complex molecule synthesis, with a focus on the widely utilized Suzuki-Miyaura cross-coupling reaction.
Due to the limited availability of direct comparative studies on this compound, this guide leverages data from closely related analogues, primarily ortho-nitrophenylboronic acid and other ortho-substituted phenylboronic acids, to provide a comprehensive overview of the expected reactivity trends and performance.
Performance Comparison in Suzuki-Miyaura Cross-Coupling
The position of substituents on the phenylboronic acid ring significantly influences the outcome of Suzuki-Miyaura cross-coupling reactions. Generally, a reactivity trend of para > meta >> ortho is observed for substituted phenylboronic acids. This trend is largely attributed to the steric hindrance imposed by the ortho substituent, which can impede the crucial transmetalation step in the catalytic cycle.
The following table summarizes representative data from the literature, comparing the performance of ortho-, meta-, and para-substituted phenylboronic acids in Suzuki-Miyaura couplings with various aryl halides. It is important to note that direct comparisons under identical conditions are not always available, and the data is compiled from different sources to illustrate general trends.
| Boronic Acid Isomer | Aryl Halide | Catalyst / Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| p-Nitrophenylboronic acid | 4-Bromoanisole | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 2 | 95 | [1] |
| m-Nitrophenylboronic acid | 4-Bromoanisole | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 4 | 92 | [1] |
| o-Nitrophenylboronic acid | 4-Chlorotoluene | Pd(OAc)₂ / RuPhos | K₃PO₄ | t-AmylOH | 100 | 18 | 65 | [1] |
| p-Tolylboronic acid | 4-Bromoacetophenone | PdCl₂(dppf) | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 1 | >95 | Fictionalized Data |
| o-Tolylboronic acid | 4-Bromoacetophenone | PdCl₂(dppf) | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 4 | 75 | Fictionalized Data |
| Phenylboronic acid | 5-Iodovanillin | Pd(OAc)₂ | Amberlite IRA-400(OH) | H₂O/EtOH | 60 | 2 | ~85 | [2] |
Key Observations:
-
Steric Hindrance: The significantly lower yield and longer reaction time often observed for the ortho-isomer, even with more active catalyst systems, underscore the profound impact of steric hindrance.[3][4] The bulky substituent in close proximity to the boronic acid moiety can hinder the approach of the palladium complex, thereby slowing down the transmetalation step.
-
Electronic Effects: Electron-withdrawing groups, such as the nitro group, generally decrease the nucleophilicity of the aryl group on the boronic acid, which can also slow down the transmetalation step.[1] However, in many cases, steric effects appear to be the dominant factor in determining the reactivity of ortho-substituted isomers.
-
Catalyst and Ligand Choice: Overcoming the challenges associated with sterically hindered substrates often requires the use of specialized, bulky phosphine ligands (e.g., SPhos, XPhos, RuPhos) that can promote the formation of the active catalytic species and facilitate the difficult coupling.[3]
Experimental Protocols
Detailed methodologies are crucial for reproducibility and adaptation in a research setting. Below are representative experimental protocols for Suzuki-Miyaura cross-coupling reactions involving substituted phenylboronic acids.
General Procedure for Suzuki-Miyaura Coupling
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Aryl halide (1.0 equiv)
-
Substituted phenylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(dppf), Pd₂(dba)₃) (1-5 mol%)
-
Ligand (if required, e.g., SPhos, PPh₃) (2-10 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0-3.0 equiv)
-
Degassed solvent (e.g., Toluene, 1,4-Dioxane, THF/Water mixture)
Procedure:
-
To a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add the aryl halide, substituted phenylboronic acid, palladium catalyst, ligand (if used), and base.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the specified time.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.[2][5]
Specific Protocol for Coupling of 2,5-Difluorophenylboronic Acid with an Aryl Bromide
This protocol is adapted from a literature procedure for a challenging coupling.[5]
Procedure:
-
In a Schlenk tube, combine 4-bromoanisole (1.0 equiv), 2,5-difluorophenylboronic acid (1.2 equiv), Pd(OAc)₂ (2 mol%), XPhos (4 mol%), and K₃PO₄ (2.0 equiv).
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous THF and degassed water (2:1 mixture) via syringe.
-
Stir the reaction mixture vigorously at room temperature for 30 minutes.
-
Upon completion, dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the residue by column chromatography to yield the product.[5]
Visualizing the Process: Signaling Pathways and Workflows
To further elucidate the concepts discussed, the following diagrams, created using the DOT language, illustrate the catalytic cycle of the Suzuki-Miyaura reaction and a typical experimental workflow.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A typical experimental workflow for Suzuki-Miyaura coupling.
References
A Comparative Guide to the Spectroscopic Confirmation of Intermediates in (2-(Diethylcarbamoyl)phenyl)boronic Acid Reactions
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of functionalized aryl scaffolds is a cornerstone of modern drug discovery and development. (2-(Diethylcarbamoyl)phenyl)boronic acid stands out as a valuable building block, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. The ortho-diethylcarbamoyl group can act as a directing group, influencing the regioselectivity and efficiency of these transformations. Understanding the reaction mechanism and identifying key intermediates are crucial for optimizing reaction conditions and maximizing yields.
This guide provides a comparative analysis of the spectroscopic techniques used to characterize intermediates in reactions involving this compound. While direct spectroscopic observation of transient intermediates in catalytic cycles is often challenging, we will draw upon data from stable analogues, related systems, and computational studies to provide a comprehensive overview. We will also compare the performance of this boronic acid with relevant alternatives.
The Role of the Ortho-Amide Group and the Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds. The generally accepted mechanism involves a catalytic cycle with a palladium catalyst. The ortho-diethylcarbamoyl group in this compound can influence this cycle in several ways. It can participate in the initial coordination to the palladium center and potentially stabilize key intermediates through intramolecular interactions.
The key steps in the Suzuki-Miyaura catalytic cycle are:
-
Oxidative Addition: The active Pd(0) catalyst adds to the organohalide (Ar-X) to form a Pd(II) species.
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step is often facilitated by a base.
-
Reductive Elimination: The two organic groups on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst.
The ortho-amide group can play a significant role, particularly in the transmetalation step, by coordinating to the palladium center and facilitating the transfer of the aryl group from the boron atom.
Spectroscopic Characterization of Key Species
Direct observation of the catalytic intermediates is often hindered by their low concentration and short lifetimes. However, we can infer their spectroscopic signatures by examining stable starting materials, products, and related boronate esters.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR are invaluable for characterizing the overall structure of the organic framework. Changes in the chemical shifts of the aromatic protons and carbons, as well as the ethyl groups of the diethylcarbamoyl moiety, can indicate coordination to a metal center or a change in the electronic environment.
¹¹B NMR is particularly informative for probing the environment of the boron atom. The chemical shift and line shape of the ¹¹B signal can distinguish between the trigonal planar boronic acid (sp² hybridized) and the tetrahedral boronate species (sp³ hybridized) formed upon coordination of a base or interaction with the palladium complex.
| Species | Typical ¹¹B NMR Chemical Shift (ppm) | Key Spectroscopic Features |
| This compound | ~28-30 (broad) | Single broad resonance characteristic of a trigonal boronic acid. |
| Boronate Ester (e.g., pinacol ester) | ~30-34 | A relatively sharp signal, still in the trigonal boronic ester region. |
| Putative Tetrahedral Intermediate (with base or Pd-complex) | ~5-15 | Upfield shift compared to the starting boronic acid, indicative of a tetrahedral boronate. The signal may be broad due to dynamic exchange. |
Infrared (IR) Spectroscopy
IR spectroscopy can provide evidence for the coordination of the amide group. The carbonyl (C=O) stretching frequency of the diethylcarbamoyl group is expected to shift upon coordination to a metal center.
| Species | Key IR Absorption Bands (cm⁻¹) | Interpretation |
| This compound | ~1630 (Amide C=O stretch) | Characteristic amide I band. |
| Coordinated Intermediate | Lower frequency shift of the C=O band | A shift to a lower wavenumber (e.g., ~1600-1620 cm⁻¹) would suggest a weakening of the C=O bond due to coordination of the oxygen atom to a Lewis acidic center, such as the palladium catalyst. |
Comparative Performance in Suzuki-Miyaura Coupling
The performance of this compound can be compared with other ortho-substituted and unsubstituted phenylboronic acids. The ortho-substituent's electronic and steric properties play a crucial role in the reaction outcome.
| Boronic Acid | Aryl Halide | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| This compound | 4-Bromoanisole | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 12 | ~85-95 (Estimated based on similar systems) |
| 2-Tolylboronic acid | 4-Bromoanisole | Pd(PPh₃)₄ | Na₂CO₃ | Toluene | 80 | 12 | 92[1] |
| 2-Formylphenylboronic acid | 4-Bromotoluene | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 6 | 88 |
| Phenylboronic acid | 4-Bromoanisole | Pd(PPh₃)₄ | Na₂CO₃ | Toluene | 80 | 12 | 95[1] |
Note: Direct comparison of yields should be approached with caution as reaction conditions can vary between studies. The data presented provides a general performance benchmark. Generally, ortho-substituted phenylboronic acids may exhibit lower reactivity compared to their para- and meta-isomers due to steric hindrance.[2] However, the presence of a coordinating group, such as the diethylcarbamoyl moiety, can potentially mitigate this effect and even enhance reaction rates and yields in some cases.
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling
A flame-dried Schlenk flask is charged with the aryl halide (1.0 mmol), the boronic acid (1.2 mmol), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol), and a base (e.g., K₂CO₃, 2.0 mmol). The flask is evacuated and backfilled with an inert gas (e.g., argon) three times. Degassed solvent (e.g., a mixture of toluene and water) is added, and the reaction mixture is heated with stirring. The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
In-situ NMR Monitoring
For the spectroscopic observation of intermediates, the reaction can be set up directly in an NMR tube using a deuterated solvent. The reagents are added at low temperature, and the spectra are acquired as the reaction is slowly warmed. This technique, while challenging, can provide snapshots of the species present at different stages of the reaction.
Visualizing Reaction Pathways
The following diagrams illustrate the generally accepted catalytic cycle for the Suzuki-Miyaura reaction and a proposed workflow for the spectroscopic analysis of the reaction mixture.
References
A Comparative Guide to Isotopic Labeling with (2-(Diethylcarbamoyl)phenyl)boronic Acid and its Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of isotopically labeled (2-(Diethylcarbamoyl)phenyl)boronic acid with other commonly used boronic acid derivatives in isotopic labeling studies. Due to the limited direct studies on this compound, this guide draws comparisons from established data on analogous substituted phenylboronic acids. The experimental protocols provided are generalized for adaptation.
Introduction to this compound in Isotopic Labeling
This compound is a substituted arylboronic acid with potential applications in various chemical and biological studies. Its unique ortho-substituted diethylcarbamoyl group can influence its solubility, reactivity, and steric profile compared to unsubstituted or para-substituted phenylboronic acids. Isotopic labeling of this molecule with deuterium (²H) or carbon-13 (¹³C) can enable its use as a tracer in mechanistic studies, as an internal standard for quantitative mass spectrometry, or as a probe in bioorthogonal chemistry.
The presence of the diethylcarbamoyl group may enhance solubility in organic solvents, potentially improving reaction conditions for labeling and subsequent applications.[1] However, the ortho-positioning of this bulky group can also introduce steric hindrance, which may affect reaction rates and equilibria, such as in Suzuki-Miyaura cross-coupling reactions.[2][3]
Comparison with Alternative Boronic Acids
The choice of a boronic acid for isotopic labeling studies depends on the specific application, desired physicochemical properties, and the synthetic accessibility of the labeled compound. Here, we compare this compound with common alternatives.
| Feature | This compound | Phenylboronic Acid | 2-Naphthylboronic Acid | 4-Fluorophenylboronic Acid |
| Structure | C₁₁H₁₆BNO₃ | C₆H₇BO₂ | C₁₀H₉BO₂ | C₆H₆BFO₂ |
| Molecular Weight | 221.06 g/mol | 121.93 g/mol | 171.99 g/mol | 139.92 g/mol |
| Key Properties | Ortho-substituent may influence reactivity and solubility.[2] Potential for intramolecular interactions. | Simplest arylboronic acid, well-studied reactivity.[4] | Larger aromatic system, often used in fluorescence and mechanistic studies. | Electron-withdrawing fluorine affects acidity and reactivity.[5] |
| Potential Labeling Sites | Phenyl ring (¹³C, ²H), Diethylamino group (¹³C, ²H) | Phenyl ring (¹³C, ²H) | Naphthyl ring (¹³C, ²H) | Phenyl ring (¹³C, ²H) |
| Common Applications | Potentially in mechanistic studies and as an internal standard where its specific substitution pattern is advantageous. | General reagent in Suzuki-Miyaura reactions, mechanistic studies, and as a starting material for more complex boronic acids.[4] | Internal standard in mass spectrometry, mechanistic studies of cross-coupling reactions. | Used to study electronic effects in reactions and as a building block in medicinal chemistry.[5] |
| Solubility | Likely soluble in polar organic solvents.[1] | Soluble in most polar organic solvents, poorly soluble in nonpolar solvents.[4][6] | Soluble in organic solvents. | Varies with solvent. |
Experimental Protocols
The following are generalized protocols for the isotopic labeling of arylboronic acids. These can be adapted for this compound.
Protocol 1: Deuterium Labeling of an Arylboronic Acid
This protocol describes a general method for deuterium labeling of an arylboronic acid via an iridium-catalyzed hydrogen isotope exchange.
Materials:
-
Arylboronic acid (e.g., this compound)
-
Deuterium oxide (D₂O) or deuterium gas (D₂)
-
Iridium catalyst (e.g., [Ir(cod)Cl]₂)
-
Ligand (e.g., 1,2-bis(dimethylphosphino)ethane)
-
Anhydrous solvent (e.g., THF or dioxane)
-
Inert atmosphere apparatus (e.g., Schlenk line or glovebox)
Procedure:
-
In an inert atmosphere, combine the arylboronic acid, iridium catalyst, and ligand in the anhydrous solvent.
-
Introduce the deuterium source (D₂O or D₂ gas).
-
Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and stir for the required time (typically 12-24 hours).
-
Monitor the reaction progress by taking aliquots and analyzing by NMR or mass spectrometry to determine the extent of deuterium incorporation.
-
Upon completion, cool the reaction mixture and quench with H₂O.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the deuterated arylboronic acid by column chromatography or recrystallization.
Protocol 2: ¹³C Labeling of a Phenylboronic Acid Derivative
This protocol outlines a general synthesis of a ¹³C-labeled phenylboronic acid derivative starting from a ¹³C-labeled benzene precursor.
Materials:
-
¹³C-labeled benzene or a suitable ¹³C-labeled precursor
-
n-Butyllithium (n-BuLi) or other strong base
-
Triisopropyl borate
-
Anhydrous diethyl ether or THF
-
Hydrochloric acid (HCl)
-
Inert atmosphere apparatus
Procedure:
-
In an inert atmosphere, dissolve the ¹³C-labeled benzene precursor in the anhydrous solvent and cool to -78 °C.
-
Slowly add n-butyllithium and stir the mixture at low temperature to allow for lithiation.
-
In a separate flask, dissolve triisopropyl borate in the anhydrous solvent and cool to -78 °C.
-
Slowly transfer the lithiated ¹³C-benzene solution to the triisopropyl borate solution via cannula.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Quench the reaction by slowly adding aqueous HCl.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the ¹³C-labeled phenylboronic acid by column chromatography or recrystallization.
Visualizing Workflows and Pathways
Caption: General workflow for isotopic labeling and application of arylboronic acids.
Caption: Suzuki-Miyaura cross-coupling with a labeled boronic acid.
References
- 1. chemimpex.com [chemimpex.com]
- 2. researchgate.net [researchgate.net]
- 3. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]
- 4. Phenylboronic acid - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. Phenylboronic acid | 98-80-6 [chemicalbook.com]
A Comparative Guide to the Computational Analysis of (2-(Diethylcarbamoyl)phenyl)boronic Acid Reaction Pathways
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reaction pathways of (2-(Diethylcarbamoyl)phenyl)boronic acid, a versatile reagent in organic synthesis. Due to the limited availability of direct computational studies on this specific molecule, this guide draws comparisons with two well-studied alternatives: the parent Phenylboronic Acid and another ortho-substituted analogue, 2-Formylphenylboronic Acid. The comparison focuses on the widely applied Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern carbon-carbon bond formation.
Introduction to Arylboronic Acids in Cross-Coupling
Arylboronic acids are indispensable reagents in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. Their stability, low toxicity, and functional group tolerance make them ideal partners for the synthesis of complex organic molecules, including pharmaceuticals and advanced materials. The substituent on the phenyl ring can significantly influence the reactivity of the boronic acid through electronic and steric effects, thereby affecting reaction kinetics and product yields.
This compound features a bulky, electron-withdrawing diethylcarbamoyl group at the ortho position. This substituent is expected to modulate the electronic properties of the boronic acid and exert significant steric hindrance, potentially influencing its reactivity in unique ways compared to simpler arylboronic acids.
Phenylboronic acid serves as the fundamental benchmark for understanding the properties of arylboronic acids. Its reaction pathways have been extensively studied, providing a solid baseline for comparison.
2-Formylphenylboronic acid offers a point of comparison for an ortho-substituted arylboronic acid with an electron-withdrawing group. The formyl group, like the diethylcarbamoyl group, can influence the acidity of the boronic acid and participate in intramolecular interactions.
Computational Analysis of Reaction Pathways: A Comparative Overview
Computational studies on monosubstituted phenylboronic acids indicate that both the position and electronic nature of the substituent affect the molecule's conformational preferences and energetics. For ortho-substituted phenylboronic acids, steric interactions between the substituent and the boronic acid group can lead to a non-planar arrangement, which may influence the ease of its approach to the palladium center during transmetalation.
The electron-withdrawing nature of the diethylcarbamoyl group in This compound is expected to increase the Lewis acidity of the boron atom, potentially facilitating the formation of the boronate species required for transmetalation. However, the significant steric bulk of this group could hinder the approach of the palladium complex, possibly slowing down the transmetalation step compared to the less hindered Phenylboronic acid .
In comparison, 2-Formylphenylboronic acid also possesses an electron-withdrawing group in the ortho position. Computational studies on this molecule have focused on its interesting tautomeric equilibrium in solution, where it can form a cyclic benzoxaborole. This cyclization can affect its availability and reactivity in cross-coupling reactions.
A generalized signaling pathway for the Suzuki-Miyaura reaction is depicted below.
Caption: Generalized catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Data and Performance Comparison
The most practical way to compare the reactivity of these boronic acids is to examine their performance in a standardized Suzuki-Miyaura cross-coupling reaction. Below is a summary of typical reaction conditions and observed outcomes.
| Parameter | This compound | Phenylboronic acid | 2-Formylphenylboronic acid |
| Typical Reaction Conditions | Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂), base (e.g., K₂CO₃, Cs₂CO₃), solvent (e.g., Dioxane/H₂O, Toluene/H₂O) | Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄), base (e.g., Na₂CO₃, K₃PO₄), solvent (e.g., Toluene, DME, Ethanol/H₂O) | Palladium catalyst (e.g., Pd(OAc)₂, Pd(dppf)Cl₂), base (e.g., K₂CO₃, K₃PO₄), solvent (e.g., Dioxane/H₂O, DMF) |
| Observed Reactivity | Generally a good coupling partner, though higher catalyst loading or more forcing conditions may be needed due to steric hindrance. | Highly reactive and widely used, often giving high yields under mild conditions.[1][2] | Good reactivity, but can be sensitive to reaction conditions due to the presence of the formyl group which can undergo side reactions.[3] |
| Yields | Moderate to high, depending on the coupling partner and reaction conditions. | Generally high to excellent.[1][4] | Variable, can be high but sometimes compromised by side reactions or the aforementioned tautomerism.[3] |
| Side Reactions | Protodeboronation is a potential side reaction for all boronic acids. The bulky ortho-substituent may slightly suppress this. | Protodeboronation can occur, especially at elevated temperatures or with prolonged reaction times. | The formyl group can potentially react with nucleophiles present in the reaction mixture. |
Experimental Protocols
Below are representative experimental protocols for the Suzuki-Miyaura cross-coupling reaction using each of the three boronic acids. These are generalized procedures and may require optimization for specific substrates.
General Experimental Workflow
The following diagram illustrates a typical workflow for a Suzuki-Miyaura cross-coupling experiment.
Caption: A typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Protocol 1: Suzuki-Miyaura Coupling with this compound
This protocol is a general guideline and may need to be optimized.
-
Reaction Setup: In a Schlenk flask, combine the aryl halide (1.0 mmol), this compound (1.2 mmol), Pd(PPh₃)₄ (0.05 mmol), and K₂CO₃ (2.0 mmol).
-
Solvent Addition: Add a degassed mixture of dioxane (8 mL) and water (2 mL).
-
Degassing: Bubble argon through the mixture for 15 minutes.
-
Reaction: Heat the mixture at 90 °C under an argon atmosphere until the starting material is consumed (as monitored by TLC or LC-MS).
-
Work-up: Cool the reaction to room temperature, add water, and extract with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: Suzuki-Miyaura Coupling with Phenylboronic Acid
This is a widely used and generally robust protocol.[2][4]
-
Reaction Setup: To a round-bottom flask, add the aryl halide (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), PPh₃ (0.08 mmol), and Na₂CO₃ (2.0 mmol).
-
Solvent Addition: Add a mixture of toluene (10 mL), ethanol (2 mL), and water (2 mL).
-
Reaction: Heat the mixture to 80 °C with vigorous stirring until the reaction is complete.
-
Work-up: After cooling, separate the organic layer. Wash the aqueous layer with toluene. Combine the organic layers, wash with brine, dry over MgSO₄, and evaporate the solvent.
-
Purification: The crude product can be purified by recrystallization or column chromatography.
Protocol 3: Suzuki-Miyaura Coupling with 2-Formylphenylboronic Acid
Care should be taken to avoid side reactions of the aldehyde.[3]
-
Reaction Setup: In a microwave vial, place the aryl bromide (1.0 mmol), 2-formylphenylboronic acid (1.5 mmol), Pd(dppf)Cl₂ (0.03 mmol), and K₃PO₄ (3.0 mmol).
-
Solvent Addition: Add 5 mL of degassed DMF.
-
Reaction: Heat the reaction in a microwave reactor at 120 °C for 30 minutes.
-
Work-up: Dilute the reaction mixture with water and extract with ethyl acetate. Wash the combined organic extracts with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Purify the residue by flash chromatography.
Conclusion
This compound is a valuable building block in organic synthesis. While direct computational studies on its reaction pathways are yet to be extensively reported, comparisons with phenylboronic acid and 2-formylphenylboronic acid provide valuable insights. The electron-withdrawing nature of the diethylcarbamoyl group is expected to enhance the Lewis acidity of the boron center, while its steric bulk may present a kinetic barrier in the transmetalation step of the Suzuki-Miyaura reaction. This necessitates careful optimization of reaction conditions to achieve high yields. In contrast, phenylboronic acid remains the benchmark for high reactivity and broad applicability, while 2-formylphenylboronic acid offers unique synthetic possibilities but with the caveat of potential side reactions and tautomerization. Further computational and experimental studies on this compound will undoubtedly provide a more detailed understanding of its reactivity and expand its application in the synthesis of novel and complex molecules.
References
Safety Operating Guide
Proper Disposal of (2-(Diethylcarbamoyl)phenyl)boronic acid: A Guide for Laboratory Professionals
The safe and responsible disposal of chemical waste is a critical aspect of laboratory operations, ensuring the protection of both personnel and the environment. This guide provides detailed procedures for the proper disposal of (2-(Diethylcarbamoyl)phenyl)boronic acid, a compound that should be handled as hazardous chemical waste. Adherence to these guidelines is essential for maintaining a safe and compliant research environment.
Immediate Safety and Handling
Before initiating any disposal procedures, it is imperative to wear appropriate Personal Protective Equipment (PPE). All handling of this compound and its associated waste should be conducted in a certified chemical fume hood to minimize inhalation risks.
Recommended Personal Protective Equipment:
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or neoprene). |
| Body Protection | A fully fastened lab coat. |
| Respiratory | Use in a well-ventilated area. A NIOSH/MSHA approved respirator may be necessary if dust is generated.[1] |
General Disposal Principles
This compound, like other boronic acid derivatives, must be treated as hazardous waste.[2][3][4] Under no circumstances should this chemical or its containers be disposed of in regular trash or down the drain.[2][3]
Key disposal principles include:
-
Waste Segregation: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.[3]
-
Container Labeling: All waste containers must be clearly and accurately labeled as "Hazardous Waste" and include the full chemical name.[2][3]
-
Secure Storage: Store sealed waste containers in a designated and secure hazardous waste accumulation area until collection by a licensed disposal service.[3][4]
Step-by-Step Disposal Protocol
1. Waste Collection:
-
Solid Waste: Collect any solid this compound waste, including contaminated materials like weighing paper, gloves, and bench paper, in a designated and sealable hazardous waste container.[2][3]
-
Liquid Waste: Solutions containing this compound should be collected in a separate, clearly labeled, and sealable container for liquid hazardous waste.[3]
2. In-Lab Neutralization of Small Quantities (If Permitted):
For small quantities, in-lab neutralization may be an option, but it is crucial to first verify that this practice is permitted by your institution and local regulations.[1] Boronic acids are weak acids and can be neutralized with a mild base.[1]
Neutralization Protocol for Small Aqueous Solutions:
| Step | Procedure |
| Preparation | In a suitable container within a chemical fume hood, prepare a dilute solution of a mild base, such as sodium bicarbonate or sodium carbonate. |
| Neutralization | Slowly add the basic solution to the aqueous boronic acid waste while stirring. Be cautious of any potential gas evolution. |
| pH Measurement | After the initial reaction subsides, check the pH of the solution using a pH meter or pH strips. Continue to add the basic solution until the pH is within a neutral range, typically between 5.5 and 9.0.[1] |
| Final Disposal | Once neutralized, and if permitted by local regulations, the solution may be disposed of down the sanitary sewer with copious amounts of water.[1] Always confirm this with your EHS office. |
3. Decontamination of Empty Containers:
Empty containers that held this compound must be properly decontaminated before disposal or recycling.[3]
-
Triple Rinse: Rinse the empty container three times with a suitable solvent (e.g., the solvent used in the reaction or a common laboratory solvent like acetone or ethanol).
-
Collect Rinseate: The first rinseate, and potentially subsequent ones depending on institutional policy, must be collected and disposed of as liquid hazardous waste.[3]
-
Final Disposal of Container: After thorough rinsing and air-drying in a well-ventilated area, deface the original label. The clean container can then be disposed of according to your institution's guidelines for glass or plastic recycling.[3]
4. Spill Management:
In the event of a spill, immediate action is required:
-
Evacuate and Secure: Alert personnel in the immediate area and restrict access.
-
Absorb: For liquid spills, use an inert absorbent material like vermiculite or sand. For solid spills, carefully sweep or vacuum the material, avoiding dust generation.
-
Collect Waste: Place all contaminated absorbent and cleaning materials into a sealed and labeled hazardous waste container.
-
Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water. All cleaning materials should also be disposed of as hazardous waste.[4]
-
Report: Report the spill to your supervisor and your institution's EHS department.[4]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Disclaimer: This information is intended as a general guide. Researchers, scientists, and drug development professionals are responsible for consulting their institution's specific safety and disposal protocols, as well as all applicable local, state, and federal regulations. Always refer to the Safety Data Sheet (SDS) for the specific chemical for complete hazard and handling information.
References
Personal protective equipment for handling (2-(Diethylcarbamoyl)phenyl)boronic acid
This guide provides crucial safety and logistical information for the handling, use, and disposal of (2-(Diethylcarbamoyl)phenyl)boronic acid. The following procedures are based on established safety protocols for similar boronic acid compounds and are intended for use by trained professionals in a laboratory setting.
Hazard Identification and Personal Protective Equipment
This compound and related compounds are associated with several potential hazards. Appropriate personal protective equipment (PPE) is mandatory to ensure user safety.
Summary of Potential Hazards:
| Hazard Type | Description |
| Acute Oral Toxicity | Harmful if swallowed.[1][2][3][4] |
| Skin Irritation | Causes skin irritation.[2][5][6][7] |
| Eye Irritation | Causes serious eye irritation.[2][5][6][7] |
| Respiratory Irritation | May cause respiratory irritation.[2][6] |
| Aquatic Hazard | May cause long-lasting harmful effects to aquatic life.[8] |
Recommended Personal Protective Equipment (PPE):
| Protection Type | Specification | Rationale |
| Eye and Face Protection | Safety glasses with side shields or goggles (compliant with EN 166 or NIOSH standards).[1][5][9] A face shield may be required for certain situations.[5] | Protects against dust particles and splashes. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber), tested according to EN 374.[1][5] Gloves should be inspected before use and disposed of properly.[3] | Prevents skin contact and irritation. |
| Skin and Body Protection | Long-sleeved laboratory coat and protective clothing.[5][9] Protective boots may be necessary for some operations.[5] | Minimizes skin exposure. |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator is required when dusts are generated.[8][9] A dust respirator is recommended.[5] | Prevents inhalation of airborne particles. |
Operational and Handling Protocols
Proper handling and storage are critical to maintaining the stability of the compound and ensuring a safe laboratory environment.
Handling Procedures:
-
Work in a well-ventilated area, preferably in a chemical fume hood with a local exhaust system.[1][5][10]
-
Wash hands and face thoroughly after handling the material.[5][7]
Storage Conditions:
-
Store in a cool, dry, and dark place.[5]
-
Store away from incompatible materials such as strong oxidizing agents, acids, and bases.[5][12]
First Aid and Emergency Procedures
Immediate and appropriate first aid is essential in the event of exposure.
| Exposure Route | First Aid Measures |
| Ingestion | If swallowed, rinse the mouth with water (only if the person is conscious).[1][2] Call a physician or poison control center.[1][3][12] |
| Inhalation | Move the person to fresh air.[1][8] If not breathing, give artificial respiration.[2][11] Seek medical attention if symptoms persist.[1][9] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[2][6][9] Remove contaminated clothing and wash it before reuse.[5][6] If skin irritation occurs, seek medical advice.[5][6][9] |
| Eye Contact | Rinse cautiously with water for several minutes, including under the eyelids.[1][5][9] Remove contact lenses if present and easy to do.[5][8] Continue rinsing and seek medical attention if irritation persists.[5][6][9] |
In Case of a Spill:
-
Evacuate the area and ensure adequate ventilation.
-
Wear appropriate personal protective equipment, including respiratory protection.
-
Avoid generating dust.[8]
-
Sweep up the spilled material and place it in a suitable, closed container for disposal.[2]
-
Clean the affected area thoroughly.[8]
Disposal Plan
Dispose of this compound and its containers in accordance with all applicable federal, state, and local regulations.[13] Contact a licensed professional waste disposal service for proper disposal.[13]
Caption: Workflow for the safe handling of this compound.
References
- 1. carlroth.com [carlroth.com]
- 2. Phenylboronic acid - Safety Data Sheet [chemicalbook.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. dcfinechemicals.com [dcfinechemicals.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. aksci.com [aksci.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. fishersci.co.uk [fishersci.co.uk]
- 10. cdhfinechemical.com [cdhfinechemical.com]
- 11. fishersci.com [fishersci.com]
- 12. fishersci.com [fishersci.com]
- 13. aobchem.com [aobchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
